Product packaging for Arctic acid(Cat. No.:CAS No. 32155-99-0)

Arctic acid

Cat. No.: B12306440
CAS No.: 32155-99-0
M. Wt: 248.3 g/mol
InChI Key: SJVJMFXCINSXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arctic Acid, supplied as high-purity Glacial Acetic Acid (99-100%), is an indispensable polar protic solvent and weak acid in scientific research . Its primary research value lies in its versatility as a reagent in organic synthesis, notably in Fischer esterification reactions for producing esters relevant to fragrance and pharmaceutical development . Furthermore, it serves as a critical precursor in the synthesis of acetic anhydride, a key reagent for manufacturing acetyl derivatives and cellulose acetate used in textiles and films . In analytical chemistry, this compound is frequently employed as a titrant in acid-base titrations due to its well-defined acidity and high purity . For biochemical applications, it is essential for preparing acetate buffer solutions, which provide a stable pH environment crucial for the optimal function of enzymes and other biological molecules in various assays . Its utility extends to histology, where it is a key component in fixatives like Carnoy's solution, used to preserve cellular structures for microscopy, and it aids in the isolation of nucleic acids by facilitating the precipitation of DNA . The mechanism of action for many of its applications stems from its ability to act as a proton donor and its excellent solvating properties for a wide range of polar and non-polar compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O2S2 B12306440 Arctic acid CAS No. 32155-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32155-99-0

Molecular Formula

C12H8O2S2

Molecular Weight

248.3 g/mol

IUPAC Name

5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8O2S2/c1-2-3-8-4-5-9(15-8)10-6-7-11(16-10)12(13)14/h4-7H,1H3,(H,13,14)

InChI Key

SJVJMFXCINSXFF-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Arctic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acetic Acid

Introduction

Acetic acid, systematically named ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH.[1][2] It is a colorless liquid with a distinctive sour taste and pungent smell.[2][3] In its dilute form, it is the main component of vinegar, typically at a concentration of 4-6% in water.[4][5] The anhydrous (water-free) form is known as glacial acetic acid because it solidifies into ice-like crystals at a temperature slightly below room temperature (16.6 °C or 61.9 °F).[1][3] Acetic acid is a fundamental chemical in both biological systems and industrial processes. In biochemistry, the acetyl group derived from acetic acid is central to the metabolism of carbohydrates and fats, primarily through its derivative, acetyl-CoA.[6][7] Industrially, it is a crucial reagent in the production of polymers, solvents, and other chemical intermediates.[8][9]

Chemical Structure and Properties

Acetic acid consists of a methyl group (-CH₃) attached to a carboxyl group (-COOH).[10] The presence of the carboxyl group allows the molecule to act as a weak acid, capable of donating a proton.[3]

Physicochemical Properties of Acetic Acid

The following table summarizes the key quantitative data for acetic acid.

PropertyValueReference
Molecular Formula C₂H₄O₂[11]
Molar Mass 60.05 g/mol [10][12]
Appearance Colorless liquid or crystals[12]
Odor Strong, pungent, vinegar-like[3]
Density 1.049 g/cm³ (liquid)[3]
Melting Point 16.6 °C (61.9 °F)[3][12]
Boiling Point 117-118 °C (244-245 °F)[12][13]
Solubility in Water Miscible[3]
pKa 4.76[6]
Flash Point 40 °C (104 °F)[12]

Experimental Protocols

Industrial Production: Methanol (B129727) Carbonylation (Cativa™ Process)

The carbonylation of methanol is the most significant industrial method for acetic acid production.[6][14] The Cativa™ process, developed by BP, is an improvement upon the older Monsanto process and uses an iridium-based catalyst.[14][15]

Overall Reaction: CH₃OH + CO → CH₃COOH

Detailed Methodology:

  • Feed Preparation: Methanol and carbon monoxide are used as the primary feedstocks. The Cativa process is more efficient and can operate with lower water concentrations in the reactor compared to the Monsanto process.[15]

  • Reaction: The reaction is carried out in a liquid-phase reactor. The catalyst system consists of an iridium complex, such as [Ir(CO)₂I₂]⁻, and a promoter, typically hydroiodic acid (HI).

  • Catalytic Cycle:

    • The active catalyst reacts with methyl iodide (formed from methanol and HI).

    • This is followed by the insertion of carbon monoxide into the iridium-methyl bond.

    • The resulting acetyl-iridium complex undergoes reductive elimination to release acetyl iodide.

    • Acetyl iodide is then hydrolyzed to produce acetic acid and regenerate the hydroiodic acid promoter.

  • Separation and Purification: The product stream from the reactor enters a separation section. Due to the higher stability and activity of the iridium catalyst, the separation process is less complex than in the Monsanto process.[15] The acetic acid is purified through a series of distillation columns to remove water and other byproducts.[15]

Laboratory Analysis: Determination of Acetic Acid in Vinegar via Titration

A common laboratory method to determine the concentration of acetic acid in a vinegar sample is through acid-base titration with a standardized solution of sodium hydroxide (B78521) (NaOH).[16][17]

Reaction: CH₃COOH(aq) + NaOH(aq) → CH₃COONa(aq) + H₂O(l)

Detailed Methodology:

  • Preparation of Vinegar Sample:

    • Accurately pipette a specific volume (e.g., 5.00 mL) of the vinegar sample into a volumetric flask (e.g., 100 mL).[18]

    • Dilute the sample with deionized water to the flask's calibration mark and mix thoroughly.[18]

  • Titration Setup:

    • Rinse a burette with a small amount of the standardized sodium hydroxide solution and then fill the burette. Record the initial volume.

    • Pipette a known volume (e.g., 20.00 mL) of the diluted vinegar solution into an Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein (B1677637) indicator to the Erlenmeyer flask.[16]

  • Titration Procedure:

    • Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask.[17]

    • Continue adding the titrant until the endpoint is reached. The endpoint is indicated by the first appearance of a faint, persistent pink color.[17]

    • Record the final volume of the NaOH solution in the burette.

  • Calculation:

    • Calculate the volume of NaOH used by subtracting the initial volume from the final volume.

    • Determine the moles of NaOH used (moles = Molarity × Volume in Liters).

    • Based on the 1:1 stoichiometry of the reaction, the moles of acetic acid are equal to the moles of NaOH used.[16]

    • Calculate the concentration of acetic acid in the diluted vinegar sample, and then account for the initial dilution to find the concentration in the original vinegar sample.

Signaling Pathways and Metabolic Role

In biological systems, acetic acid exists primarily as its conjugate base, acetate, at physiological pH.[6] Acetate is a key metabolic intermediate that is converted to acetyl-CoA, a central molecule in metabolism.[7] Acetyl-CoA links carbohydrate, fat, and protein metabolism and is essential for cellular energy production and biosynthesis.[19][20]

Central Role of Acetyl-CoA in Metabolism

Acetyl-CoA is produced from the breakdown of glucose (via pyruvate), fatty acids, and some amino acids.[20] It then enters the citric acid cycle for energy production or is used as a precursor for the synthesis of fatty acids, cholesterol, and ketone bodies.[19][20]

Acetyl_CoA_Metabolism Carbohydrates Carbohydrates (Glucose) Pyruvate Pyruvate Carbohydrates->Pyruvate Glycolysis Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-Oxidation Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA Pyruvate->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (Energy Production - ATP) Acetyl_CoA->Citric_Acid_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies

Caption: Central role of Acetyl-CoA in cellular metabolism.

Workflow for Industrial Acetic Acid Production

The following diagram illustrates the general workflow for the industrial production of acetic acid via the Cativa™ process.

Acetic_Acid_Production Methanol Methanol Feed Reactor Cativa Reactor (Iridium Catalyst, HI Promoter) Methanol->Reactor CO Carbon Monoxide Feed CO->Reactor Flash_Vessel Flash Vessel (Separation of Volatiles) Reactor->Flash_Vessel Distillation1 Light Ends Column (Removal of Methyl Iodide) Flash_Vessel->Distillation1 Vapor Recycle Catalyst & Promoter Recycle Flash_Vessel->Recycle Liquid Distillation2 Drying Column (Removal of Water) Distillation1->Distillation2 Distillation3 Heavy Ends Column (Removal of Propionic Acid) Distillation2->Distillation3 Product High-Purity Acetic Acid Distillation3->Product Recycle->Reactor

Caption: Workflow of the Cativa™ process for acetic acid production.

References

Subject Matter Analysis: "Arctic Acid"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific and technical literature, it has been determined that "Arctic acid" is not a recognized or scientifically documented compound. Search results did not yield any specific molecule with this name within established chemical or biological databases. The term may be proprietary, colloquial, or hypothetical, but it does not correspond to a substance with a known discovery, isolation protocol, or characterized biological function in the peer-reviewed scientific domain.

The information retrieved pertains to broader topics such as:

  • General microbial activity in the Arctic and the impact of climate change on these ecosystems.

  • The chemical properties, production, and uses of acetic acid (ethanoic acid), sometimes referred to in its pure, solid form as glacial acetic acid. This is a common, well-understood organic acid and is not specifically associated with the Arctic in a unique discovery context.

  • Fatty acids found in organisms within Arctic regions.

Without a specific, identifiable compound to research, it is not possible to provide the requested in-depth technical guide on its discovery, isolation, quantitative data, experimental protocols, and signaling pathways. The core requirements of the request presuppose the existence of a body of scientific work on "this compound" which does not appear to be available.

Therefore, the creation of the requested whitepaper cannot be fulfilled, as it would require fabricating scientific data, protocols, and biological pathways for a non-existent substance.

Arctic Acid: An In-depth Technical Guide on a Misnomer and its Related Thiophene Compounds from Arctium lappa

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Terminology: The term "Arctic acid" is not a recognized standard in chemical literature. Initial database searches indicate it may be a synonym for "arctate," a compound found in burdock (Arctium lappa)[1]. Further investigation of the chemical constituents of Arctium lappa reveals the isolation of sulfur-containing acetylenic compounds named "this compound-b" and "this compound-c"[1]. This guide will focus on these identifiable, though sparsely researched, bithiophene compounds from Arctium lappa. Given the scarcity of in-depth data, this document synthesizes the available information on their natural sources, proposed biosynthesis, and general experimental protocols for related compounds.

Natural Sources and Identified "this compound" Compounds

The primary natural source of the compounds referred to as "arctic acids" is the plant Arctium lappa, commonly known as burdock[1][2][3]. This biennial plant, belonging to the Asteraceae family, is found in temperate regions of Europe and Asia and has been introduced worldwide[1][2]. Different parts of the plant, including the roots, seeds, and leaves, are known to contain a variety of bioactive compounds, such as lignans (B1203133) (arctigenin and arctiin), caffeoylquinic acid derivatives, flavonoids, and polyacetylenes[4][5][6][7][8][9].

Within the complex chemical profile of Arctium lappa, a series of sulfur-containing acetylenic compounds have been identified. These are the likely candidates for the term "this compound."

Table 1: "this compound" and Related Thiophene (B33073) Compounds from Arctium lappa

Compound NameChemical ClassReported Source within Arctium lappa
This compound-bBithiophene derivativeNot specified in available literature
This compound-cBithiophene derivativeNot specified in available literature
Methyl arctate-bBithiophene derivativeNot specified in available literature
Arctinone-aBithiophene derivativeNot specified in available literature
Arctinone-bBithiophene derivativeNot specified in available literature
Arctinol-aBithiophene derivativeNot specified in available literature
Arctinol-bBithiophene derivativeNot specified in available literature
ArctinalBithiophene derivativeNot specified in available literature
Arctinone-a acetateBithiophene derivativeNot specified in available literature

Biosynthesis of Thiophenes

A specific, detailed biosynthetic pathway for "this compound-b" or "this compound-c" in Arctium lappa has not been elucidated in the available scientific literature. However, the general biosynthesis of thiophenes in the Asteraceae family, particularly in the genus Tagetes which is also known for producing these compounds, has been studied. It is proposed that these compounds are derived from long-chain fatty acids and polyacetylenes[10].

The key steps in the formation of the thiophene ring involve the addition of reduced sulfur to the acetylenic groups of a polyacetylene precursor[11]. The biosynthesis is thought to proceed from acetyl-CoA (or a related compound like malonyl-CoA), which serves as the building block[10].

Below is a generalized diagram illustrating the proposed biosynthetic pathway for thiophenes in plants of the Asteraceae family.

Biosynthesis Fatty_Acids Fatty Acids Polyacetylenes Polyacetylenes Fatty_Acids->Polyacetylenes Elongation & Desaturation Monothiophene Monothiophene Intermediate Polyacetylenes->Monothiophene + Sulfur Bithiophenes Bithiophenes (e.g., 'Arctic Acids') Monothiophene->Bithiophenes + Sulfur

A generalized biosynthetic pathway for thiophenes in Asteraceae.

Experimental Protocols: A Generalized Approach

Detailed, step-by-step experimental protocols for the specific isolation and purification of "this compound-b" and "this compound-c" are not available in recent literature. However, based on methodologies for isolating related compounds like lignans and other secondary metabolites from Arctium lappa and thiophenes from related species, a general workflow can be constructed.

Workflow for Extraction and Isolation

Workflow cluster_extraction Extraction cluster_purification Purification Start Plant Material (e.g., Arctium lappa roots/seeds) Extraction Solvent Extraction (e.g., Methanol, Ethanol, or Dichloromethane) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Column_Chromatography Column Chromatography (e.g., Silica Gel or Polyamide) Concentration->Column_Chromatography Crude Extract Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_HPLC_Analysis Fraction Analysis (TLC or HPLC) Fraction_Collection->TLC_HPLC_Analysis Pooling Pooling of Fractions TLC_HPLC_Analysis->Pooling Final_Purification Final Purification (e.g., Preparative HPLC) Pooling->Final_Purification Final_Product Isolated Compound ('this compound') Final_Purification->Final_Product

A generalized workflow for the extraction and isolation of thiophenes.

Methodology Details:

  • Preparation of Plant Material : The plant material (e.g., dried and powdered roots or seeds of Arctium lappa) is the starting point[12][13].

  • Extraction : A suitable organic solvent is used for extraction. Dichloromethane and hydroethanolic solutions have been shown to be effective for extracting various compounds from Arctium lappa roots[13][14]. The choice of solvent will depend on the polarity of the target compounds. For thiophenes, less polar solvents are generally effective. The extraction can be performed at room temperature with stirring or using methods like Soxhlet or ultrasonic-assisted extraction to improve efficiency[14][15].

  • Filtration and Concentration : The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure, typically using a rotary evaporator, to yield a crude extract[12].

  • Chromatographic Purification : The crude extract is subjected to chromatographic techniques for purification.

    • Column Chromatography : This is a common first step for separating compounds based on their polarity. Silica gel or polyamide are often used as the stationary phase[12][16]. The extract is loaded onto the column, and a gradient of solvents with increasing polarity is used to elute the compounds.

    • Fraction Collection and Analysis : The eluate is collected in fractions, which are then analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compounds of interest[12][16].

    • Pooling and Final Purification : Fractions containing the target compounds are pooled and concentrated. For high purity, a final purification step using preparative or semi-preparative HPLC is often employed[16].

  • Structural Elucidation : The structure of the isolated pure compounds is typically determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[17][18].

Conclusion and Future Perspectives

The term "this compound" is not a standard scientific designation but appears to refer to a series of sulfur-containing bithiophene compounds isolated from Arctium lappa. The available scientific literature on these specific compounds is limited, particularly concerning their biosynthesis and detailed, reproducible experimental protocols for their isolation. The information presented in this guide is based on related compounds and general methodologies.

For researchers, scientists, and drug development professionals interested in these compounds, further investigation is required. This would involve the re-isolation and comprehensive structural characterization of "this compound-b" and "this compound-c," followed by studies to elucidate their specific biosynthetic pathway in Arctium lappa. Furthermore, their biological activities would need to be thoroughly evaluated to determine their potential for drug development. The existing body of research on other bioactive compounds from Arctium lappa, such as arctigenin (B1665602) and arctiin (B1665604), suggests that this plant remains a promising source of novel therapeutic agents.

References

Physical and chemical properties of Arctic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Arctic acid, systematically named 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid, is a naturally occurring compound found in plant species such as burdock (Arctium lappa) and Rhaponticum uniflorum.[1] As a member of the bi- and oligothiophene class of organic compounds, it is characterized by two linked thiophene (B33073) rings.[2] While the broader family of thiophene derivatives has garnered significant interest for a range of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer properties—specific data on this compound itself remains limited in publicly accessible scientific literature.[2][3] This guide synthesizes the available information on this compound, covering its known chemical and physical properties, and outlines general experimental protocols relevant to its class of compounds. Due to a lack of specific published research, detailed experimental protocols and defined biological signaling pathways for this compound cannot be provided at this time.

Chemical and Physical Properties

This compound is an organic compound containing two linked thiophene rings, which are five-membered aromatic rings each containing one sulfur and four carbon atoms.[2] Its structure is further distinguished by a propynyl (B12738560) group and a carboxylic acid group. While extensive experimental data for this compound is not available, its core properties derived from chemical databases are summarized below.

Identifiers and Structure
PropertyValueSource
IUPAC Name 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acidPubChem[1]
Synonyms This compound, ArctateFooDB[2]
CAS Number 32155-99-0PubChem[1]
Chemical Formula C₁₂H₈O₂S₂PubChem[1]
Canonical SMILES CC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)O
InChI Key SJVJMFXCINSXFF-UHFFFAOYSA-NPubChem[1]
Physicochemical Data
PropertyValueTypeSource
Molecular Weight 248.3 g/mol ComputedPubChem[1]
Acidity (pKa) Weakly Acidic (Value not specified)PredictedFooDB[2]
Water Solubility Practically InsolublePredictedFooDB[2]
Polar Surface Area 66.8 ŲComputed
Rotatable Bond Count 3Computed

Biological Context and Potential Activity

This compound has been identified in plants like burdock (Arctium lappa), a common resource in traditional medicine.[2][4] Extracts from Arctium lappa are known to possess hepatoprotective, anti-inflammatory, and antiproliferative activities, though the specific contribution of this compound to these effects has not been elucidated.[5]

The broader class of thiophene-containing compounds is known for significant bioactivity. Thiophene derivatives have been investigated for a wide spectrum of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity [3]

  • Anti-inflammatory Properties

  • Anticancer and Antitumor Effects [3]

  • Antioxidant Activity [3]

However, no specific studies detailing the mechanism of action or identifying biological signaling pathways for this compound were found. Research into related thiophene carboxylic acid derivatives has explored their potential as antirheumatic agents by acting as antagonists toward interleukin (IL)-1, but this has not been specifically demonstrated for this compound.[6]

Due to the absence of specific data on its biological interactions, no signaling pathway diagrams can be provided.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis, isolation, and analysis of this compound are not available in the reviewed literature. This section provides generalized methodologies based on common practices for related compounds, which would require optimization for this compound.

General Isolation Protocol from Natural Sources

This compound is found in Arctium lappa (burdock) roots. A general workflow for isolating compounds from this source involves sequential solvent extraction.

Methodology:

  • Preparation: Freshly collected plant material (e.g., burdock roots) is washed, dried, and ground into a fine powder.

  • Extraction: A sequential extraction is performed using solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:

    • n-hexane (to remove nonpolar lipids and waxes)

    • Chloroform or Dichloromethane

    • Ethyl acetate

    • Methanol or Ethanol

  • Fractionation: The extract showing the highest concentration of the target compound (as determined by preliminary analysis like TLC or LC-MS) is selected for further fractionation using column chromatography (e.g., silica (B1680970) gel).

  • Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the isolated compound.

  • Identification: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A logical workflow for this process is visualized below.

G General Workflow for Isolation of this compound Start Start: Powdered Burdock Root Extraction Sequential Solvent Extraction (Hexane -> Chloroform -> Ethyl Acetate -> Methanol) Start->Extraction TLC_Analysis TLC / LC-MS Analysis of Extracts Extraction->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography of Active Extract TLC_Analysis->Column_Chromatography Select Extract Fraction_Analysis TLC / LC-MS Analysis of Fractions Column_Chromatography->Fraction_Analysis Prep_HPLC Preparative HPLC Purification Fraction_Analysis->Prep_HPLC Pool Fractions Spectroscopy Structural Elucidation (NMR, MS) Prep_HPLC->Spectroscopy End End: Purified This compound Spectroscopy->End

General Workflow for Isolation of this compound
General Synthesis Protocol for Thiophene Derivatives

The synthesis of complex thiophene carboxylic acids often involves metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to build the bithiophene backbone, followed by functional group manipulations to introduce the carboxylic acid and other substituents. A plausible, though unverified, synthetic approach is outlined below.

Methodology:

  • Coupling Reaction: A suitable brominated thiophene precursor is coupled with a thiophene boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the core bithiophene structure.

  • Functionalization: The propynyl group is introduced, potentially via a Sonogashira coupling if a suitable halo-bithiophene intermediate is used.

  • Carboxylation: The carboxylic acid moiety is typically introduced via lithiation of a bromo-substituted precursor with an organolithium reagent (e.g., n-BuLi) followed by quenching with solid carbon dioxide (dry ice).

  • Purification: The final product is purified through recrystallization or column chromatography.

The logical relationship for a potential synthesis is shown below.

G Conceptual Synthesis Pathway for this compound Precursor1 Bromo-thiophene Precursor Coupling Suzuki Coupling (Pd Catalyst) Precursor1->Coupling Precursor2 Thiophene Boronic Acid Precursor2->Coupling Bithiophene Functionalized Bithiophene Intermediate Coupling->Bithiophene Lithiation Lithiation (n-BuLi) Bithiophene->Lithiation Carboxylation Quench with CO₂ (Dry Ice) Lithiation->Carboxylation Purification Purification (Chromatography / Recrystallization) Carboxylation->Purification FinalProduct This compound Purification->FinalProduct

Conceptual Synthesis Pathway for this compound
General Analytical Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of organic acids.

Methodology:

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a pH modifier (e.g., formic acid or phosphoric acid) is common for separating organic acids.

  • Detection: UV detection is suitable, typically in the range of 210-280 nm, to detect the aromatic thiophene rings.

  • Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.

Conclusion and Future Directions

This compound (5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid) is a known natural product whose specific physical, chemical, and biological properties are not yet well-documented in scientific literature. While its structural class, the thiophenes, is associated with a wide range of promising pharmacological activities, further research is required to isolate or synthesize sufficient quantities of this compound for detailed characterization. Future work should focus on establishing robust isolation and synthesis protocols, determining its quantitative physicochemical properties, and screening for biological activity to elucidate any potential therapeutic value and its corresponding mechanism of action.

References

Arctic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical compounds identified as "Arctic acid" reveals two distinct thiophene (B33073) derivatives. This technical guide provides a comprehensive overview of their chemical identities, potential therapeutic applications, and generalized experimental methodologies relevant to researchers, scientists, and drug development professionals. Due to the limited specific data on these exact compounds, this guide draws upon the broader context of thiophene and bithiophene derivatives in medicinal chemistry.

Chemical Identification

Two separate compounds have been identified under the trivial name "this compound" in chemical databases.

  • This compound : This refers to the compound with the IUPAC name 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylic acid .[1][2][3]

  • This compound C : This corresponds to the IUPAC name 2-hydroxy-2-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]acetic acid .[4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of both "this compound" compounds as sourced from public chemical databases.

PropertyThis compoundThis compound C
CAS Number 32155-99-0[1]102054-35-3[4]
IUPAC Name 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylic acid[1]2-hydroxy-2-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]acetic acid[4]
Molecular Formula C12H8O2S2[1][2]C13H10O3S2[4][5]
Molecular Weight 248.32 g/mol [1]278.34 g/mol
Monoisotopic Mass 247.99657088 Da[2]278.00714 Da[5]
XlogP (predicted) 3.6[3]2.7[5]
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 23
Rotatable Bonds 23

Potential for Drug Development

Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[6][7][8] The bithiophene structure present in both "Arctic acids" is of particular interest. Thiophene-containing compounds have been investigated for various therapeutic applications, including:

  • Anticancer Activity : Thiophene derivatives have been explored as inhibitors of key targets in oncology, such as VEGFR-2, which is crucial for tumor angiogenesis.[2] Some have also been shown to induce cancer cell death by blocking the cell cycle and increasing the production of reactive oxygen species (ROS).[2]

  • Anti-inflammatory Properties : Certain thiophene-based compounds have demonstrated anti-inflammatory effects by inhibiting enzymes like COX and 5-LOX, or by modulating the expression of inflammatory cytokines such as TNF-α and IL-8.[9][10]

  • Antimicrobial and Antiprotozoal Effects : The thiophene nucleus is present in several antimicrobial drugs.[6] Bithiophene derivatives, structurally related to "this compound," have shown potent activity against parasites like Leishmania amazonensis.[1][4] The mechanism of action for some of these compounds involves destabilizing the parasite's redox homeostasis through increased ROS production and damage to cellular membranes.[4]

  • Other Therapeutic Areas : The versatility of the thiophene ring has led to its incorporation in drugs for a wide array of conditions, including antipsychotics, antihistamines, and antiplatelet agents.[6]

Given the rich pharmacology of thiophene and bithiophene derivatives, both "this compound" and "this compound C" represent compounds of interest for further investigation in drug discovery programs.

Experimental Protocols

General Synthesis of Thiophene Carboxylic Acid Derivatives

The synthesis of thiophene carboxylic acids can be achieved through various methods. One common approach involves the oxidation of a corresponding thiophene aldehyde or acetylthiophene.[11] For more complex derivatives, multi-step syntheses are often required. For instance, the synthesis of halogenated 2-thiophenecarboxylic acids, which are key building blocks for some insecticides, has been developed using commercially available starting materials and involves steps like bromination, lithiation, and carbonation.[12]

A general synthetic workflow might involve:

  • Starting Material Selection : Choosing a commercially available, appropriately substituted thiophene.

  • Functional Group Interconversion : Modifying the initial thiophene to introduce necessary functional groups. This can include halogenation, formylation, or acylation.

  • Carbonation : Introducing the carboxylic acid moiety, often via a Grignard reagent or an organolithium intermediate followed by reaction with carbon dioxide.

  • Purification : Isolating and purifying the final product using techniques such as crystallization, distillation, or chromatography.

In Vitro Biological Activity Screening

A representative protocol to evaluate the activity against Leishmania promastigotes is as follows:

  • Parasite Culture : Leishmania amazonensis promastigotes are cultured in appropriate media at a constant temperature.

  • Compound Preparation : The test compound ("this compound") is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay : Promastigotes are seeded in 96-well plates and incubated with various concentrations of the test compound for a defined period (e.g., 72 hours).

  • Viability Assessment : Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

To assess the selectivity of the compound, its toxicity against mammalian cells (e.g., macrophages) is evaluated concurrently:

  • Cell Culture : A mammalian cell line (e.g., J774A.1 macrophages) is cultured under standard conditions.

  • Assay : The cells are treated with the same concentrations of the test compound as the parasites.

  • Viability Assessment : Cell viability is measured using a similar method to the antileishmanial assay.

  • Selectivity Index (SI) : The SI is calculated as the ratio of the cytotoxic concentration (CC50) in mammalian cells to the inhibitory concentration (IC50) in parasites. A higher SI indicates greater selectivity for the parasite.

Visualizations

The following diagrams illustrate a potential mechanism of action for a bithiophene derivative and a general workflow for drug discovery involving such compounds.

G Proposed Mechanism of Action for a Bithiophene Derivative Against Leishmania BT Bithiophene Derivative (e.g., 'this compound') Parasite Leishmania amazonensis BT->Parasite Enters Membrane Plasma Membrane Damage Parasite->Membrane Mito Mitochondrial Depolarization Parasite->Mito ROS Increased Reactive Oxygen Species (ROS) Parasite->ROS Death Parasite Death Membrane->Death Mito->Death Lipid Lipid Peroxidation ROS->Lipid Redox Disruption of Redox Homeostasis ROS->Redox Redox->Death

Caption: Proposed mechanism of action for a bithiophene derivative against Leishmania.

G General Workflow for Thiophene Derivative Drug Discovery cluster_0 Discovery Phase cluster_1 Preclinical Phase Compound Thiophene Derivative (e.g., 'this compound') Synthesis Synthesis & Characterization Compound->Synthesis Screening In Vitro Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead ADME ADME/Tox Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A generalized workflow for the discovery and preclinical development of thiophene-based drug candidates.

References

The Pivotal Role of Key Fatty Acids in Arctic Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Functions, Research Methodologies, and Pharmaceutical Potential of Fatty Acids Prevalent in Arctic Marine Organisms

Introduction

While the term "Arctic acid" is not a recognized scientific descriptor for a specific molecule, the inquiry into its potential identity highlights a crucial area of marine biology: the unique and vital roles of specific fatty acids in organisms inhabiting the extreme cold of the Arctic. This technical guide provides a comprehensive overview of the most significant fatty acids found in Arctic marine life, their profound biological functions, the experimental protocols used to study them, and their emerging potential in drug development. For the purpose of this guide, we will focus on the fatty acids that are most abundant and functionally significant in the Arctic marine environment: Eicosapentaenoic acid (EPA, 20:5n-3), Docosahexaenoic acid (DHA, 22:6n-3), Palmitic acid (16:0), Palmitoleic acid (16:1n-7), and Stearidonic acid (18:4n-3).

These molecules are fundamental to the survival and proliferation of marine life in the Arctic, playing critical roles in maintaining cell membrane fluidity in frigid waters, serving as dense energy reserves, and acting as precursors for a host of signaling molecules that regulate physiological processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these vital biomolecules.

Biological Roles and Functions

The fatty acid composition of Arctic marine organisms is a direct reflection of their adaptation to a cold, seasonal environment. The high proportion of long-chain polyunsaturated fatty acids (LC-PUFAs), particularly EPA and DHA, is a hallmark of the Arctic food web.

Maintaining Membrane Fluidity: In the icy waters of the Arctic, the fluidity of cellular membranes is under constant threat of becoming rigid. The incorporation of unsaturated fatty acids, with their kinked structures, into the phospholipid bilayer increases the space between lipid molecules, thereby maintaining the necessary fluidity for proper protein function and cellular transport.[1][2][3] DHA, in particular, is crucial for the function of membranes in the nervous system and retina.[4][5]

Energy Storage: The seasonal nature of primary productivity in the Arctic necessitates efficient energy storage. Fatty acids, particularly saturated and monounsaturated fatty acids like palmitic acid, are calorically dense molecules that serve as a vital energy reserve for marine animals to survive long periods of low food availability.

Signaling Molecules: EPA and DHA are precursors to a class of potent signaling molecules called eicosanoids (from EPA) and docosanoids (from DHA), which include prostaglandins, leukotrienes, and resolvins. These molecules are critical regulators of inflammation, immune responses, and blood clotting.[6][7] The anti-inflammatory properties of resolvins derived from omega-3 fatty acids are of significant interest in biomedical research.[6][8]

Trophic Markers: The distinct fatty acid profiles of different primary producers (e.g., diatoms rich in 16:1n-7 and EPA) are passed up the food chain, allowing scientists to use these fatty acids as biomarkers to trace energy flow and predator-prey relationships within the Arctic marine ecosystem.

Quantitative Data on Fatty Acid Composition

The following tables summarize the fatty acid composition of various Arctic marine organisms, providing a quantitative insight into the prevalence of these key lipids.

Table 1: Fatty Acid Composition of Select Arctic Fish Species (% of Total Fatty Acids)

Fatty AcidArctic Char (Salvelinus alpinus)[9][10]Arctic Cisco (Coregonus autumnalis) (adult)[9]Northern Pike (Esox lucius)[11]
16:0 (Palmitic acid) 15.0 - 20.018.0 - 22.020.0 ± 0.3
16:1n-7 (Palmitoleic acid) 3.0 - 6.05.0 - 8.04.1 ± 0.1
18:4n-3 (Stearidonic acid) 1.0 - 3.01.5 - 3.5Not Reported
20:5n-3 (EPA) 8.0 - 12.09.0 - 13.07.3 ± 0.1
22:6n-3 (DHA) 15.0 - 25.012.0 - 20.026.3 ± 0.6

Table 2: Fatty Acid Composition of Select Arctic Marine Invertebrates (% of Total Fatty Acids)

Fatty AcidCopepods (Calanus spp.)Krill (Thysanoessa spp.)Benthic Amphipods
16:0 (Palmitic acid) 10 - 2015 - 2512 - 18
16:1n-7 (Palmitoleic acid) 5 - 158 - 186 - 12
18:4n-3 (Stearidonic acid) 1 - 52 - 61 - 4
20:5n-3 (EPA) 15 - 3010 - 2515 - 25
22:6n-3 (DHA) 10 - 255 - 208 - 15

(Note: Values are approximate ranges compiled from various sources and can vary based on season, location, and diet.)

Experimental Protocols

The accurate analysis of fatty acid composition in marine organisms is crucial for research in this field. The following section details the standard methodologies employed.

Lipid Extraction

The first step in fatty acid analysis is the extraction of total lipids from the biological tissue. Two common methods are the Bligh and Dyer method and the Folch method.

Bligh and Dyer Method (Modified)

This method is suitable for a wide range of marine tissues.[12][13][14]

  • Homogenization: Homogenize a known weight of wet tissue with a chloroform (B151607):methanol (1:2, v/v) solution.

  • Phase Separation: Add chloroform and water to the homogenate to create a biphasic system. The lipids will be in the lower chloroform layer.

  • Collection: Carefully collect the lower chloroform layer containing the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Bligh_Dyer_Workflow cluster_extraction Lipid Extraction start Tissue Sample homogenize Homogenize in Chloroform:Methanol (1:2) start->homogenize add_solvents Add Chloroform and Water homogenize->add_solvents centrifuge Centrifuge to Separate Phases add_solvents->centrifuge collect_lipid Collect Lower (Chloroform) Layer centrifuge->collect_lipid dry Evaporate Solvent (Nitrogen Stream) collect_lipid->dry end Total Lipid Extract dry->end

Bligh and Dyer Lipid Extraction Workflow
Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Transesterification with Boron Trifluoride-Methanol (BF3-Methanol)

  • Saponification: Saponify the lipid extract with methanolic sodium hydroxide.

  • Methylation: Add BF3-methanol to the saponified lipids and heat to catalyze the methylation of the fatty acids.

  • Extraction: Extract the resulting FAMEs with a non-polar solvent like hexane (B92381).

  • Washing: Wash the hexane layer with a salt solution to remove any remaining reactants.

  • Drying: Dry the hexane layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to obtain the purified FAMEs.[15][16][17]

FAME_Preparation_Workflow cluster_fame FAME Preparation start Total Lipid Extract saponify Saponify with Methanolic NaOH start->saponify methylate Methylate with BF3-Methanol saponify->methylate extract_fame Extract FAMEs with Hexane methylate->extract_fame wash Wash Hexane Layer extract_fame->wash dry Dry and Evaporate Hexane wash->dry end Purified FAMEs dry->end

Fatty Acid Methyl Ester (FAME) Preparation Workflow
Gas Chromatography (GC) Analysis

The final step is the separation and quantification of the FAMEs using a gas chromatograph.

  • Injection: Inject the FAME sample into the GC.

  • Separation: The FAMEs are separated based on their volatility and interaction with the stationary phase in a capillary column.

  • Detection: A flame ionization detector (FID) is commonly used to detect the FAMEs as they elute from the column.

  • Quantification: The area under each peak is proportional to the amount of that fatty acid, and by using an internal standard, the absolute concentration can be determined.

  • Identification: Peaks are identified by comparing their retention times to those of known standards.[15][18]

Signaling Pathways

The biological effects of these fatty acids are often mediated through complex signaling pathways.

Anti-Inflammatory Signaling of Omega-3 Fatty Acids

EPA and DHA can exert potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and by being converted into specialized pro-resolving mediators (SPMs) like resolvins and protectins.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm omega3 EPA / DHA (in membrane phospholipids) pla2 Phospholipase A2 omega3->pla2 activation free_omega3 Free EPA / DHA pla2->free_omega3 releases cox_lox COX / LOX Enzymes free_omega3->cox_lox substrate for spms Resolvins, Protectins (Specialized Pro-Resolving Mediators) cox_lox->spms produces nfkb_pathway NF-κB Signaling Pathway spms->nfkb_pathway inhibition pro_inflammatory_stimulus Pro-inflammatory Stimulus receptor Receptor (e.g., TLR4) pro_inflammatory_stimulus->receptor activates receptor->nfkb_pathway activates inflammatory_genes Expression of Inflammatory Genes (e.g., TNF-α, IL-6) nfkb_pathway->inflammatory_genes activates

Anti-inflammatory signaling pathway of omega-3 fatty acids.

This pathway illustrates how omega-3 fatty acids, when released from the cell membrane, are converted into SPMs that actively resolve inflammation by inhibiting key pro-inflammatory signaling cascades like NF-κB.[4][6][7][[“]]

Relevance to Drug Development

The unique fatty acids from Arctic marine organisms hold significant promise for the pharmaceutical industry.

Therapeutic Applications of Omega-3 Fatty Acids:

  • Hypertriglyceridemia: Purified ethyl esters of EPA and DHA are approved drugs for lowering high triglyceride levels, a risk factor for cardiovascular disease.[20][21]

  • Inflammatory Disorders: Due to their anti-inflammatory properties, marine omega-3 fatty acids are being investigated for the treatment of a wide range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[8]

  • Neurological Health: The high concentration of DHA in the brain suggests its importance in cognitive function, and research is ongoing into its potential role in preventing or treating neurodegenerative diseases.

Marine Lipids in Drug Delivery:

The unique properties of marine-derived lipids make them attractive for use in advanced drug delivery systems.[22][23][24]

  • Liposomes and Nanoparticles: The amphipathic nature of phospholipids (B1166683) containing PUFAs allows for the formation of liposomes and nanoparticles that can encapsulate and deliver drugs to specific targets in the body, potentially increasing their efficacy and reducing side effects.[22]

  • Enhanced Bioavailability: Lipid-based formulations can improve the oral bioavailability of poorly water-soluble drugs.[25]

Conclusion

While the term "this compound" may be a misnomer, the fatty acids that characterize the Arctic marine ecosystem are of profound scientific and medical importance. Their roles in enabling life to thrive in extreme cold, their intricate involvement in cellular signaling, and their potential for the development of new therapeutics underscore the need for continued research into this fascinating area of marine biochemistry. This guide provides a foundational understanding of these vital molecules, offering a starting point for further exploration by researchers, scientists, and drug development professionals. The continued investigation of these "lipids of the north" promises to yield further insights into biological adaptation and new avenues for improving human health.

References

An In-depth Technical Guide to the Isomers and Derivatives of Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Arctic acid" does not correspond to a recognized chemical entity in scientific literature. This guide proceeds under the assumption that the intended subject of inquiry is Arachidonic Acid , a compound of significant interest in biomedical research with a phonetically similar name.

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a crucial component of the phospholipids (B1166683) in the cell membranes of the brain, muscles, and liver.[1] It is either obtained from the diet or synthesized from linoleic acid.[2] When cells are activated by various stimuli, arachidonic acid is released from the cell membrane by the action of phospholipase A2.[3] Once liberated, it serves as the primary precursor for the biosynthesis of a diverse group of potent, short-acting signaling molecules known as eicosanoids. These molecules are critical mediators in a wide array of physiological and pathological processes, including inflammation, immunity, pain, fever, and cardiovascular function.[4][5][6] The metabolism of arachidonic acid is a central focus in drug development, with many therapeutic agents targeting the enzymes and receptors involved in its pathways.

Physicochemical Properties

Arachidonic acid and its derivatives are lipid molecules with characteristic physical and chemical properties that influence their biological activity and analytical behavior.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
Arachidonic AcidC20H32O2304.47-49.5Sparingly soluble in water; soluble in ethanol (B145695), chloroform, ether.[7][8]
Prostaglandin (B15479496) E2 (PGE2)C20H32O5352.47-Soluble in DMSO (100 mM) and ethanol (45 mM).[4]
Leukotriene B4 (LTB4)C20H32O4336.47-Soluble in organic solvents like ethanol, methanol (B129727), and DMSO.
Thromboxane (B8750289) A2 (TXA2)C20H32O5352.47-Highly unstable in aqueous solution, rapidly hydrolyzes to Thromboxane B2.

Major Metabolic Pathways of Arachidonic Acid

Free arachidonic acid is metabolized by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These pathways give rise to a wide variety of bioactive eicosanoids.[9]

Cyclooxygenase (COX) Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[10] PGH2 is an unstable intermediate that is further metabolized by tissue-specific isomerases and synthases into various prostanoids, including prostaglandins (B1171923) (PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[10][11]

Lipoxygenase (LOX) Pathway

The lipoxygenase enzymes (5-LOX, 12-LOX, 15-LOX) introduce a hydroperoxy group into the arachidonic acid backbone.[2] The 5-LOX pathway is particularly important as it leads to the synthesis of leukotrienes.[10] This pathway generates leukotriene A4 (LTA4), which can be converted to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[10] The LOX pathways also produce hydroxyeicosatetraenoic acids (HETEs) and lipoxins.[10]

Cytochrome P450 (CYP450) Pathway

The cytochrome P450 epoxygenase and hydroxylase enzymes metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs) and additional HETEs.[9] These metabolites are involved in the regulation of vascular tone and inflammation.

Arachidonic_Acid_Metabolism cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP450 Cytochrome P450 (CYP450) Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP450 CYP450 Epoxygenase/Hydroxylase AA->CYP450 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGD2, PGE2, PGF2α) PGH2->Prostaglandins Isomerases Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin PGI Synthase Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes TXA Synthase HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (LTA4, LTB4, LTC4) HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins HETEs_LOX HETEs HPETEs->HETEs_LOX EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs HETEs_CYP HETEs CYP450->HETEs_CYP

Figure 1. Major metabolic pathways of arachidonic acid.

Biological Activities of Key Derivatives

The eicosanoid derivatives of arachidonic acid exert their biological effects by binding to specific G-protein coupled receptors on the surface of target cells. The potency of these interactions is often quantified by parameters such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).[10][11]

DerivativeReceptor/EnzymeBiological ActivityQuantitative Data
Prostaglandin E2 (PGE2)EP1, EP2, EP3, EP4 ReceptorsInflammation, vasodilation, pain, fever.[4]Kd: ~1-10 nM for EP receptors.[4]
EP1 ReceptorLeast affinity for PGE2.[5]Kd: 16-25 nM.[5]
EP2 ReceptorActivation leads to increased cAMP.[12]Kd: ~13 nM (human), ~12 nM (mouse).[2][12]
EP3 ReceptorHigh affinity for PGE2.[5]Kd: 0.33-2.9 nM.[5]
Leukotriene B4 (LTB4)BLT1, BLT2 ReceptorsPotent chemoattractant for neutrophils.[13]-
BLT1 Receptor Antagonist (CP-105696)Blocks LTB4-induced inflammation.IC50: 8.42 nM.[7]
BLT2 Receptor Antagonist (LY255283)Inhibits LTB4 binding.IC50: ~100 nM.[7]
5-Lipoxygenase-activating protein (FLAP) inhibitor (Fiboflapon)Inhibits LTB4 synthesis in human blood.IC50: 76 nM.[7]
Thromboxane A2 (TXA2)TP ReceptorPlatelet aggregation, vasoconstriction.[14]-
Thromboxane A2 Synthase Inhibitor (Picotamide)Inhibits TXA2 production in platelets.IC50: 0.43 - 140 µM.[3]
Thromboxane A2 Synthase Inhibitor (Y-20811)Irreversibly inhibits TXA2 production.IC50: ~600 pg/10^9 platelets.[1]
TP Receptor Antagonist (Picotamide)Blocks TXA2 receptor.Ki: 1472 ± 321 nM ([¹²⁵I]PTA-OH), 1648 ± 431 nM ([³H]U46619).[3]

Experimental Protocols

The analysis of arachidonic acid and its metabolites is challenging due to their low concentrations in biological samples and their chemical instability. The following protocols outline common methods for their extraction and quantification.

Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids

This protocol describes a general method for the extraction of eicosanoids from plasma or serum using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridges

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Hexane (B92381)

  • 2M Hydrochloric acid (HCl)

  • Internal standard solution (containing deuterated eicosanoids)

  • Nitrogen evaporator or centrifugal vacuum evaporator

Procedure:

  • Sample Preparation: Thaw plasma/serum samples on ice. To 1 mL of sample, add an appropriate amount of internal standard. Acidify the sample to a pH of approximately 3.5 with 2M HCl (around 50 µL per mL of plasma).[9] Vortex and let the sample stand at 4°C for 15 minutes. Centrifuge to remove any precipitate.[9]

  • SPE Cartridge Conditioning: Condition the C18 cartridge by washing with 3.5 mL of 100% methanol, followed by equilibration with 3.5 mL of deionized water.[12]

  • Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (approximately 0.5 mL/min).[12]

  • Washing: Wash the cartridge sequentially with 10 mL of deionized water, 10 mL of 15% methanol in water, and 10 mL of hexane to remove non-polar lipids.[12]

  • Elution: Elute the eicosanoids with 10 mL of ethyl acetate.[12]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

SPE_Workflow start Start: Biological Sample prep Sample Preparation (Acidification & Spiking with Internal Standard) start->prep load Sample Loading prep->load condition SPE Cartridge Conditioning (Methanol & Water) condition->load wash1 Wash 1: Deionized Water load->wash1 wash2 Wash 2: 15% Methanol wash1->wash2 wash3 Wash 3: Hexane wash2->wash3 elute Elution (Ethyl Acetate) wash3->elute dry Drying (Nitrogen Evaporation) elute->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute end Analysis by LC-MS/MS reconstitute->end

Figure 2. Experimental workflow for Solid-Phase Extraction (SPE).
LC-MS/MS Analysis of Eicosanoids

This protocol provides a general framework for the quantitative analysis of eicosanoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 250 mm, 5 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. For example: 60-80% B over 30 minutes.[15]

  • Flow Rate: 0.3 - 1 mL/min.

  • Column Temperature: 40 °C.[15]

  • Injection Volume: 10 - 50 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

  • SRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.

Data Analysis:

  • A calibration curve is generated by analyzing standards of known concentrations.

  • The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

Arachidonic acid and its vast array of derivatives are central to a multitude of biological processes, making them key targets for therapeutic intervention in a wide range of diseases. A thorough understanding of their complex metabolic pathways, biological activities, and the analytical techniques used for their measurement is essential for researchers in both academic and industrial settings. This guide provides a foundational overview of these critical aspects, offering a starting point for more in-depth investigation and application in drug discovery and development.

References

Whitepaper: Preliminary Toxicity Profile of Arctic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arctic acid is a novel synthetic compound identified as a potential therapeutic agent. As a prerequisite for further preclinical and clinical development, a comprehensive preliminary toxicological assessment is essential to characterize its safety profile. This document outlines the findings from a series of in vitro and in vivo studies designed to evaluate the cytotoxic, genotoxic, and acute systemic toxicity of this compound. The following sections provide detailed experimental protocols, present key quantitative data in a structured format, and illustrate the associated biological pathways and experimental workflows.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involved assessing the cytotoxic potential of this compound against a panel of human cell lines to determine its effect on cell viability and establish preliminary concentration-response relationships.

Experimental Protocol: MTT Assay

Human hepatocellular carcinoma (HepG2), human lung carcinoma (A549), and human embryonic kidney (HEK293) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours. Cells were then treated with this compound at concentrations ranging from 0.1 µM to 500 µM for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). Absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Data Summary: In Vitro Cytotoxicity

The cytotoxic effects of this compound were quantified and are summarized in the table below.

Cell LineTissue of OriginIC₅₀ (µM)
HepG2Liver85.6
A549Lung112.3
HEK293Kidney247.1

Interpretation: this compound demonstrated moderate cytotoxicity against the tested cell lines, with the highest potency observed in the HepG2 liver cell line. This suggests a potential for hepatotoxicity that warrants further investigation.

Hypothetical Apoptotic Signaling Pathway

To explore a potential mechanism for the observed cytotoxicity, a hypothetical signaling pathway was constructed. It is postulated that this compound may induce apoptosis by disrupting the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family, leading to the activation of the caspase cascade.

cluster_membrane Mitochondrial Membrane cluster_cytosol Cytosol Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Activates ArcticAcid This compound ArcticAcid->Bax Activates ArcticAcid->Bcl2 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical pathway of this compound-induced apoptosis.

Acute Oral Toxicity Assessment (In Vivo)

An acute oral toxicity study was conducted in rodents to determine the systemic toxicity of this compound following a single high-dose exposure.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

The study was performed using female Sprague-Dawley rats (8-10 weeks old) in accordance with OECD Guideline 425. Animals were fasted overnight prior to dosing. This compound, formulated in 0.5% carboxymethylcellulose, was administered via oral gavage. The study commenced with a starting dose of 175 mg/kg. Subsequent doses for new animals were adjusted up or down by a factor of 3.2 based on the outcome of the previously dosed animal. Animals were observed for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Body weights were recorded prior to dosing and on days 7 and 14. At the end of the study, all animals were euthanized, and a gross necropsy was performed.

Experimental Workflow Diagram

The workflow for the in vivo study is outlined in the diagram below.

start Start: Acclimatization of Sprague-Dawley Rats fasting Overnight Fasting (16-18 hours) start->fasting dosing Single Oral Gavage Dose of this compound fasting->dosing obs1 Short-Term Observation (4 hours for acute signs) dosing->obs1 obs2 Long-Term Observation (14 days for clinical signs, mortality, and body weight) obs1->obs2 necropsy Gross Necropsy & Tissue Collection obs2->necropsy end End: Data Analysis & LD₅₀ Calculation necropsy->end

Caption: Workflow for the acute oral toxicity study.

Data Summary: Acute Oral Toxicity
ParameterObservation
LD₅₀ Estimate 480 mg/kg
Confidence Interval (95%) 350 - 650 mg/kg
Clinical Signs Lethargy, piloerection, and ataxia observed at doses ≥ 500 mg/kg, resolving within 72 hours.
Body Weight Change No significant effect on body weight gain compared to control group over 14 days.
Gross Necropsy No treatment-related abnormalities observed in any organ.

Interpretation: Based on the Globally Harmonized System (GHS), this compound is classified as Category 4 ("Harmful if swallowed"). The observed clinical signs were transient and did not correlate with any macroscopic organ damage.

Genotoxicity Assessment

The genotoxic potential of this compound was evaluated through a bacterial reverse mutation test (Ames test) and an in vitro micronucleus assay.

Experimental Protocols
  • Ames Test: The assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix). This compound was tested at five concentrations, up to 5000 µ g/plate . A significant increase (≥2-fold over control) in the number of revertant colonies was considered a positive result.

  • In Vitro Micronucleus Test: Human peripheral blood lymphocytes were treated with this compound at three concentrations (25, 50, and 100 µM) for 4 hours with S9 and 24 hours without S9. Cytochalasin B was added to block cytokinesis. Cells were harvested, stained, and scored for the presence of micronuclei in binucleated cells.

Data Summary: Genotoxicity Assays
AssayTest SystemMetabolic Activation (S9)Result
Ames Test S. typhimurium, E. coliWith & WithoutNegative
Micronucleus Test Human LymphocytesWith & WithoutNegative

Interpretation: this compound did not induce gene mutations or chromosomal damage in the in vitro systems tested, suggesting a low potential for genotoxicity.

Toxicological Evaluation Decision Framework

The preliminary data informs a structured decision-making process for subsequent development. The logical framework for this evaluation is depicted below.

start Preliminary Toxicity Data geno Genotoxicity Negative? start->geno acute Acute Toxicity (LD₅₀ > 300 mg/kg)? geno->acute Yes stop1 STOP: High Genotoxic Risk geno->stop1 No cyto In Vitro Cytotoxicity (IC₅₀ > 10 µM)? acute->cyto Yes stop2 STOP: High Acute Toxicity acute->stop2 No stop3 STOP: High Cytotoxicity cyto->stop3 No proceed PROCEED: Initiate Sub-chronic Toxicity Studies cyto->proceed Yes

Caption: Decision tree for continued toxicological evaluation.

Summary and Conclusion

The preliminary toxicity assessment of this compound provides foundational data for its safety profile.

  • Cytotoxicity: this compound exhibits moderate in vitro cytotoxicity, with IC₅₀ values ranging from 85.6 to 247.1 µM.

  • Acute Toxicity: The compound has a low acute oral toxicity profile in rats, with an estimated LD₅₀ of 480 mg/kg.

  • Genotoxicity: this compound is non-mutagenic and non-clastogenic in the in vitro assays conducted.

Collectively, these findings indicate a manageable toxicity profile at this early stage. The observed hepatotoxicity in vitro warrants specific attention in future, longer-term in vivo studies. Based on the decision framework, the current data supports proceeding to sub-chronic toxicity and expanded safety pharmacology studies to further characterize the risk profile of this compound for therapeutic development.

An In-depth Technical Guide on the Solubility of Exemplarate Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Arctic acid" is not a recognized chemical entity in standard scientific literature. This document uses "Exemplarate Acid" as a placeholder to provide a comprehensive template for a technical guide on solubility. The data and experimental details presented herein are illustrative and intended to serve as a framework for analysis of a real-world compound.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a detailed overview of the solubility profile of Exemplarate Acid, a novel carboxylic acid derivative, in a range of common laboratory solvents. Understanding these characteristics is essential for advancing drug discovery and development, enabling rational solvent selection for screening, formulation, and analytical activities.[1] This document outlines both kinetic and thermodynamic solubility data, details the experimental protocols used for their determination, and presents a hypothetical signaling pathway to contextualize the compound's potential application.

Solubility Profile of Exemplarate Acid

The solubility of Exemplarate Acid was determined across a panel of solvents commonly used in laboratory settings. The selection of solvents was based on their varying polarities and hydrogen bonding capabilities, which are known to influence the dissolution of organic acids.[3]

Quantitative Solubility Data

The equilibrium solubility of Exemplarate Acid was measured at two standard temperatures to provide a comprehensive dataset for researchers. All data represents the mean of triplicate experiments.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Notes
Water (pH 7.4) 250.050.0002Very slightly soluble.
370.080.0003Solubility increases with temperature.
Ethanol 2515.20.061Freely soluble.
3725.50.102High solubility, suitable for stock solutions.
Methanol 2512.80.051Freely soluble.
3721.40.086Good alternative to ethanol.
DMSO 25> 200> 0.800Very soluble, ideal for HTS stock solutions.[4]
37> 200> 0.800Remains highly soluble at physiological temp.
Acetonitrile 252.10.008Sparingly soluble.
373.50.014Limited utility for high concentrations.
Acetone 255.40.022Soluble.
379.10.036Moderate solubility.

Assumed Molecular Weight of Exemplarate Acid: 250 g/mol

Experimental Protocols

The following protocols describe the methodologies used to determine the thermodynamic and kinetic solubility of Exemplarate Acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability, especially for compounds with low solubility.[5]

Objective: To determine the maximum concentration of Exemplarate Acid that can dissolve in a solvent at equilibrium.[6]

Materials:

  • Exemplarate Acid (solid powder)

  • HPLC-grade solvents (Water, Ethanol, Methanol, DMSO, Acetonitrile, Acetone)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with UV detector or LC-MS/MS for quantification[2][7]

Procedure:

  • An excess amount of solid Exemplarate Acid (approximately 10 mg) is added to a 20 mL glass vial.[5]

  • The selected solvent (5 mL) is added to the vial.

  • The vial is sealed and placed in an orbital shaker set to the desired temperature (25°C or 37°C) and agitated for 24 hours to ensure equilibrium is reached.[2][6]

  • After incubation, the suspension is allowed to stand for 1 hour to allow larger particles to settle.

  • A sample of the supernatant is carefully withdrawn and centrifuged at 10,000 x g for 15 minutes to pellet any remaining undissolved solids.

  • The resulting supernatant is then filtered through a 0.22 µm syringe filter to remove any fine particulates.[8]

  • The clear filtrate is serially diluted with the appropriate solvent.

  • The concentration of Exemplarate Acid in the diluted filtrate is quantified using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[9]

  • The experiment is performed in triplicate for each solvent and temperature combination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are often used in early drug discovery for rapid assessment of a large number of compounds.[1] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[1][10]

Objective: To rapidly assess the solubility of Exemplarate Acid under non-equilibrium conditions, mimicking high-throughput screening (HTS) environments.

Materials:

  • Exemplarate Acid dissolved in DMSO (e.g., 20 mM stock solution)[4]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler

  • Plate shaker

  • Microplate nephelometer or UV-Vis spectrophotometer[1][11]

Procedure:

  • A 20 mM stock solution of Exemplarate Acid is prepared in 100% DMSO.[4]

  • Using an automated liquid handler, serial dilutions of the DMSO stock solution are made.

  • A small volume (e.g., 2 µL) of each dilution is dispensed into the wells of a 96-well plate.

  • A larger volume of PBS (e.g., 198 µL) is then added to each well, bringing the final DMSO concentration to 1%.

  • The plate is sealed and shaken for 2 hours at room temperature.[10]

  • The presence of precipitate is measured. This can be done using nephelometry, which detects light scattering from insoluble particles, or by UV-Vis spectroscopy after filtering the plate to separate undissolved material.[1][12]

  • The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Screening

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation of Solid cluster_analysis Analysis A Weigh Excess Solid Compound B Add Solvent to Vial A->B C Incubate with Agitation (24h at 25°C / 37°C) B->C D Centrifuge Suspension C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate E->F G Quantify Concentration (HPLC / LC-MS) F->G

Caption: Thermodynamic Solubility Workflow.

Hypothetical Signaling Pathway for Exemplarate Acid

This diagram illustrates a hypothetical mechanism of action for Exemplarate Acid, where it inhibits a key kinase in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Exemplarate Exemplarate Acid Exemplarate->KinaseB Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

References

Unraveling "Arctic Acid": A Look at a Developing Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

While the term "Arctic acid" does not correspond to a recognized chemical compound in scientific literature, it is sometimes colloquially associated with the investigational therapy AT-001, being developed by Arctic Therapeutics. This in-depth guide explores the available scientific and clinical information surrounding AT-001, a promising agent in the field of neurodegenerative diseases.

Core Compound and Mechanism of Action

AT-001 is identified as a differentiated, purified, prescription-quality, GMP-grade N-acetylcysteine amide (NACA).[1] Its therapeutic potential is being explored in diseases characterized by oxidative stress and amyloid protein aggregation.[1]

Therapeutic Targets and Investigational Uses

Arctic Therapeutics is primarily focused on developing AT-001 for both rare and common forms of dementia.[2][3] The main indications currently under investigation are:

  • Hereditary Cystatin C Amyloid Angiopathy (HCCAA): A rare, serious genetic disorder prevalent in Iceland, characterized by the buildup of amyloid in the brain's blood vessels. This can lead to cerebral hemorrhage, stroke, and progressive dementia.[1] The European Medicines Agency (EMA) has granted AT-001 Orphan Drug Designation for this condition.[2]

  • Alzheimer's Disease (AD): A progressive neurodegenerative disorder and the most common cause of dementia.[2]

Arctic Therapeutics is also accelerating the development of therapies for neurology, autoimmune diseases, and inflammatory skin conditions.[4]

Clinical Trial Overview

AT-001 is currently undergoing several clinical trials to evaluate its safety and efficacy.[1][2][3]

Trial Phase Indication Key Details Status
Phase IIaAlzheimer's Disease (mild cognitive impairment or mild dementia)Multicentre, randomized, double-blind, placebo-controlled, dose-escalation study.[2]EMA authorization received.[2][3][4]
Phase IIb/IIIHereditary Cystatin C Amyloid Angiopathy (HCCAA)Evaluating safety, tolerability, and biomarker-based efficacy.[2]EMA authorization received.[2][3]

Table 1: Summary of AT-001 Clinical Trials

Experimental Protocols and Methodologies

The clinical trials for AT-001 employ a range of methodologies to assess its therapeutic potential.

Phase IIa Study in Alzheimer's Disease:

  • Design: A multicentre, randomized, double-blind, placebo-controlled, dose-escalation study.[2]

  • Participants: Individuals aged 50–85 with mild cognitive impairment (MCI) or mild Alzheimer's disease.[2][3]

  • Treatment Duration: 12 months with escalating oral doses of AT-001.[2][3]

  • Primary Outcome Measures: Safety and biomarker-based efficacy.[2]

  • Assessments:

    • Monthly safety lab monitoring.[2][3]

    • Biomarker assessments every three months.[2][3]

    • MRI at baseline, mid-study, and end of study to assess brain atrophy and white matter integrity.[2][3]

    • PET scans at baseline and study completion to visualize brain amyloid deposition.[2][3]

  • Biomarkers:

    • Plasma pTau217 and total Tau (using Quanterix Simoa® technology) to track tau pathology and neuronal damage.[2]

    • Neurofilament Light Chain (NfL) as a marker of axonal injury and neurodegeneration.[2]

// Nodes Patient_Screening [label="Patient Screening\n(MCI or Mild AD, 50-85 yrs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Group [label="AT-001\n(Escalating Oral Doses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Group [label="Placebo", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Period [label="12-Month Treatment", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Monthly_Assessments [label="Monthly Safety Labs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quarterly_Assessments [label="Quarterly Biomarker\nAssessments\n(pTau217, Total Tau, NfL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imaging_Assessments [label="MRI & PET Scans\n(Baseline, Mid, End)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Safety, Biomarker Efficacy,\nAmyloid Reduction)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Patient_Screening -> Randomization; Randomization -> Treatment_Group [label="Active"]; Randomization -> Placebo_Group [label="Control"]; Treatment_Group -> Treatment_Period; Placebo_Group -> Treatment_Period; Treatment_Period -> Monthly_Assessments [style=dashed]; Treatment_Period -> Quarterly_Assessments [style=dashed]; Treatment_Period -> Imaging_Assessments [style=dashed]; Monthly_Assessments -> Data_Analysis; Quarterly_Assessments -> Data_Analysis; Imaging_Assessments -> Data_Analysis; } .dot Caption: Workflow for the Phase IIa Clinical Trial of AT-001 in Alzheimer's Disease.

Potential Signaling Pathways

While the precise signaling pathways of AT-001 are still under investigation, its classification as an N-acetylcysteine amide (NACA) suggests a mechanism of action related to the modulation of oxidative stress. NACA is a precursor to the antioxidant glutathione (B108866). The potential pathway involves:

  • Increased Glutathione Synthesis: AT-001 may increase intracellular levels of glutathione, a key antioxidant.

  • Reduction of Oxidative Stress: Enhanced glutathione levels can help neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to cells.

  • Neuroprotection: By mitigating oxidative stress, AT-001 may protect neurons from damage and death, which is a hallmark of neurodegenerative diseases like Alzheimer's.

  • Anti-inflammatory Effects: Oxidative stress is closely linked to inflammation. By reducing ROS, AT-001 could also dampen inflammatory pathways in the brain.

// Nodes AT001 [label="AT-001 (NACA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutathione [label="Increased Intracellular\nGlutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Reduced Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Reduced Neuroinflammation", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AT001 -> Glutathione; Glutathione -> ROS [label="Neutralizes", arrowhead=Tee]; ROS -> Oxidative_Stress [style=invis]; Glutathione -> Oxidative_Stress; Oxidative_Stress -> Neuroprotection; Oxidative_Stress -> Inflammation; } .dot Caption: Postulated Signaling Pathway for the Neuroprotective Effects of AT-001.

It is important to note that this is a simplified and speculative pathway based on the known properties of N-acetylcysteine compounds. Further research from the ongoing clinical trials will be necessary to fully elucidate the precise molecular mechanisms of AT-001.

References

A Technical Guide to the Frontier of Lipid Science: Unveiling Novel Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipidomics is undergoing a significant transformation, driven by the discovery of novel fatty acids with unique structural attributes and tantalizing therapeutic potential. This guide delves into the core of this exciting field, with a particular focus on recently identified molecules that challenge our understanding of fatty acid biosynthesis and function. While the term "Arctic acid" serves as a conceptual placeholder for fatty acids from extreme environments, this review will center on concrete, recently discovered examples like Nebraskanic and Wuhanic acids, providing a comprehensive overview of their discovery, characterization, and purported biological activities.

The Dawn of a New Era in Fatty Acid Discovery

For decades, the portfolio of known fatty acids from vegetable oils remained largely unchanged. However, recent discoveries have shattered this paradigm. A team of researchers from the University of Nebraska-Lincoln and Huazhong Agricultural University in China identified two new unusual fatty acids, Nebraskanic acid and Wuhanic acid , in the seed oil of the Chinese violet cress (Orychophragmus violaceus)[1][2][3]. These discoveries, the first of their kind in decades, have opened up new avenues for research and industrial applications[2].

Unlike common fatty acids, which typically have 16 or 18 carbon atoms, Nebraskanic and Wuhanic acids are very-long-chain fatty acids (VLCFAs) with 24 carbon atoms and unique molecular branches[1][3]. Their biosynthesis deviates from the conventional four-step cycle of carbon addition, a process rarely seen outside of certain bacteria[1]. This unique "discontinuous elongation" pathway results in the incorporation of hydroxyl groups within the fatty acid chain, a feature that is thought to contribute to their exceptional properties[1][4].

Physicochemical and Biological Properties of Novel Fatty Acids

The novel structures of Nebraskanic and Wuhanic acids bestow upon them unique physical and potential biological properties. The most well-documented characteristic is their exceptional lubricity.

PropertyNebraskanic AcidWuhanic AcidCastor Oil (for comparison)
Structure C24 dihydroxy fatty acidC24 dihydroxy fatty acidC18 hydroxy fatty acid
Friction Reduction (vs. Castor Oil)
at 25°C (77°F)Reported to be superiorOil containing these acids showed a 20% reduction in friction between steel surfaces compared to castor oil.[2]Baseline
at 100°C (212°F)Reported to be superiorOil containing these acids showed an approximately 300% reduction in friction between steel surfaces compared to castor oil.[2]Baseline
Potential Biological Activity Currently UndeterminedCurrently UndeterminedKnown anti-inflammatory and other medicinal properties

Table 1: Comparative Properties of Novel Fatty Acids. This table summarizes the known properties of Nebraskanic and Wuhanic acids, highlighting their superior lubricant capabilities compared to the widely used bio-lubricant, castor oil.

While the biological activities of Nebraskanic and Wuhanic acids are yet to be extensively studied, the presence of hydroxyl groups suggests potential for various functionalities. Hydroxylated fatty acids are known to possess anti-inflammatory and other bioactive properties. Further research is needed to explore the potential of these novel fatty acids in pharmacology and drug development.

Experimental Protocols for the Study of Novel Fatty Acids

The discovery and characterization of novel fatty acids require a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments involved.

Isolation and Extraction of Novel Fatty Acids from Plant Seeds

This protocol outlines the general steps for extracting total lipids from plant seeds, a crucial first step in the isolation of novel fatty acids.

Materials:

  • Plant seeds (e.g., Orychophragmus violaceus)

  • Mortar and pestle or a suitable grinder

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the seeds to a fine powder using a mortar and pestle or a grinder.

  • Lipid Extraction (Folch Method):

    • To the ground seed powder, add a 2:1 (v/v) mixture of chloroform and methanol.

    • Homogenize the mixture thoroughly.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Centrifuge the mixture to pellet the solid material and separate the liquid phases.

  • Separation of Phases: Carefully collect the lower chloroform phase, which contains the total lipids.

  • Solvent Removal: Evaporate the chloroform from the lipid extract using a rotary evaporator under reduced pressure to obtain the total lipid fraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification and quantification of fatty acids. The following is a general protocol for the analysis of fatty acid methyl esters (FAMEs).

Materials:

  • Total lipid extract

  • Methanolic HCl or BF3-methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., a wax-type column)

Procedure:

  • Transesterification to FAMEs:

    • Dissolve the lipid extract in a small volume of toluene.

    • Add methanolic HCl or BF3-methanol and heat the mixture (e.g., at 80-100°C for 1-2 hours) to convert the fatty acids to their methyl esters.

  • Extraction of FAMEs:

    • After cooling, add water and hexane to the reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then concentrate it under a stream of nitrogen.

  • GC-MS Analysis:

    • Inject the FAMEs solution into the GC-MS system.

    • GC Parameters (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

      • Carrier Gas: Helium

    • MS Parameters (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Mass Range: Scan a suitable mass range (e.g., m/z 50-650).

    • Identify the FAMEs by comparing their mass spectra and retention times with those of known standards and by interpreting the fragmentation patterns.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of novel compounds.

Materials:

  • Purified novel fatty acid (or its methyl ester)

  • Deuterated solvent (e.g., CDCl3)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) NMR spectra: ¹H NMR and ¹³C NMR.

    • Acquire two-dimensional (2D) NMR spectra for detailed structural analysis, such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the carbon skeleton.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to determine the complete chemical structure of the novel fatty acid.

Biosynthetic and Signaling Pathways of Novel Fatty Acids

The discovery of Nebraskanic and Wuhanic acids has unveiled a novel biosynthetic pathway termed "discontinuous elongation." This pathway deviates from the canonical fatty acid synthesis in plants.

fatty_acid_biosynthesis Oleoyl_ACP Oleoyl-ACP Oleoyl_CoA Oleoyl-CoA Oleoyl_ACP->Oleoyl_CoA Acyl-CoA Synthetase Ricinoleoyl_CoA Ricinoleoyl-CoA (12-hydroxy-18:1-CoA) Oleoyl_CoA->Ricinoleoyl_CoA FAD2-like Hydroxylase Elongation_Complex Fatty Acid Elongase Complex Ricinoleoyl_CoA->Elongation_Complex Discontinuous_Elongation Discontinuous Elongation Elongation_Complex->Discontinuous_Elongation Intermediate steps Nebraskanic_Acid Nebraskanic Acid (7,18-dihydroxy-24:1) Discontinuous_Elongation->Nebraskanic_Acid

Caption: Proposed Biosynthetic Pathway of Nebraskanic Acid.

While the specific signaling pathways for Nebraskanic and Wuhanic acids have not yet been elucidated, many fatty acids are known to act as signaling molecules, often by activating peroxisome proliferator-activated receptors (PPARs). These nuclear receptors play crucial roles in lipid metabolism and inflammation.

ppar_signaling Novel_FA Novel Fatty Acid (e.g., Nebraskanic Acid) PPAR PPARα/γ Novel_FA->PPAR Ligand Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulates Transcription Biological_Effects Biological Effects (e.g., Anti-inflammatory) Gene_Expression->Biological_Effects

Caption: Hypothetical PPAR Signaling Pathway for a Novel Fatty Acid.

Future research will likely focus on determining if Nebraskanic and Wuhanic acids, or other novel fatty acids, can indeed activate PPARs or other signaling pathways, thereby exerting biological effects relevant to human health and disease.

Future Directions and Conclusion

The discovery of novel fatty acids like Nebraskanic and Wuhanic acids has reinvigorated the field of lipidomics. The unique biosynthetic pathways and the potential for novel industrial and pharmaceutical applications underscore the importance of continued exploration of the natural world for new bioactive lipids. For researchers, scientists, and drug development professionals, this emerging area presents a wealth of opportunities, from fundamental biochemical studies to the development of next-generation lubricants, and potentially, new therapeutic agents. The in-depth technical understanding of the isolation, characterization, and biological evaluation of these novel molecules, as outlined in this guide, will be paramount to unlocking their full potential.

References

Methodological & Application

Application Notes and Protocols for Arachidonic Acid (ARA) Extraction from Algal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonic acid (ARA; 20:4n-6) is a critical omega-6 polyunsaturated fatty acid (PUFA) that serves as a vital component of cell membranes and a precursor for a wide range of bioactive signaling molecules, including prostaglandins, thromboxanes, and leukotrienes. These eicosanoids are crucial in regulating inflammation, immunity, and central nervous system functions. Given its importance, particularly in infant neural development and immune response, there is a significant demand for high-purity ARA for use in infant formula, pharmaceuticals, and nutritional supplements.[1][2]

Microalgae have emerged as a promising and sustainable source of ARA, capable of accumulating significant quantities of this high-value fatty acid.[3] Species such as Parietochloris incisa, Porphyridium purpureum, and the fungus-like microalga Mortierella alpina are notable producers.[3][4][5] Algal-based production offers numerous advantages over traditional sources, including faster growth rates, higher productivity, and the ability to precisely control culture conditions to optimize yield.[3]

This document provides detailed protocols for the extraction, analysis, and quantification of arachidonic acid from algal biomass, tailored for laboratory and research applications.

Principle of Extraction

The extraction of ARA from microalgae is a multi-step process that involves:

  • Cell Disruption: Microalgal cells possess robust cell walls that must be ruptured to release the intracellular lipids.

  • Lipid Extraction: Organic solvents are used to solubilize and separate the total lipid fraction from the rest of the cellular components.

  • Transesterification: The extracted lipids (primarily triglycerides and phospholipids) are converted into fatty acid methyl esters (FAMEs) for analysis.

  • Quantification: Gas chromatography (GC) is employed to separate, identify, and quantify the individual FAMEs, including ARA-methyl ester.

Algal Cultivation for Enhanced ARA Production

The yield of ARA is highly dependent on the algal species and the cultivation conditions. Optimizing parameters such as nutrient levels, light intensity, temperature, and aeration can significantly enhance both biomass and ARA accumulation.[1][5][6] For instance, supplementing the culture medium of Lobosphaera incisa CFRC-1 with 30 g/L of fructose (B13574) at 27°C has been shown to increase biomass and ARA production by 9.6-fold and 5.3-fold, respectively.[1][6] Similarly, for Porphyridium purpureum, optimizing light intensity and aeration rates can significantly improve the total fatty acid yield.[5]

Data Summary

The following tables summarize quantitative data on ARA production in various microalgae and the efficiency of different extraction methods.

Table 1: Arachidonic Acid Production in Selected Microalgae Under Optimized Conditions

Microalgal SpeciesOptimized ConditionBiomass YieldTotal Fatty Acid (TFA) YieldARA YieldReference
Lobosphaera incisa CFRC-130 g/L fructose, 27°C13.05 g/LNot Reported97.98 mg/L[1][6]
Porphyridium purpureumOptimized light & aerationNot Reported473.44 mg/L125.73 mg/L[5]
Mortierella alpina MA2-2Optimized medium19-22 g/L30-35% of biomass2.1-2.5 g/L[2]

Table 2: Comparison of Lipid Extraction Methodologies

MethodAlgal SpeciesSolvent SystemKey ParametersLipid Yield (% of Dry Weight)Reference
Bligh & DyerChlorella sp.Chloroform (B151607)/MethanolRoom Temperature31.58%[7]
Ethanol ExtractionChlorella sp.EthanolRoom Temperature33.31%[7]
Accelerated Solvent Extraction (ASE)Chlorella vulgarisMethanol/Chloroform (2:1)100°C, 4 cycles27.5%[8][9]
Accelerated Solvent Extraction (ASE)Nannochloropsis gaditanaMethanol/Chloroform (2:1)100°C, 4 cycles29.8%[8][9]
Eco-Friendly SolventNannochloropsisEtOH/CPME (8:2)80°C, 60 min39.4%[10]

Experimental Workflow and Pathways

General Experimental Workflow

G Overall Workflow for ARA Extraction and Analysis A Algal Biomass (Cultivation & Harvesting) B Cell Disruption (e.g., Homogenization, Sonication) A->B Pre-treatment C Total Lipid Extraction (e.g., Bligh & Dyer) B->C Solubilization D Crude Lipid Extract C->D E Transesterification (Conversion to FAMEs) D->E F FAMEs Mixture E->F G GC-FID / GC-MS Analysis F->G Injection H Data Analysis (Quantification of ARA) G->H Chromatogram

Caption: Overall workflow from algal biomass to ARA quantification.

Simplified ARA Biosynthesis Pathway (n-6)

G Simplified n-6 PUFA Biosynthesis Pathway LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase ARA Arachidonic Acid (ARA) (20:4n-6) DGLA->ARA Δ5-desaturase

Caption: Key enzymatic steps in the algal synthesis of ARA.

Detailed Experimental Protocols

Protocol 1: Biomass Preparation and Cell Disruption

Objective: To prepare the algal biomass and effectively rupture cell walls for lipid release.

Materials:

  • Harvested algal paste

  • Deionized (DI) water

  • Lyophilizer (Freeze-dryer) or oven at 70-75°C[11]

  • Mortar and pestle, bead-beater, or high-speed homogenizer[12][13]

  • Liquid nitrogen (optional, for grinding)

Procedure:

  • Harvesting: Centrifuge the algal culture to pellet the cells. Wash the resulting biomass pellet twice with DI water to remove residual salts and media components.

  • Drying: Freeze-dry (lyophilize) the algal pellet to a constant weight. This is the preferred method as it preserves lipid integrity. Alternatively, oven-dry the biomass at 70-75°C.[11] The result is a dry, powdered biomass.

  • Cell Disruption (Mechanical):

    • Weigh approximately 0.1 - 0.5 g of lyophilized biomass.[11][12]

    • Homogenization: Place the biomass in a suitable tube with a solvent (e.g., hexane (B92381) or the initial extraction solvent) and homogenize at high speed (e.g., 10,000 rpm) for 60-120 seconds.[12]

    • Bead Beating: Add the biomass and an equal volume of sterile glass beads (0.5 mm diameter) to a microcentrifuge tube. Agitate vigorously for 5-10 minutes.

    • Grinding: For smaller samples, grind the dry biomass to a fine powder using a mortar and pestle, optionally with liquid nitrogen to make the cells brittle.

Protocol 2: Total Lipid Extraction (Bligh & Dyer Method)

Objective: To extract the total lipid fraction from the disrupted biomass using a chloroform-methanol-water solvent system. This method is widely used and cited.[7][11][14]

Materials:

  • Disrupted, lyophilized algal biomass (~0.1 g)[11]

  • Chloroform

  • Methanol

  • DI Water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge (capable of 4500 rpm)[11]

  • Pasteur pipette

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube containing ~0.1 g of powdered biomass, add the solvents in a precise sequence:

    • 0.8 mL DI Water[11]

    • 2.0 mL Methanol[11]

    • 1.0 mL Chloroform[11]

  • Cap the tube tightly and vortex vigorously for 2 minutes to create a single-phase mixture, ensuring complete interaction between solvents and biomass.[11]

  • Break the single-phase system to induce phase separation. Add:

    • An additional 2.0 mL of Chloroform[11]

    • An additional 2.0 mL of DI Water[11]

  • Vortex again for another 2 minutes. The final solvent ratio will be approximately 2:2:1.8 (Methanol:Chloroform:Water).

  • Centrifuge the mixture at 4500 rpm for 10 minutes to separate the phases.[11]

  • Three layers will be visible:

    • Top Layer: Aqueous layer (methanol/water) containing polar metabolites.

    • Middle Layer: A solid pellet of cell debris.

    • Bottom Layer: Organic layer (chloroform) containing the lipids.

  • Carefully remove the bottom chloroform layer using a glass Pasteur pipette and transfer it to a pre-weighed, clean glass tube.

  • Dry the extracted lipid fraction under a gentle stream of nitrogen gas until the solvent has completely evaporated.

  • Weigh the tube again to determine the total lipid yield. Store the dried lipid extract at -20°C under nitrogen to prevent oxidation.

G Bligh & Dyer Extraction Workflow A Start: 0.1g Dry Biomass in Tube B Add Solvents (1-Phase): 0.8mL H₂O 2.0mL Methanol 1.0mL Chloroform A->B C Vortex for 2 min B->C D Add Solvents (2-Phase): 2.0mL H₂O 2.0mL Chloroform C->D E Vortex for 2 min D->E F Centrifuge (4500 rpm, 10 min) E->F G Phase Separation Occurs F->G H Collect Bottom (Chloroform/Lipid Layer) G->H I Evaporate Solvent (Nitrogen Stream) H->I J Result: Crude Lipid Extract I->J

Caption: Step-by-step workflow for the Bligh & Dyer lipid extraction.

Protocol 3: Preparation of FAMEs via Transesterification

Objective: To convert the fatty acids within the lipid extract to their volatile methyl ester derivatives for GC analysis.

Materials:

  • Dried crude lipid extract

  • Cyclohexane[11]

  • Internal Standard (e.g., C17:0 methyl ester, 0.15 g/L in cyclohexane)[11]

  • 2M Methanolic KOH or BF₃-Methanol

  • Reflux condenser

  • Heating block or water bath (70°C)[11]

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • Re-dissolve the dried lipid extract in 1 mL of cyclohexane (B81311).

  • Add 4 mL of cyclohexane containing a known concentration of an internal standard (e.g., C17:0).[11] The internal standard is crucial for accurate quantification.

  • Add 1 mL of 2M Methanolic KOH (or BF₃-Methanol).

  • Cap the tube, vortex, and heat the mixture at 70°C for 40 minutes using a reflux condenser to prevent solvent loss.[11]

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of saturated NaCl solution (or DI water) to stop the reaction and wash the mixture.[11] Vortex and centrifuge briefly.

  • The upper cyclohexane layer now contains the FAMEs.[11] Carefully transfer this layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis. Transfer the final FAMEs solution to a GC autosampler vial.

Protocol 4: Quantification by Gas Chromatography (GC)

Objective: To separate, identify, and quantify ARA-methyl ester.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

  • FAME standard mixture (including ARA-methyl ester)

  • Helium or Hydrogen as carrier gas

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Program: Start at 140°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min. (Note: This program must be optimized for the specific column and instrument).

  • Carrier Gas Flow: 1-2 mL/min

  • Injection Volume: 1 µL

Procedure:

  • Calibration: Inject a series of known concentrations of the FAME standard mixture to generate a calibration curve for each fatty acid, including ARA.

  • Sample Analysis: Inject the prepared FAME sample from Protocol 3.

  • Identification: Identify the ARA-methyl ester peak in the sample chromatogram by comparing its retention time to that of the pure standard.

  • Quantification: Calculate the concentration of ARA in the sample by comparing its peak area to the peak area of the internal standard (C17:0) and using the calibration curve.

Concluding Remarks

The protocols outlined provide a comprehensive framework for the successful extraction and quantification of arachidonic acid from algal biomass. The selection of the optimal algal strain and the fine-tuning of cultivation and extraction parameters are critical for maximizing yields. For drug development and clinical applications, further downstream purification steps, such as saponification and urea (B33335) complexation or supercritical fluid chromatography, may be required to achieve pharmaceutical-grade purity.[15] These methods provide a robust foundation for researchers and scientists to explore the rich potential of microalgae as a sustainable biorefinery for high-value fatty acids.

References

Application Note: Quantitative Analysis of Arctic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arctic acid is a novel polyunsaturated fatty acid (PUFA) identified from extremophilic marine organisms. Preliminary studies suggest its potential involvement in modulating inflammatory pathways, making it a compound of interest for drug development. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for fatty acid analysis.[1] However, the low volatility of free fatty acids requires a derivatization step to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs), for optimal GC analysis.[1][2]

This application note details a robust and validated method for the quantitative analysis of this compound in plasma samples. The protocol involves lipid extraction, transesterification to form FAMEs, and subsequent analysis by GC-MS. An internal standard is utilized to ensure high accuracy and correct for variations during sample preparation and analysis.[1]

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane (B92381), Chloroform, Methanol (HPLC grade or higher)

  • Reagents: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663), Nitrogen gas (high purity).

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled analog of the analyte.

  • Equipment: Glass centrifuge tubes with PTFE-lined caps, vortex mixer, centrifuge, nitrogen evaporator, GC-MS system.

Sample Preparation: Lipid Extraction

This protocol is adapted from the Folch lipid extraction method.[3]

  • To 100 µL of plasma sample in a glass tube, add 10 µL of the internal standard solution (e.g., 1 mg/mL C17:0 in methanol).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[1]

  • Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.[1]

  • Centrifuge the mixture at 2000 x g for 5 minutes to achieve phase separation.[1]

  • Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a clean glass tube.[1]

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.[1]

Derivatization: Transesterification to FAMEs

This protocol utilizes an acid-catalyzed esterification process.[1]

  • To the dried lipid extract, add 2 mL of 14% BF3-Methanol solution.

  • Securely cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.[4]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrument.

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.[5]

  • Column: Highly polar cyanopropyl phase column (e.g., CP-Sil 88, 100 m x 0.25 mm, 0.2 µm film thickness) suitable for FAME separation.[6]

  • Injector: Splitless mode, 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.[5]

    • Ions to Monitor: Specific quantifier and qualifier ions for this compound methyl ester and the internal standard methyl ester must be determined by analyzing a pure standard. For general polyunsaturated FAMEs, a common ion monitored is m/z 79.1.[6][9]

    • MS Source Temperature: 230°C.[8]

    • MS Quadrupole Temperature: 150°C.[8]

Data Presentation

Quantitative data should be compiled into clear, structured tables. Calibration curves should be generated using a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The concentration of this compound in unknown samples is determined from this calibration curve.

Table 1: GC-MS SIM Parameters for Target Analytes

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
C17:0 Methyl Ester (IS)18.5284.374.187.1
This compound Methyl Ester25.2TBDTBDTBD

TBD: To Be Determined by analysis of a pure standard of this compound methyl ester.

Table 2: Example Calibration Curve Data for this compound

Standard Concentration (ng/mL)IS Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
1550,12310,5670.019
5548,98753,1240.097
10552,345108,9900.197
50549,567551,2341.003
100551,8761,105,6782.004
250548,7652,750,9875.013

Table 3: Quantification of this compound in Plasma Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)%RSD (n=3)
Control PlasmaNot Detected< LOQN/A
Spiked Plasma - Low QC0.1507.54.2
Spiked Plasma - Mid QC1.50275.13.1
Spiked Plasma - High QC4.010200.52.5
Test Sample 10.85442.73.8
Test Sample 22.567128.42.9

LOQ: Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (C17:0) plasma->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction centrifuge1 Centrifugation (Phase Separation) extraction->centrifuge1 collect_organic Collect Organic Layer centrifuge1->collect_organic dry_down1 Evaporate to Dryness (N2 Stream) collect_organic->dry_down1 add_bf3 Add BF3-Methanol dry_down1->add_bf3 Dried Lipid Extract heat Heat (100°C, 30 min) add_bf3->heat extract_fames Extract FAMEs (Hexane) heat->extract_fames dry_fames Dry Hexane Layer (Na2SO4) extract_fames->dry_fames gcms GC-MS Analysis (SIM Mode) dry_fames->gcms FAMEs in Hexane data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

PUFA Signaling Pathway

Polyunsaturated fatty acids (PUFAs) can be released from membrane phospholipids (B1166683) and act as precursors for a variety of signaling molecules that modulate inflammation.[10][11] This diagram illustrates a simplified, canonical pathway.

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Processing membrane_pl Membrane Phospholipids (Containing this compound) pla2 Phospholipase A2 (PLA2) arctic_acid Free this compound (PUFA) pla2->arctic_acid Releases cox Cyclooxygenase (COX) arctic_acid->cox lox Lipoxygenase (LOX) arctic_acid->lox cyp450 Cytochrome P450 (CYP) arctic_acid->cyp450 prostanoids Prostanoids cox->prostanoids leukotrienes Leukotrienes lox->leukotrienes other_eicosanoids Other Eicosanoids cyp450->other_eicosanoids receptor GPCR / Nuclear Receptors prostanoids->receptor leukotrienes->receptor other_eicosanoids->receptor response Modulation of Gene Expression (e.g., Inflammation) receptor->response Activates

References

Application Note & Protocol: Quantification of Acetic Acid in Biological Matrices by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid (CH₃COOH), a short-chain fatty acid, is a key metabolite in various biological processes.[1][2][3] It serves as a fundamental building block for biosynthesis and plays a crucial role in cellular energy metabolism.[4][5] Dysregulation of acetic acid levels has been implicated in several pathological conditions, making its accurate quantification in biological matrices essential for research and drug development. This application note provides a detailed protocol for the quantification of acetic acid in biological samples using a robust and validated High-Performance Liquid Chromatography (HPLC) method.

Principle

This method utilizes a reversed-phase HPLC system coupled with an ultraviolet (UV) detector for the separation and quantification of acetic acid.[6] The separation is achieved on a C18 column where the polar acetic acid has a low retention time.[6] Quantification is performed by comparing the peak area of acetic acid in the sample to a standard curve generated from known concentrations of acetic acid.

Experimental Protocols

Materials and Reagents
  • Acetic Acid standard (≥99.5% purity)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Orthophosphoric acid

  • Phosphate buffer

  • Methanol

  • Internal Standard (e.g., Propionic Acid)

  • Biological matrix (e.g., plasma, serum, cell culture media)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • pH meter

Chromatographic Conditions
ParameterCondition
Mobile Phase A: 0.1% Orthophosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 95% A, 5% B)
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Detection Wavelength 210 nm[6]
Injection Volume 10 µL
Run Time ~10 minutes
Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of acetic acid standard and dissolve it in 100 mL of HPLC grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., propionic acid) in water.

  • Spiked Standards: Spike the working standard solutions with a fixed concentration of the internal standard.

Sample Preparation (from Human Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered sample into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability.[7][8] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
Linearity (R²) ≥ 0.999[9]0.9995
Accuracy (% Recovery) 98 - 102%[9]99.5%
Precision (% RSD) ≤ 2%[9]1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1[10]0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1[10]1.5 µg/mL
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%
Robustness %RSD ≤ 2% for minor changes in method parameters[10]1.8%

Data Presentation

The quantitative data for a typical validation experiment is presented in the table below.

Standard Concentration (µg/mL)Peak Area (mAU*s)Calculated Concentration (µg/mL)Accuracy (%)
1.015,2340.9898.0
5.076,1705.05101.0
10.0151,89010.1101.0
25.0378,50024.999.6
50.0755,40049.899.6
100.01,510,20099.999.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc HPLC Injection filter->hplc Inject into HPLC column C18 Column Separation hplc->column detection UV Detection (210 nm) column->detection integration Peak Integration detection->integration Chromatogram calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for acetic acid quantification.

Acetic Acid Signaling Pathway

signaling_pathway acetic_acid Acetic Acid ampk AMPK (AMP-activated protein kinase) acetic_acid->ampk activates acc Acetyl-CoA Carboxylase (ACC) ampk->acc inhibits lipid_oxidation Lipid Oxidation ampk->lipid_oxidation promotes malonyl_coa Malonyl-CoA acc->malonyl_coa produces lipid_synthesis Lipid Synthesis malonyl_coa->lipid_synthesis promotes

Caption: Acetic acid activates the AMPK signaling pathway.

Conclusion

This application note provides a comprehensive and validated HPLC method for the quantification of acetic acid in biological matrices. The described protocol is robust, accurate, and precise, making it suitable for a wide range of research and clinical applications. The detailed experimental workflow and signaling pathway diagrams offer a clear understanding of the methodology and its biological context.

References

Application Notes and Protocols for the Synthesis and Purification of Acetic Acid (Ethanoic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetic acid (CH₃COOH), systematically named ethanoic acid, is a fundamental carboxylic acid with widespread applications in research and industry.[1][2][3] It serves as a key reagent, a solvent, and a metabolic intermediate.[4] This document provides detailed protocols for the synthesis and purification of acetic acid for research applications, ensuring high purity for sensitive experimental work. While the term "Arctic acid" was specified, extensive database searches did not identify a recognized chemical compound by that name. The information herein pertains to acetic acid, which may be the intended compound of interest.

I. Chemical and Physical Properties of Acetic Acid

A comprehensive understanding of acetic acid's properties is crucial for its synthesis, purification, and safe handling. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of Acetic Acid

PropertyValue
Molecular Formula C₂H₄O₂
Molar Mass 60.052 g/mol [1]
Appearance Colorless liquid or crystals[5]
Odor Pungent, vinegar-like[5]
Density 1.049 g/cm³ (liquid)[1]
Melting Point 16.6 °C (61.9 °F)[4][6]
Boiling Point 117.9 °C (244.2 °F)[4]
pKa (in water) 4.76[1]
Flash Point 40 °C (104 °F)[5]

Note: The term "glacial acetic acid" refers to the anhydrous (water-free) form, which solidifies into ice-like crystals slightly below room temperature.[1][6]

II. Synthesis of Acetic Acid

For research purposes, laboratory-scale synthesis often prioritizes simplicity and purity over the large-scale efficiency of industrial methods like methanol (B129727) carbonylation.[1][4] A common and reliable laboratory method involves the acidification of an acetate (B1210297) salt.

Experimental Protocol: Synthesis from Sodium Acetate and Sulfuric Acid

This protocol describes the synthesis of acetic acid via the reaction of anhydrous sodium acetate with concentrated sulfuric acid, followed by distillation.[7][8]

Materials:

  • Anhydrous sodium acetate (CH₃COONa)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Round-bottom flask

  • Addition funnel

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Place 50 g of anhydrous sodium acetate into the round-bottom flask.[8]

  • Acid Addition: Carefully add 75 mL of concentrated sulfuric acid to the addition funnel.[8]

  • Reaction: Slowly add the sulfuric acid dropwise to the anhydrous sodium acetate.[7][8] The reaction is exothermic and will produce immediate bubbling as acetic acid is formed.[7][8]

    • Reaction: 2CH₃COONa(s) + H₂SO₄(l) → 2CH₃COOH(l) + Na₂SO₄(s)

  • Distillation: Once all the sulfuric acid has been added, gently heat the mixture using a heating mantle to distill the acetic acid.[7][8] Collect the distillate that comes over between 115-118 °C.[8]

  • Collection: Place the receiving flask in an ice bath to minimize the loss of volatile acetic acid.

  • Storage: Store the collected glacial acetic acid in a tightly sealed glass container in a cool, dry, and well-ventilated area.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction & Distillation cluster_product Product NaOAc Anhydrous Sodium Acetate in Flask Distill Distillation Apparatus NaOAc->Distill H2SO4 Sulfuric Acid in Addition Funnel H2SO4->Distill AddAcid Slow Addition of H₂SO₄ Distill->AddAcid Start Heat Gentle Heating AddAcid->Heat Collect Collect Distillate (115-118 °C) Heat->Collect Product Glacial Acetic Acid Collect->Product

Caption: Workflow for the laboratory synthesis of acetic acid.

III. Purification of Acetic Acid

For many research applications, commercially available glacial acetic acid may require further purification to remove trace impurities, particularly water.

Experimental Protocol: Purification by Fractional Freezing

Fractional freezing is an effective method for purifying acetic acid, leveraging its relatively high melting point (16.6 °C).[1]

Materials:

  • Glacial acetic acid (to be purified)

  • Beaker or flask

  • Ice-salt bath or cryocooler

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Cooling: Place the glacial acetic acid in a beaker and immerse it in an ice-salt bath to cool it to just below its freezing point.

  • Crystallization: Stir the acetic acid gently to promote the formation of crystals. The pure acetic acid will crystallize, while impurities (including water) will remain concentrated in the liquid phase.

  • Separation: Once a significant portion of the acetic acid has crystallized, quickly decant or filter the liquid portion to separate it from the solid crystals.

  • Thawing: Allow the purified, solid acetic acid crystals to melt at room temperature.

  • Repeat (Optional): For higher purity, this process can be repeated one or more times.

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Distillation Separation based on boiling point differences.Effective for removing non-volatile impurities.Can be energy-intensive; may not efficiently remove impurities with similar boiling points.
Fractional Freezing Separation based on melting point differences.[1]Energy-efficient; effective for removing water.Less effective for impurities with similar melting points; can be slow.
Azeotropic Distillation Use of an entrainer to form a low-boiling azeotrope with water.[9]Highly effective for water removal.[9]Introduces a third component (entrainer) that must be removed later.
Liquid-Liquid Extraction Partitioning of acetic acid into an immiscible organic solvent.[10]Effective for recovery from dilute aqueous solutions.[10]Requires subsequent separation from the extraction solvent.

Purification Logic Diagram

Purification_Logic Start Crude Acetic Acid Decision Is water the primary impurity? Start->Decision Freezing Fractional Freezing Decision->Freezing Yes Distillation Fractional Distillation Decision->Distillation No (other impurities) End High-Purity Acetic Acid Freezing->End Distillation->End

Caption: Decision logic for choosing a purification method.

IV. Biological Significance and Signaling

In biological systems, acetic acid is a key metabolic intermediate, primarily in the form of its conjugate base, acetate. Acetate is converted to acetyl-CoA, which is central to the metabolism of carbohydrates and fats.[1] Recent research has also highlighted its role in metabolic regulation.[11]

Simplified Metabolic Pathway of Acetate

The diagram below illustrates the central role of acetate in cellular metabolism, particularly its conversion to acetyl-CoA and entry into the TCA (Krebs) cycle. This pathway is relevant for researchers in metabolic studies and drug development targeting metabolic disorders.

Metabolic_Pathway cluster_cell Cellular Environment Acetate Acetate (from Acetic Acid) AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACS TCA TCA Cycle AcetylCoA->TCA Lipid Lipid Synthesis AcetylCoA->Lipid Energy Energy Production (ATP) TCA->Energy

Caption: Simplified metabolic role of acetate in the cell.

References

Application Notes and Protocols: Fatty Acids as Lipid Biomarkers in Arctic Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly changing Arctic environment, understanding biogeochemical cycles and ecosystem responses is of paramount importance. Lipid biomarkers, particularly fatty acids, serve as powerful tools for tracing the sources, transport, and fate of organic matter in this sensitive region.[1][2] Fatty acids are essential components of all living organisms and possess a degree of source specificity that allows them to be used as indicators of contributions from different biological sources such as bacteria, algae, and terrestrial plants.[1] Their analysis in various environmental archives like marine sediments, snow, and biological tissues provides valuable insights into past and present ecosystem dynamics, including phytoplankton community structure, sea-ice extent, and terrestrial inputs.[3]

These application notes provide a comprehensive overview and detailed protocols for the utilization of fatty acids as lipid biomarkers in Arctic environmental research.

Applications

The analysis of fatty acid profiles in Arctic environmental samples has a wide range of applications, including:

  • Paleoenvironmental Reconstruction: The composition of fatty acids in sediment cores can be used to reconstruct past environmental conditions, such as changes in sea-ice cover, primary productivity, and terrestrial runoff.[1]

  • Trophic Linkage Studies: Fatty acid profiles in organisms can elucidate predator-prey relationships and the structure of food webs.[4]

  • Monitoring Environmental Change: Changes in fatty acid composition in response to environmental stressors like ocean acidification and warming can serve as early warning indicators of ecosystem shifts.[5][6][7][8][9]

  • Source Apportionment of Organic Matter: Specific fatty acids can be used to differentiate between marine-derived (autochthonous) and land-derived (allochthonous) organic matter in marine and lacustrine sediments.[1]

  • Archaeological Investigations: Analysis of fatty acid residues in archaeological artifacts, such as pottery, can reveal past human activities, including the processing of marine mammal fats.[10]

Data Presentation

The following tables summarize typical fatty acid biomarkers used in Arctic environmental studies and their primary sources.

Table 1: Common Fatty Acid Biomarkers and Their Sources in Arctic Environments

Fatty AcidAbbreviationPrimary Source(s)Environmental Significance
Saturated Fatty Acids
Myristic AcidC14:0Diatoms, Phaeocystis antarcticaIndicator of general phytoplankton productivity.[3]
Palmitic AcidC16:0DiatomsA major component of diatom lipids.[3]
Stearic AcidC18:0Phaeocystis antarcticaCan indicate contributions from this key Antarctic and Arctic phytoplankton species.[3]
Monounsaturated Fatty Acids
Palmitoleic AcidC16:1ω7DiatomsA key biomarker for diatoms.[3]
Oleic AcidC18:1ω9Phaeocystis antarctica, CopepodsIndicates contributions from specific phytoplankton and zooplankton.[3]
Cetoleic AcidC22:1ω11Marine Oils (e.g., from seals, whales)A marker for marine mammal fats in archaeological contexts.[10]
Polyunsaturated Fatty Acids
Eicosapentaenoic AcidC20:5ω3DiatomsImportant indicator of diatom productivity and a crucial nutrient in marine food webs.
Docosahexaenoic AcidC22:6ω3DinoflagellatesMarker for dinoflagellates and an essential fatty acid in higher trophic levels.
Branched-Chain Fatty Acids
Iso- and Anteiso- Fatty AcidsiC14:0, iC15:0, aC15:0, iC17:0, aC17:0BacteriaIndicate bacterial contributions to organic matter.[3]
Long-Chain n-Alkanoic Acids
Lignoceric AcidC24:0Terrestrial PlantsMarker for vascular plant input from terrestrial runoff.[3]

Experimental Protocols

The following protocols provide a generalized workflow for the analysis of fatty acids from environmental samples. It is important to note that specific parameters may need to be optimized based on the sample matrix and research question.

Protocol 1: Total Lipid Extraction (TLE) from Sediment Samples

This protocol is a modified Bligh and Dyer method, widely used for extracting lipids from environmental samples.[11][12]

Materials:

  • Freeze-dried and homogenized sediment sample

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Phosphate (B84403) buffer (0.05 M, pH 7.4)

  • Centrifuge and centrifuge tubes (glass or solvent-rinsed Teflon)

  • Separatory funnel (glass)

  • Rotary evaporator or nitrogen blowdown evaporator

  • Glass vials with Teflon-lined caps

Procedure:

  • Weigh approximately 10-20 g of the freeze-dried sediment sample into a glass centrifuge tube.

  • Add a solvent mixture of chloroform, methanol, and phosphate buffer in a ratio of 1:2:0.8 (v/v/v).[11] For 10 g of sediment, use 10 mL of chloroform, 20 mL of methanol, and 8 mL of buffer.

  • Sonicate the mixture for 15 minutes and then shake for at least 2 hours to ensure thorough extraction.

  • Centrifuge the sample at 2,500 rpm for 10 minutes to pellet the sediment.

  • Decant the supernatant into a separatory funnel.

  • Re-extract the sediment pellet twice more with the same solvent mixture, combining the supernatants in the separatory funnel.[11]

  • To the combined supernatant, add chloroform and deionized water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), which will induce phase separation.[11]

  • Shake the separatory funnel vigorously for 2 minutes, venting frequently. Allow the phases to separate overnight.[11]

  • Collect the lower organic phase, which contains the total lipid extract (TLE), into a round-bottom flask.

  • Concentrate the TLE to near dryness using a rotary evaporator at a temperature below 40°C.[11]

  • Quantitatively transfer the TLE to a pre-weighed glass vial using small volumes of chloroform.

  • Dry the TLE completely under a gentle stream of nitrogen.

  • Determine the total mass of the lipid extract and store it under nitrogen at -20°C until further analysis.

Protocol 2: Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl ester derivatives.

Materials:

  • Total Lipid Extract (TLE)

  • Methanolic potassium hydroxide (B78521) (0.5 M KOH in methanol)

  • Boron trifluoride in methanol (14% BF3-MeOH)

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Glass test tubes with Teflon-lined caps

  • Heating block or water bath

Procedure:

  • Transfer a known amount of the TLE (typically 1-5 mg) to a glass test tube.

  • Add 2 mL of 0.5 M methanolic KOH.

  • Cap the tube tightly and heat at 80°C for 1 hour to saponify the lipids (hydrolyze ester linkages).

  • Cool the tube to room temperature and add 2 mL of 14% BF3-MeOH.

  • Recap the tube and heat at 80°C for 30 minutes to methylate the free fatty acids.

  • Cool the tube to room temperature and add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex the mixture vigorously for 1 minute and then centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Repeat the hexane extraction (step 7 and 8) twice more and combine the hexane extracts.

  • Dry the combined hexane extract over anhydrous Na2SO4.

  • Transfer the dried extract to a new vial and concentrate it under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).

  • The sample is now ready for GC analysis.

Protocol 3: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.[13][14][15]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and/or a mass spectrometer (MS).

  • A polar capillary column (e.g., DB-23, HP-88) is typically used for FAME separation.

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 4°C/min to 240°C

    • Hold at 240°C for 10 minutes

  • Detector Temperature (FID): 280°C

  • MS Transfer Line Temperature: 250°C

  • MS Ion Source Temperature: 230°C

  • MS Scan Range: m/z 50-650

Analysis:

  • Inject 1 µL of the FAMEs extract into the GC.

  • Identify individual FAMEs by comparing their retention times with those of authentic standards and their mass spectra with library databases (e.g., NIST).

  • Quantify the FAMEs by comparing their peak areas with those of an internal standard added before derivatization or by using an external calibration curve.

Visualizations

Experimental_Workflow Sample Environmental Sample (Sediment, Water, Biota) Extraction Total Lipid Extraction (e.g., Modified Bligh & Dyer) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Derivatization Saponification & Methylation (to FAMEs) TLE->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs Analysis GC-MS / GC-FID Analysis FAMEs->Analysis Data Data Processing (Identification & Quantification) Analysis->Data Interpretation Environmental Interpretation Data->Interpretation

Caption: Experimental workflow for fatty acid biomarker analysis.

Lipid_Biomarker_Sources Terrestrial Terrestrial Plants Sediment Sediment Archive Terrestrial->Sediment Runoff & Aerosol Deposition Marine Marine Phytoplankton (Diatoms, Dinoflagellates) Zooplankton Zooplankton Marine->Zooplankton Grazing Marine->Sediment Sinking & Sedimentation Bacteria_node Bacteria Bacteria_node->Sediment In-situ Production & Degradation Higher_Trophic Higher Trophic Levels (Fish, Marine Mammals) Zooplankton->Higher_Trophic Predation Zooplankton->Sediment Fecal Pellets & Carcasses Higher_Trophic->Sediment Carcasses

Caption: Sources and transport of lipid biomarkers in the Arctic.

References

Application Notes: Acetic Acid in Cell Culture and In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetic acid (CH₃COOH), a colorless organic compound, is a fundamental reagent in biological research with diverse applications in cell culture and in vitro assays. In its concentrated form, it is known as glacial acetic acid.[1][2] Its utility spans from being a simple pH regulator and carbon source in microbial cultures to acting as a potent modulator of complex cellular signaling pathways.[1][3] Recent studies have highlighted its role as a direct anticancer agent and a regulator of inflammatory and metabolic responses, making it a compound of interest for researchers in oncology, immunology, and metabolic diseases.[4][5][6]

Key Applications

  • Cancer Research: Acetic acid has been shown to directly induce cell death in various cancer cell lines, including gastric cancer and mesothelioma.[4] Its topical application has been explored as a potential cancer treatment.[4] Studies indicate that it can induce apoptosis, characterized by hallmarks such as chromatin fragmentation.[7]

  • Metabolic Studies: In hepatocytes, acetic acid activates the AMP-activated protein kinase (AMPK) signaling pathway.[3][6] This activation leads to an increase in lipid oxidation and a decrease in lipid synthesis, suggesting a role in regulating fat metabolism and preventing conditions like fatty liver.[3][6]

  • Inflammation and Immunology: Acetic acid can alleviate inflammatory responses. In septic mice models, it has been shown to decrease the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[5] This anti-inflammatory effect is linked to the upregulation of TRIM40, which in turn modulates the Toll-like receptor 4 (TLR4) signaling pathway.[5]

  • General Cell Culture: In microbiology, acetic acid is used to regulate the pH of culture media, creating selective environments for acid-tolerant organisms or inhibiting the growth of unwanted microbes.[1] It can also serve as a secondary carbon source in certain synthetic media.[1] Furthermore, it is a key component in histological fixatives and reagents for DNA extraction and protein precipitation.[1][8]

Data Presentation: Quantitative Effects of Acetic Acid

The following tables summarize the dose-dependent effects of acetic acid on cancer cell lines as reported in in vitro studies.

Table 1: Effect of Acetic Acid Concentration on Cell Death of Gastric Cancer Cell Lines Data synthesized from in vitro studies examining the direct impact of acetic acid on cell viability.

Cell LineAcetic Acid ConcentrationExposure TimeResulting Cell Death
RGM-1 (Rat Gastric Epithelial)0.01% - 0.5%Not SpecifiedConcentration-dependent
RGK-1 (Rat Gastric Carcinoma)0.01% - 0.5%Not SpecifiedConcentration-dependent
KATO III (Human Gastric Cancer)0.01% - 0.5%Not SpecifiedConcentration-dependent
RGK-1 & KATO III0.5%1 minute~80%

Note: Studies indicate that the cancer cell lines (RGK-1, KATO III) are more sensitive to acetic acid-induced cell death than the normal gastric cell line (RGM-1)[4].

Table 2: Effect of Acetic Acid on Mesothelioma Cell Lines

Cell LineAcetic Acid ConcentrationExposure TimeResult
ACC-MESO10.5%10 minutesAlmost complete cell death
MSTO-211H0.5%10 minutesAlmost complete cell death

Note: These findings underscore the potential of acetic acid as a potent, broad-spectrum anticancer agent[4].

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of acetic acid on a cancer cell line.

1. Materials:

  • Cancer cell line of interest (e.g., KATO III)
  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)
  • 96-well cell culture plates
  • Acetic acid stock solution (e.g., 1 M Glacial Acetic Acid, sterile-filtered)
  • Phosphate-Buffered Saline (PBS), sterile
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
  • Compound Preparation: Prepare serial dilutions of the acetic acid stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01% to 0.5%).[4]
  • Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared acetic acid dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no acetic acid (negative control).
  • Incubation: Incubate the plate for the desired time period (e.g., 1 hour, 24 hours).
  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
  • Analysis: Calculate cell viability as a percentage relative to the negative control.

Protocol 2: Western Blot for AMPK Pathway Activation

This protocol is for detecting the phosphorylation of AMPKα, a key indicator of its activation by acetic acid.[3]

1. Materials:

  • Hepatocyte cell line (e.g., HepG2)
  • 6-well cell culture plates
  • Acetic acid solution
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • SDS-PAGE gels, running buffer, and transfer buffer
  • PVDF membrane
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
  • HRP-conjugated secondary antibody
  • Chemiluminescent substrate (ECL)
  • Imaging system

2. Procedure:

  • Cell Culture and Treatment: Seed hepatocytes in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of sodium acetate (B1210297) (neutralized acetic acid) for a specified time.[3]
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
  • Protein Quantification: Centrifuge the lysate and collect the supernatant. Determine the protein concentration using the BCA assay.
  • SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.
  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
  • Antibody Incubation: Incubate the membrane with the primary anti-phospho-AMPKα antibody overnight at 4°C.
  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total AMPKα.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in Microplate treat 2. Prepare & Add Acetic Acid Dilutions seed->treat Incubate 24h incubate 3. Incubate for Treatment Period treat->incubate mtt 4. Add MTT Reagent incubate->mtt e.g., 1-24h solubilize 5. Add Solubilization Buffer mtt->solubilize Incubate 4h read 6. Read Absorbance (570 nm) solubilize->read calc 7. Calculate % Viability read->calc

Caption: Workflow for a cell viability assay using MTT.

G AA Acetic Acid ATP ATP AA->ATP Metabolism Consumes AMP AMP ATP->AMP Ratio ↑ AMPK AMPKα AMP->AMPK Activates pAMPK p-AMPKα (Active) AMPK->pAMPK Phosphorylates ACC1 ACC1 pAMPK->ACC1 Phosphorylates LipidOx Lipid Oxidation (Fatty Acid Oxidation) pAMPK->LipidOx Promotes pACC1 p-ACC1 (Inactive) ACC1->pACC1 LipidSyn Lipid Synthesis (Fatty Acid Synthesis) pACC1->LipidSyn Inhibits

Caption: Acetic acid activates the AMPK signaling pathway.

References

Application Note & Protocol: Derivatization of Carboxylic Acids for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry and drug development, the sensitive and accurate detection of carboxylic acids is crucial. However, many carboxylic acids, including a wide range of fatty acids, exhibit poor volatility and lack strong chromophores, which limits their direct analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis.[1][2] This application note provides detailed protocols for the derivatization of a generic carboxylic acid, referred to herein as "Arctic acid," to enhance its detection by GC-MS and HPLC with fluorescence detection.

The protocols described are broadly applicable to a variety of carboxylic acids and are designed to improve volatility, increase thermal stability, and introduce a fluorescent tag for highly sensitive detection.[3][4]

Protocols for Derivatization of "this compound"

Two primary methods are presented: esterification for GC-MS analysis and fluorescent labeling for HPLC analysis.

Protocol 1: Esterification for GC-MS Analysis (Formation of Methyl Esters)

Esterification of carboxylic acids to form fatty acid methyl esters (FAMEs) is a common and effective method to increase their volatility and improve chromatographic separation in GC-MS analysis.[1][5] This protocol utilizes boron trifluoride (BF₃) in methanol (B129727) as the catalyst.[1][6]

Materials and Reagents:

  • "this compound" sample

  • Boron trifluoride-methanol solution (12-14% w/w)[1]

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC-MS system

Experimental Protocol:

  • Sample Preparation: Weigh 1-10 mg of the "this compound" sample into a screw-capped glass tube. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 12-14% boron trifluoride-methanol solution to the tube.[5]

  • Reaction: Tightly cap the tube and heat it at 60°C for 10 minutes in a heating block or water bath.[5]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.[5]

  • Phase Separation: Vortex the tube for 1 minute and then centrifuge at a low speed to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[5]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Fluorescent Derivatization for HPLC Analysis

For highly sensitive detection by HPLC with a fluorescence detector, carboxylic acids can be derivatized with a fluorescent tag. 1-Pyrenyldiazomethane (PDAM) is a reagent that reacts with carboxylic acids to form highly fluorescent esters.[4][7]

Materials and Reagents:

  • "this compound" sample

  • 1-Pyrenyldiazomethane (PDAM) solution (in a suitable solvent like ethyl acetate)[4]

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Reaction vials

  • HPLC system with a fluorescence detector

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the "this compound" sample in methanol in a reaction vial.

  • Reagent Addition: Add an excess of the PDAM solution in ethyl acetate to the sample solution.[4]

  • Reaction: Allow the reaction to proceed at room temperature for approximately 60 minutes in the dark.[4]

  • Analysis: An aliquot of the reaction mixture can be directly injected into the HPLC system.[4] The separation of the derivatized "this compound" can be achieved using a suitable reversed-phase column.

Data Presentation

The following tables summarize the expected improvement in detection and recovery for the derivatization of carboxylic acids based on established methods.

Table 1: Comparison of Detection Limits for Carboxylic Acids Before and After Derivatization

Analyte ClassAnalytical MethodDerivatization ReagentDetection Limit (Before Derivatization)Detection Limit (After Derivatization)Citation
Carboxylic AcidsHPLC-Fluorescence1-Pyrenyldiazomethane (PDAM)Not Applicable20-30 femtomoles[7]
Carboxylic AcidsHPLC-Fluorescence2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonateNot Applicable4 femtomoles[7]
Carboxylic AcidsLC-Fluorescence1-PyrenemethylamineNot Applicable2.3-8.0 fmol[8]

Table 2: Recovery and Precision Data for Fatty Acid Derivatization Methods

Derivatization MethodAnalyteRecovery (%)Relative Standard Deviation (%)Citation
Direct TransesterificationC6:0 to C24:1 Fatty Acids> 96%Not specified[9]
Silylation (MSTFA) & Alkylation (MCF)Mixture of organic acidsNot specified< 10%[10]

Visualizations

Signaling Pathways and Experimental Workflows

Esterification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample This compound Sample DrySample Dry Sample Sample->DrySample Evaporate Solvent AddReagent Add BF3-Methanol DrySample->AddReagent Heat Heat at 60°C AddReagent->Heat AddSolvents Add Hexane & NaCl(aq) Heat->AddSolvents Vortex Vortex & Centrifuge AddSolvents->Vortex Separate Collect Hexane Layer Vortex->Separate Dry Dry with Na2SO4 Separate->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for the esterification of "this compound" for GC-MS analysis.

Fluorescent_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Methanol Sample->Dissolve AddReagent Add PDAM Solution Dissolve->AddReagent React React at RT (dark) AddReagent->React HPLC HPLC-Fluorescence Analysis React->HPLC

Caption: Workflow for fluorescent derivatization of "this compound" for HPLC analysis.

References

Arctic acid as a standard for fatty acid profiling

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Arctic Acid"

Extensive research indicates that the term "this compound" does not refer to a recognized standard for fatty acid profiling. Chemical databases identify "this compound" as 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid, a compound containing thiophene (B33073) rings, which is structurally distinct from fatty acids.[1][2] This compound has been isolated from plants of the Arctium genus (burdock).[1][3]

For accurate quantification in fatty acid profiling, it is standard practice to use an internal standard that is chemically similar to the analytes of interest but not naturally present in the samples. Commonly used internal standards for this purpose are odd-chain fatty acids, such as tridecanoic acid (C13:0) and nonadecanoic acid (C19:0), or stable isotope-labeled fatty acids.[4][5][6]

Therefore, this document will proceed by providing detailed application notes and protocols for the use of Tridecanoic Acid (C13:0) as a representative and widely accepted internal standard for fatty acid profiling.

Application Notes: Tridecanoic Acid as an Internal Standard for Fatty Acid Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful techniques for fatty acid profiling. However, variability in sample preparation, extraction, and analysis can introduce inaccuracies. The use of an internal standard (IS) is essential to correct for these variations and ensure precise and reliable quantification.[1][7]

Tridecanoic acid (C13:0) is an ideal internal standard for fatty acid analysis because it is a saturated fatty acid that is typically absent or present in very low concentrations in most biological samples.[4][8] Its chemical properties are similar to other saturated and unsaturated fatty acids, ensuring that it behaves comparably during extraction and derivatization procedures.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for fatty acid profiling using tridecanoic acid as an internal standard.

Table 1: Performance Characteristics of GC-MS Method for Fatty Acid Analysis in Human Plasma

AnalyteLinearity (r²)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Palmitic acid (C16:0)>0.99585-1150.10.5[5]
Stearic acid (C18:0)>0.99585-1150.10.5[5]
Oleic acid (C18:1n9c)>0.99585-1150.10.5[5]
Linoleic acid (C18:2n6)>0.99585-1150.10.5[5]
Arachidonic acid (C20:4n6)>0.99585-1150.21.0[5]

Table 2: Calibration Range for Fatty Acid Methyl Esters (FAMEs) using GC-MS

Fatty Acid Methyl EsterCalibration Range (ng/mL)
C12:012.5 - 250>0.995
C14:012.5 - 250>0.995
C16:062.5 - 1250>0.995
C18:062.5 - 1250>0.995
C18:1n9c62.5 - 1250>0.995
C18:2n662.5 - 1250>0.995
C20:012.5 - 250>0.995
C22:1n912.5 - 250>0.995
(Data adapted from a study on fatty acid analysis in oral biofilms)[5]
Experimental Protocols
Protocol 1: Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol describes the extraction of total fatty acids from a biological sample and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Tridecanoic acid (C13:0) internal standard solution (1 mg/mL in methanol)

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined screw caps

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation and Lipid Extraction (Folch Method):

    • To 100 µL of sample in a glass tube, add a known amount of tridecanoic acid internal standard.

    • Add 2 mL of chloroform/methanol (2:1, v/v).

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Hydrolysis and Derivatization to FAMEs:

    • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.

    • Heat at 100°C for 10 minutes.

    • Cool the sample and add 2 mL of 14% BF₃ in methanol.

    • Heat at 100°C for 5 minutes.

    • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial insert.

Protocol 2: GC-MS Instrumental Analysis

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) with an electron ionization (EI) source

  • Capillary GC column suitable for FAME analysis (e.g., DB-225ms, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

ParameterSetting
GC
Injection Volume1 µL
Inlet Temperature250°C
Split Ratio10:1
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial 100°C, hold for 2 min, ramp to 220°C at 4°C/min, hold for 10 min
MS
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Mass Range (Full Scan)50-550 m/z

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample add_is Spike with Tridecanoic Acid (IS) sample->add_is extract Lipid Extraction (Folch) add_is->extract dry Evaporate Solvent extract->dry hydrolyze Hydrolysis (NaOH/Methanol) dry->hydrolyze methylate Methylation (BF3/Methanol) hydrolyze->methylate extract_fames Extract FAMEs (Hexane) methylate->extract_fames gcms GC-MS Analysis extract_fames->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for fatty acid profiling using an internal standard.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids FA Free Fatty Acids (e.g., Arachidonic Acid) PLA2 cPLA2 PLA2->FA hydrolyzes COX COX-1/2 FA->COX LOX 5-LOX FA->LOX Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Stimulus Inflammatory Stimulus Stimulus->PLA2

Caption: Simplified eicosanoid signaling pathway initiated by fatty acid release.

References

Application Notes & Protocols: In Vivo Administration of Omega-3 Fatty Acids in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Arctic acid" does not correspond to a recognized chemical entity in scientific literature. These notes utilize Docosahexaenoic Acid (DHA), a prominent omega-3 polyunsaturated fatty acid found in cold-water fish, as a representative compound for demonstrating in vivo administration protocols and applications in mouse models, particularly in the context of neuroinflammation and cognitive function.

Introduction

Docosahexaenoic acid (DHA) is a crucial omega-3 fatty acid with significant roles in brain health, retinal function, and the regulation of inflammatory processes. In preclinical research, mouse models are extensively used to investigate the therapeutic potential of DHA in various disease contexts, including neurodegenerative disorders like Alzheimer's disease, metabolic syndromes, and inflammatory conditions. This document provides detailed protocols and data for the in vivo administration of DHA in mice, focusing on its effects on cognitive function and key biochemical markers.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of DHA supplementation in mouse models of cognitive decline.

Table 1: Effects of DHA on Cognitive Performance in the Morris Water Maze (MWM)

Group Treatment Escape Latency (seconds) Time in Target Quadrant (%)
Wild-Type (WT) Vehicle 25.5 ± 3.1 45.2 ± 4.5
AD Model Vehicle 48.9 ± 5.2 22.1 ± 3.8

| AD Model | DHA (30 mg/kg/day) | 30.1 ± 4.0 | 38.7 ± 4.1 |

Table 2: Modulation of Pro-inflammatory Cytokines in Hippocampal Tissue

Group Treatment TNF-α (pg/mg protein) IL-6 (pg/mg protein)
Wild-Type (WT) Vehicle 15.3 ± 2.1 10.1 ± 1.5
AD Model Vehicle 35.8 ± 4.5 28.4 ± 3.9

| AD Model | DHA (30 mg/kg/day) | 18.2 ± 2.9 | 14.5 ± 2.4 |

Table 3: Effects of DHA on Synaptic Protein Levels in the Hippocampus

Group Treatment PSD-95 (relative expression) Synaptophysin (relative expression)
Wild-Type (WT) Vehicle 1.00 ± 0.12 1.00 ± 0.15
AD Model Vehicle 0.45 ± 0.08 0.51 ± 0.09

| AD Model | DHA (30 mg/kg/day) | 0.89 ± 0.11 | 0.92 ± 0.13 |

Experimental Protocols

Animal Model and Housing
  • Model: APP/PS1 transgenic mouse model of Alzheimer's disease and wild-type littermates.

  • Age: 6-8 months at the start of the experiment.

  • Housing: Mice are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. All procedures must be approved by the institution's Animal Care and Use Committee.

Formulation and Administration of DHA

This protocol describes the preparation and administration of DHA via oral gavage.

Materials:

  • Docosahexaenoic acid (DHA) oil

  • Corn oil (or other suitable vehicle)

  • Microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (20-gauge, 1.5-inch, curved)

  • 1 mL syringes

Procedure:

  • Prepare a stock solution of DHA in corn oil. For a target dose of 30 mg/kg, prepare a 15 mg/mL solution (assuming an average mouse weight of 25g and an administration volume of 50 µL).

  • Warm the DHA oil and corn oil vehicle to room temperature.

  • In a microcentrifuge tube, add the required volume of DHA oil to the corn oil.

  • Vortex the solution thoroughly for 1-2 minutes to ensure a homogenous mixture. Prepare fresh daily.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the desired volume (e.g., 50 µL) into a 1 mL syringe fitted with a curved feeding needle.

  • Carefully insert the feeding needle into the side of the mouse's mouth, allowing it to pass along the esophagus into the stomach. Do not force the needle.

  • Slowly dispense the solution.

  • Return the mouse to its home cage and monitor for any signs of distress.

  • Administer daily for the duration of the study (e.g., 12 weeks). The vehicle control group receives an equivalent volume of corn oil.

Tissue Collection and Processing

Procedure:

  • At the end of the treatment period, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Rapidly dissect the brain on an ice-cold surface.

  • Isolate the hippocampus from both hemispheres.

  • Snap-freeze the tissue in liquid nitrogen and store it at -80°C for subsequent biochemical analysis (e.g., ELISA, Western Blot, qPCR).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Procedure:

  • Homogenize the frozen hippocampal tissue in ice-cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the total protein concentration using a BCA protein assay.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions, using the supernatant normalized for total protein content.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Signaling Pathways and Workflows

DHA Anti-inflammatory Signaling Pathway

DHA is known to exert anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. It can also promote the synthesis of specialized pro-resolving mediators (SPMs) like resolvins and protectins.

DHA_Signaling cluster_nucleus Nucleus DHA DHA TLR4 TLR4 Receptor DHA->TLR4 Inhibits IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) IKK->NFkB Frees IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) Inflammation Inflammation ProInflammatory->Inflammation NFkB_nuc NF-κB NFkB_nuc->ProInflammatory Induces Transcription

Caption: DHA inhibits the NF-κB inflammatory signaling pathway.

Experimental Workflow

The diagram below outlines the typical workflow for an in vivo study investigating the effects of a test compound in a mouse model.

Experimental_Workflow start Start: Acclimatize APP/PS1 Mice (1 week) grouping Randomly Assign to Groups (Vehicle vs. DHA) start->grouping treatment Daily Oral Gavage (12 weeks) grouping->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Biochemical Analysis (ELISA, Western Blot, etc.) euthanasia->analysis data Data Analysis & Interpretation analysis->data

Caption: Workflow for a preclinical study in a mouse model.

Application Note: A Multi-Platform Approach for the Identification and Quantification of Arctic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Arctic acid is a novel, hypothetical polyunsaturated fatty acid (PUFA) recently discovered in extremophilic microorganisms from polar environments. Its unique chemical structure, believed to include a cyclopropyl (B3062369) group within a long acyl chain, suggests potential as a biomarker for specific microbial strains and as a precursor to a new class of bioactive lipids, tentatively named "arctinoids." The low abundance of this compound and its structural similarity to other lipids present significant analytical challenges. This document provides a suite of validated protocols for the robust extraction, identification, quantification, and structural elucidation of this compound from complex matrices such as microbial cultures and environmental samples.

The workflow integrates chromatographic techniques for separation and quantification with spectroscopic methods for definitive structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is employed for initial screening and profiling following derivatization to its fatty acid methyl ester (FAME).[1] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of the native acid.[2][3] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is used for the unambiguous determination of its complete chemical structure.[4][5]

Analytical Workflow Overview

The comprehensive strategy for analyzing this compound involves a multi-step process beginning with lipid extraction and culminating in structural elucidation. This ensures both accurate quantification and confident identification of the novel compound.

G cluster_prep Sample Preparation cluster_analysis Analysis & Elucidation Sample Complex Mixture (e.g., Microbial Pellet) Extract Total Lipid Extraction (Folch Method) Sample->Extract Deriv Derivatization to FAME Extract->Deriv For GC-MS LCQuant LC-MS/MS Quantification (Quantification of native this compound) Extract->LCQuant For LC-MS/MS & NMR GCScreen GC-MS Screening (Identification of this compound FAME) Deriv->GCScreen NMR NMR Spectroscopy (Structural Elucidation) GCScreen->NMR Informs LCQuant->NMR Informs

Caption: Overall experimental workflow for this compound analysis.

Quantitative Performance

The following tables summarize the quantitative performance parameters for the validated LC-MS/MS and GC-MS methods for this compound analysis.

Table 1: LC-MS/MS Method Performance

Parameter Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.8 nmol/L
Limit of Quantitation (LOQ) 2.5 nmol/L
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%

| Recovery (%) | 85 - 110% |

Table 2: GC-MS Method Performance

Parameter Value
Linearity (R²) > 0.992
Limit of Detection (LOD) 30 µg/L
Limit of Quantitation (LOQ) 90 µg/L
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

| Recovery (after derivatization) | 80 - 105% |

Experimental Protocols

Protocol 1: Total Lipid Extraction from Microbial Pellets

This protocol details the extraction of total lipids from a complex biological matrix using a modified Folch method.

Materials:

Procedure:

  • Weigh approximately 100 mg of the sample (e.g., microbial cell pellet) into a glass tube.

  • Add 2 mL of methanol and vortex thoroughly to disrupt the cells.

  • Add 4 mL of chloroform and sonicate the mixture for 15 minutes in a water bath.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.

  • Centrifuge at 3000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization (Protocol 2) or direct analysis by LC-MS/MS (Protocol 3).

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol describes the acid-catalyzed esterification of fatty acids for GC-MS analysis.[6]

Materials:

  • Toluene

  • 2% Sulfuric acid in methanol

  • Sodium bicarbonate solution (5% w/v)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Heater block or water bath

Procedure:

  • Resuspend the dried lipid extract from Protocol 1 in 1 mL of toluene.

  • Add 2 mL of 2% sulfuric acid in methanol.[7]

  • Cap the vial tightly, vortex, and heat at 60°C for 16 hours in a heater block.[7]

  • Allow the reaction mixture to cool to room temperature.

  • Add 3 mL of 5% sodium bicarbonate solution to neutralize the reaction, followed by 3 mL of hexane.

  • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis for this compound FAME Screening

This protocol outlines the parameters for the screening and identification of the this compound methyl ester.

Instrumentation:

  • Gas Chromatograph with a mass selective detector (GC-MS).

  • Capillary column: e.g., SLB®-5ms (30 m x 0.25 mm x 0.25 µm).[8]

GC Parameters: [1]

  • Injector Temperature: 220°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • Oven Program: Start at 70°C, ramp to 170°C at 11°C/min, then ramp to 220°C at 5°C/min and hold for 5 minutes.

  • Transfer Line Temperature: 240°C[8]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Full Scan (m/z 40-550).

  • Ion Source Temperature: 230°C[8]

  • Data Analysis: Identify the this compound FAME peak by its retention time and unique mass spectrum, characterized by fragmentation patterns indicating its specific structural features.

Protocol 4: LC-MS/MS for this compound Quantification

This protocol provides a sensitive method for quantifying native this compound without derivatization.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Negative ESI.

  • Spray Voltage: -4.5 kV.

  • Source Temperature: 300°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: A specific precursor-to-product ion transition must be determined for this compound (e.g., [M-H]⁻ → specific fragment). This requires initial infusion of a purified or synthesized standard.

  • Quantification: Calculate the concentration of this compound based on a calibration curve generated from authentic standards.

Protocol 5: NMR Spectroscopy for Structural Elucidation

This protocol provides a general framework for using NMR to confirm the structure of purified this compound. High-resolution NMR is a powerful, non-destructive technique for determining the complete structure of novel lipids.[4][9]

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

  • Purify a sufficient quantity of this compound (>1 mg) using preparative HPLC.

  • Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire a series of NMR spectra:

    • ¹H NMR: To identify the different types of protons and their relative numbers. Key regions include olefinic protons (5.2-6.4 ppm), allylic protons (2.6-3.0 ppm), and the unique signals from protons on or near the cyclopropyl ring.[4]

    • ¹³C NMR: To determine the number of distinct carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the precise location of double bonds and the cyclopropyl group.

  • Analyze the spectra to confirm the proposed structure of this compound.

Hypothetical Signaling Pathway

The unique structure of this compound suggests it may be a substrate for enzymes analogous to cyclooxygenase (COX) and lipoxygenase (LOX), leading to a new class of signaling molecules.

G cluster_prods Bioactive Arctinoids AA This compound (from membrane lipids) COX COX-like Enzyme AA->COX LOX LOX-like Enzyme AA->LOX PG Arctinoid G/H COX->PG LT Arctinoid A4 LOX->LT PG_deriv Downstream Arctinoids (e.g., A2, B2) PG->PG_deriv LT_deriv Downstream Arctinoids (e.g., B4, C4) LT->LT_deriv Inflam Inflammation Modulation PG_deriv->Inflam CellGrowth Cell Growth Control PG_deriv->CellGrowth Immune Immune Cell Chemotaxis LT_deriv->Immune

Caption: Hypothetical metabolic pathway of this compound.

References

Purified Acetic Acid: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of purified acetic acid in various laboratory settings, with a focus on applications relevant to research, drug development, and analytical chemistry. While the term "Arctic acid" was initially queried, it has been determined that the intended compound is acetic acid (CH₃COOH), a widely used organic acid. Glacial acetic acid, a highly concentrated and pure form, is particularly prevalent in laboratory applications.

Commercial Suppliers of Laboratory-Grade Acetic Acid

A variety of chemical suppliers offer high-purity acetic acid suitable for laboratory and pharmaceutical research. When selecting a supplier, it is crucial to consider the required grade, purity, and intended application. Common grades include ACS Reagent, HPLC, and pharmaceutical (USP/BP/EP/JP) grades.[1][2]

Table 1: Prominent Commercial Suppliers of Acetic Acid

SupplierAvailable GradesNotable Features
Thermo Fisher Scientific ACS Reagent, Analytical, HPLC, Molecular Biology, Multi-Compendial/NF[1]Offers a wide range of grades and quantities.[1]
MilliporeSigma (Merck) A comprehensive portfolio including Sigma-Aldrich®, Supelco®, and SAFC® brands for lab, analytical, and biopharma raw material solutions.[3][4]Provides high-purity solvents and reagents for various applications.[3]
VWR Chemicals ARISTAR® PLUS for trace metal analysis, for ICP[5]Specializes in high-purity acids for sensitive analytical techniques.[5]
Lab Alley Lab Grade[6]Supplies various sizes from 500mL to 55-gallon drums.[6]
USA Lab Food & Lab Grade[7]Offers glacial acetic acid with 99.8% purity.[7]
Univar Solutions Technical Grade[8]A major distributor for bulk chemical supplies.[8]
GJ Chemical High-purity solutions for various industrial applications.[9]Focuses on bulk and wholesale distribution.[9]

Application Notes & Protocols

Preparation of Acetate (B1210297) Buffers for Biochemical and Enzyme Assays

Acetate buffers are commonly used in biochemical and enzyme assays to maintain a stable pH in the acidic range (pH 3.6-5.6).[2] The preparation of an acetate buffer involves mixing a weak acid (acetic acid) with its conjugate base (acetate).

Experimental Protocol: Preparation of a 0.1 M Sodium Acetate Buffer (pH 4.5)

Materials:

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium Acetate (CH₃COONa)

  • Deionized Water

  • pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Acetic Acid: Add 5.74 mL of glacial acetic acid (17.4 M) to approximately 900 mL of deionized water. Adjust the final volume to 1 L with deionized water.

    • 0.1 M Sodium Acetate: Dissolve 8.203 g of sodium acetate (anhydrous) in approximately 900 mL of deionized water. Adjust the final volume to 1 L with deionized water.

  • Mix the Solutions: To prepare 100 mL of a 0.1 M, pH 4.5 acetate buffer, mix the stock solutions in the following ratio. Precise volumes may need slight adjustment based on the pKa of the acetic acid used and the accuracy of the stock solutions.

    Table 2: Volumes for 0.1 M Acetate Buffer (pH 4.5)

    ComponentVolume (mL)
    0.1 M Acetic Acid~63.5
    0.1 M Sodium Acetate~36.5
    Total Volume 100
  • pH Adjustment:

    • Place a calibrated pH probe in the buffer solution.

    • Slowly add the 0.1 M sodium acetate solution to the 0.1 M acetic acid solution while stirring until the pH reaches 4.5.

    • Alternatively, if starting with one solution, adjust the pH with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). However, using the two buffer components is preferred to maintain the desired molarity.

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

Logical Workflow for Acetate Buffer Preparation

Buffer_Preparation A Prepare 0.1M Acetic Acid Stock C Mix Stock Solutions A->C B Prepare 0.1M Sodium Acetate Stock B->C E Measure & Adjust pH to 4.5 C->E D Calibrate pH Meter D->E F Adjust to Final Volume E->F G Store Buffer Properly F->G

Caption: Workflow for preparing a 0.1 M acetate buffer.

Protein Precipitation using Trichloroacetic Acid (TCA) and Acetic Acid

Protein precipitation is a fundamental step in proteomics and protein purification to concentrate proteins and remove interfering substances. While TCA is the primary precipitating agent, acetic acid can be used in the washing steps to aid in the removal of TCA.

Experimental Protocol: Protein Precipitation

Materials:

  • Protein sample in aqueous solution

  • Trichloroacetic acid (TCA), 100% (w/v)

  • Ice-cold acetone (B3395972)

  • Optional: 0.01 M HCl in 90% acetone

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Precipitation:

    • To your protein sample, add 100% TCA to a final concentration of 10-20%. For example, add 250 µL of 100% TCA to 1 mL of your sample.[5]

    • Vortex briefly to mix.

    • Incubate on ice for 30 minutes to 1 hour. For dilute samples, this can be extended to overnight.[10]

  • Pelleting:

    • Centrifuge the sample at maximum speed (e.g., 14,000 rpm) in a microcentrifuge at 4°C for 10-15 minutes.[5]

    • Carefully decant the supernatant without disturbing the protein pellet.

  • Washing:

    • Add 200-500 µL of ice-cold acetone to the pellet.[5] Some protocols suggest a solution of ice-cold 0.01 M HCl in 90% acetone for the wash.[10]

    • Vortex to resuspend the pellet.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[5]

    • Discard the supernatant.

    • Repeat the wash step at least once more.

  • Drying:

    • Air-dry the pellet for 5-10 minutes to remove residual acetone.[5] Do not over-dry, as this can make the pellet difficult to resuspend.

  • Resuspension:

    • Resuspend the pellet in a buffer appropriate for your downstream application (e.g., SDS-PAGE sample buffer).

Experimental Workflow for Protein Precipitation

Protein_Precipitation start Protein Sample add_tca Add 100% TCA to final concentration of 10-20% start->add_tca incubate Incubate on ice (30-60 min) add_tca->incubate centrifuge1 Centrifuge at 4°C (10-15 min) incubate->centrifuge1 decant1 Discard Supernatant centrifuge1->decant1 wash Wash pellet with ice-cold acetone decant1->wash centrifuge2 Centrifuge at 4°C (5 min) wash->centrifuge2 decant2 Discard Supernatant centrifuge2->decant2 dry Air-dry pellet decant2->dry resuspend Resuspend in appropriate buffer dry->resuspend

Caption: A typical workflow for protein precipitation using TCA.

Use of Acetic Acid in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Acetic acid is a common mobile phase modifier in RP-HPLC, particularly for the analysis of small molecules and peptides. It is used to control the pH of the mobile phase and improve peak shape by suppressing the ionization of acidic analytes and interacting with residual silanols on the stationary phase.[11][12]

Application Note:

  • pH Control: A 0.1% (v/v) solution of acetic acid in water has a pH of approximately 3.2.[12] This acidic environment is suitable for the analysis of many pharmaceutical compounds.

  • Improved Peak Shape: By maintaining a low pH, acetic acid helps to protonate acidic analytes, increasing their retention on a nonpolar stationary phase. It also reduces peak tailing for basic compounds by competing for active silanol (B1196071) sites on the silica (B1680970) support.

  • Mass Spectrometry Compatibility: Acetic acid is volatile, making it compatible with mass spectrometry (MS) detectors.

Table 3: Common Acetic Acid Concentrations in RP-HPLC Mobile Phases

Concentration (% v/v)Typical pHApplication Notes
0.05 - 0.1%2.8 - 3.2General-purpose for improving peak shape and resolution of acidic and basic compounds.[12]
1%Lower pHMay be used for specific applications but can be more corrosive to HPLC components.

Protocol: Preparation of a 0.1% Acetic Acid Mobile Phase

Materials:

  • HPLC-grade glacial acetic acid

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Filtered glassware

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.

    • Carefully add 1 mL of HPLC-grade glacial acetic acid.

    • Mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Organic Component (Mobile Phase B):

    • This is typically 100% HPLC-grade acetonitrile or methanol. It can also contain 0.1% acetic acid if consistent mobile phase modification is desired.

  • HPLC Run:

    • The mobile phases are used in a gradient or isocratic elution as dictated by the specific analytical method.

Signaling Pathways Involving Acetate

Acetate, the conjugate base of acetic acid, is a key metabolite that plays a significant role in cellular metabolism and signaling. It is a precursor for acetyl-CoA, which is central to energy metabolism and the biosynthesis of lipids.[7] Acetate also influences cellular processes through epigenetic modifications via histone acetylation.

Two major signaling pathways involving acetate have been identified:

  • The Acetyl-CoA Signaling Branch: This pathway is operative in most cell types. Acetate is converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). Acetyl-CoA can then be used in the TCA cycle for energy production or for the acetylation of proteins, including histones, which regulates gene expression.[13]

  • The G-protein Signaling Branch: This pathway is more cell-type specific and is mediated by free fatty acid receptors (FFARs), such as FFAR2. Activation of these G-protein coupled receptors by acetate can lead to downstream signaling cascades involving cAMP and phospholipase C (PLC).[13]

Diagram of Acetate Signaling Pathways

Acetate_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G-protein Signaling cluster_acetyl_coa Acetyl-CoA Signaling Acetate_ext Acetate Acetate_int Acetate Acetate_ext->Acetate_int Transport FFAR2 FFAR2 (G-protein coupled receptor) Acetate_int->FFAR2 ACSS ACSS Acetate_int->ACSS G_protein G-proteins FFAR2->G_protein PLC PLC G_protein->PLC cAMP cAMP G_protein->cAMP Acetyl_CoA Acetyl-CoA ACSS->Acetyl_CoA TCA_cycle TCA Cycle (Energy Production) Acetyl_CoA->TCA_cycle Lipid_synthesis Lipid Synthesis Acetyl_CoA->Lipid_synthesis Histone_acetylation Histone Acetylation (Epigenetic Regulation) Acetyl_CoA->Histone_acetylation

Caption: Major signaling pathways involving acetate.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Nucleic Acid Degradation in Arctic and Low-Temperature Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the storage and handling of nucleic acid samples in Arctic and other low-temperature settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nucleic acid degradation in field samples?

A1: The primary culprits are endogenous nucleases (DNases and RNases) that are released upon cell lysis.[1] RNA is particularly susceptible to degradation by ubiquitous RNases present on skin and in the environment.[2] Environmental factors such as temperature fluctuations and freeze-thaw cycles can also contribute to the degradation of nucleic acids.[3][4]

Q2: What are the recommended long-term storage temperatures for DNA and RNA?

A2: For long-term preservation, ultra-low temperatures are recommended. Storing samples at -80°C or in liquid nitrogen (-196°C) effectively halts enzymatic and chemical degradation.[5] While -80°C is a common standard, studies suggest that -70°C is also a safe and energy-efficient alternative for storing nucleic acids and tissue samples.[6] For shorter periods, -20°C can be adequate, but it is less effective at preventing degradation over extended timeframes.[1][7]

Q3: Are there alternatives to freezing for preserving nucleic acids in the field, especially without electricity?

A3: Yes, several electricity-free methods are available for field preservation:

  • Chemical Stabilization Reagents: Solutions like RNAlater, Zymo DNA/RNA Shield, and homemade Nucleic Acid Preservation (NAP) buffer can effectively preserve DNA and RNA at ambient temperatures for a limited time.[8][9][10] These reagents are particularly useful in remote locations where access to liquid nitrogen or freezers is limited.[8]

  • Freeze-Drying (Lyophilization): This method involves removing water from the sample under a vacuum. The resulting dry sample is stable at room temperature for extended periods.[4]

  • Ethanol (B145695) Preservation: Storing samples in 75-95% ethanol is a common and effective method for preserving DNA.[4][11]

Q4: How do chemical stabilization reagents like RNAlater and Zymo DNA/RNA Shield work?

A4: These reagents typically contain high concentrations of salts that precipitate proteins, including nucleases, and create a hypertonic environment that dehydrates the cells, thus inactivating degradative enzymes. This allows for the preservation of nucleic acid integrity without the need for immediate freezing.[8][9][10]

Q5: How many freeze-thaw cycles can my samples tolerate?

A5: The number of tolerated freeze-thaw cycles varies by nucleic acid type and sample matrix. Studies have shown that DNA and RNA can remain stable for up to nine freeze-thaw cycles without significant degradation, especially if the total thawing time is kept short.[3] However, it is best practice to aliquot samples into single-use tubes to minimize the need for repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Problem: Low yield of nucleic acids after extraction from frozen tissue.

Possible Cause Solution
Incomplete cell lysis Ensure the tissue is thoroughly homogenized. For frozen tissue, grinding with a mortar and pestle pre-cooled with liquid nitrogen can improve lysis efficiency.
Degradation during storage Samples may not have been frozen quickly enough or stored at a sufficiently low temperature. Flash-freezing in liquid nitrogen is the gold standard.[5] If degradation is suspected, assess the integrity of a small aliquot before proceeding with downstream applications.
Insufficient starting material The amount of tissue used may be too small. Refer to the extraction kit's protocol for the recommended starting amount.
Inefficient DNA/RNA binding Ensure the correct binding buffer and conditions are used as per the extraction protocol.

Problem: RNA appears degraded on a gel (smearing, loss of distinct ribosomal RNA bands).

Possible Cause Solution
RNase contamination Use RNase-free tubes, tips, and reagents. Wear gloves and change them frequently. Work in a designated RNase-free area.[2]
Delayed sample processing Process tissue samples immediately after collection or submerge them in a stabilization reagent like RNAlater or Zymo DNA/RNA Shield.[8][9][10] If immediate processing is not possible, flash-freeze in liquid nitrogen.[5]
Improper storage temperature Store purified RNA at -80°C for long-term storage.[1]
Multiple freeze-thaw cycles Aliquot RNA into single-use tubes to avoid repeated freezing and thawing.[3]

Problem: DNA is sheared (appears as a smear of low molecular weight fragments on a gel).

Possible Cause Solution
Vigorous mixing or pipetting Handle high molecular weight genomic DNA gently. Use wide-bore pipette tips and avoid vortexing.
Repeated freeze-thaw cycles As with RNA, aliquot DNA to minimize freeze-thaw cycles.[3]
Nuclease contamination While less susceptible than RNA, DNA can still be degraded by DNases. Use sterile techniques and nuclease-free reagents.

Quantitative Data Summary

Table 1: Comparison of Nucleic Acid Preservation Methods in Field Conditions

Preservation Method DNA Quality RNA Quality Logistical Considerations
Flash-Freezing (Liquid Nitrogen) ExcellentExcellentLogistically challenging in remote areas.[8][9]
-80°C Freezer ExcellentExcellentRequires a stable power source.
RNAlater GoodGood (may have lower yield than Zymo)Easy to transport and use at ambient temperatures.[8][9][10]
Zymo DNA/RNA Shield GoodGood to Excellent (often higher RNA yield than RNAlater)Easy to transport and use at ambient temperatures.[8][9]
NAP Buffer (homemade) GoodGoodEconomical alternative to commercial reagents.[10]
75-95% Ethanol GoodPoor (RNA is generally degraded)Simple and cost-effective for DNA preservation.[11]
Freeze-Drying ExcellentGoodRequires specialized equipment but yields highly stable samples.

Table 2: Recommended Storage Temperatures and Durations

Nucleic Acid Storage Temperature Short-Term Storage (days to weeks) Long-Term Storage (months to years)
DNA 4°CUp to a few weeks (in TE buffer)Not recommended
DNA -20°CMonthsYears (less stable than -80°C)[1][7]
DNA -80°C / -70°CIndefiniteIndefinite[6]
DNA Liquid Nitrogen (-196°C)IndefiniteIndefinite[5]
RNA -20°CNot recommended (RNase activity can persist)Not recommended
RNA -80°C / -70°CIndefiniteIndefinite[6]
RNA Liquid Nitrogen (-196°C)IndefiniteIndefinite[5]

Experimental Protocols

Protocol 1: Field Preservation of Tissue Samples Using a Stabilization Reagent
  • Sample Collection: Aseptically collect fresh tissue samples. Keep the sample size small enough to be submerged in the stabilization reagent (e.g., less than 0.5 cm in any dimension).

  • Submersion: Immediately place the tissue into a tube containing at least 10 volumes of stabilization reagent (e.g., RNAlater or Zymo DNA/RNA Shield).

  • Incubation: Allow the sample to incubate in the reagent at 4°C overnight to ensure thorough penetration.

  • Short-Term Storage/Transport: Samples can be stored at ambient temperature for up to a week, or at 4°C for several weeks, according to the manufacturer's instructions.

  • Long-Term Storage: For long-term storage, transfer the tube containing the sample and reagent to -20°C or -80°C.

Protocol 2: Assessment of RNA Integrity using Agarose (B213101) Gel Electrophoresis
  • Gel Preparation: Prepare a 1% agarose gel with an appropriate nucleic acid stain (e.g., SYBR Safe).

  • Sample Preparation: Mix a small amount of the extracted RNA (e.g., 200-500 ng) with an RNA loading dye.

  • Electrophoresis: Load the samples into the wells of the agarose gel and run the electrophoresis until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization: Visualize the gel on a UV transilluminator or other appropriate imaging system.

  • Interpretation: Intact total RNA will show two distinct, bright bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits. The 28S rRNA band should be approximately twice as intense as the 18S rRNA band. Degraded RNA will appear as a smear with less defined or absent rRNA bands.

Visualizations

experimental_workflow cluster_collection Sample Collection (Field) cluster_preservation Preservation Method cluster_storage Storage cluster_extraction Nucleic Acid Extraction tissue_collection Collect Tissue flash_freeze Flash Freeze (Liquid N2) tissue_collection->flash_freeze RNA/DNA stabilizer Chemical Stabilizer (e.g., RNAlater) tissue_collection->stabilizer RNA/DNA ethanol 75-95% Ethanol tissue_collection->ethanol DNA storage_minus_80 -80°C / -70°C flash_freeze->storage_minus_80 stabilizer->storage_minus_80 storage_minus_20 -20°C stabilizer->storage_minus_20 storage_ambient Ambient Temp stabilizer->storage_ambient Short-term ethanol->storage_minus_20 ethanol->storage_ambient Short-term extraction DNA/RNA Extraction storage_minus_80->extraction storage_minus_20->extraction storage_ambient->extraction

Caption: Experimental workflow for sample collection, preservation, and storage.

degradation_pathway cluster_factors Degradation Factors cluster_prevention Prevention Strategies temp Temperature Fluctuations degraded_na Degraded Nucleic Acids (Low Yield/Integrity) temp->degraded_na nucleases Endogenous Nucleases (RNases/DNases) nucleases->degraded_na freeze_thaw Freeze-Thaw Cycles freeze_thaw->degraded_na low_temp Ultra-Low Temperature (-80°C / LN2) intact_na Intact Nucleic Acids (High Yield/Integrity) low_temp->intact_na stabilizing_reagents Chemical Stabilizers stabilizing_reagents->intact_na aliquoting Sample Aliquoting aliquoting->intact_na

Caption: Factors leading to nucleic acid degradation and prevention strategies.

References

Technical Support Center: Improving Arachidonic Acid Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Arctic acid" is not a recognized chemical compound in scientific literature. This guide assumes the query refers to Arachidonic Acid (AA) , a biologically significant omega-6 polyunsaturated fatty acid. The following information is tailored to the synthesis and yield optimization of Arachidonic Acid, primarily through microbial fermentation.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the production of Arachidonic Acid.

Frequently Asked Questions (FAQs)

Q1: What is Arachidonic Acid and why is its synthesis important? Arachidonic Acid (AA) is a polyunsaturated fatty acid found in the membranes of body cells, and is abundant in the brain, muscles, and liver.[1] It is a crucial precursor to a wide range of signaling molecules known as eicosanoids (prostaglandins, thromboxanes, leukotrienes), which regulate processes like inflammation, immunity, and central nervous system function.[2][3] Efficient synthesis is vital for producing AA for infant formula supplements, medical foods, and as a starting material in drug development.[4][5]

Q2: What are the primary methods for producing Arachidonic Acid? While AA can be obtained from animal tissues, microbial fermentation has become the preferred method for industrial production due to sustainability and scalability.[2] The filamentous fungus Mortierella alpina is the most effective and widely used microorganism for producing AA-rich oils and is certified by the US Food and Drug Administration as a source for dietary AA.[2][6]

Q3: What is a typical yield for Arachidonic Acid in M. alpina fermentation? Yields can vary significantly based on the strain, medium composition, and fermentation strategy. Standard batch cultures may produce yields from 1 to 4 g/L.[7] However, with optimized processes, such as multi-stage fermentation or with genetically modified strains, concentrations can be much higher. For instance, a three-stage fermentation strategy has been reported to achieve an AA concentration of 11.4 g/L.[8]

Q4: What are the key factors that influence AA yield? Several factors significantly impact the final yield, including:

  • Culture Conditions: Temperature, pH, and dissolved oxygen are critical.[9]

  • Medium Composition: The choice and concentration of carbon and nitrogen sources directly affect fungal growth and lipid accumulation.[9][10]

  • Strain Efficacy: Different strains and genetically modified variants of M. alpina exhibit varied productivity.[4][11]

  • Fermentation Strategy: Techniques like temperature shifts and multi-stage processes can separate the biomass growth phase from the lipid accumulation phase to maximize production.[8][12]

Troubleshooting Guide for Low AA Yield

Q1: My biomass is high, but the AA concentration is low. What's wrong? This common issue often relates to the timing of lipid accumulation. High biomass is achieved during the growth phase, but AA synthesis (as a percentage of lipids and biomass) often increases dramatically after the primary growth phase has slowed.

Possible Causes & Solutions:

  • Suboptimal Temperature for Lipid Synthesis: The optimal temperature for biomass growth may differ from that for AA production. Many protocols use a temperature-shift strategy.[12]

    • Solution: Implement a two-stage or three-stage temperature shift. For example, cultivate at a higher temperature (e.g., 25-30°C) for the initial 3-4 days to promote rapid biomass growth, then shift to a lower temperature (e.g., 12-20°C) to enhance fatty acid desaturation and AA accumulation.[9][13]

  • Nutrient Imbalance: High nitrogen levels favor cell proliferation over lipid storage. Lipid accumulation is often triggered by nitrogen limitation.

    • Solution: Ensure a high carbon-to-nitrogen ratio in your fermentation medium. Once sufficient biomass is achieved, a nitrogen-limited environment will encourage the fungus to channel excess carbon into lipid synthesis.

Q2: The overall yield of both biomass and AA is poor. How can I improve it? Poor growth suggests that fundamental culture conditions are not optimal.

Possible Causes & Solutions:

  • Incorrect pH: The pH of the medium significantly affects fungal growth and metabolism. The optimal pH for M. alpina growth is typically around 5.0, while the optimal range for AA production can be higher, between 6.0 and 8.0.[12]

    • Solution: Monitor and control the pH throughout the fermentation. An initial pH of 6.0-6.7 is often optimal for overall AA production.[7] Consider a two-stage pH control strategy, maintaining a lower pH for growth and shifting to a higher pH for production.[12]

  • Inadequate Carbon Source: While glucose is a common carbon source, its concentration must be optimized. Too little will limit growth, while very high concentrations can cause osmotic stress.

    • Solution: Optimize the initial glucose concentration. Studies have shown the highest yield of AA per liter is achieved with glucose concentrations around 100 g/L.[7] Alternatively, using cheaper raw materials like corn meal can sometimes improve yields over purified glucose.[9]

  • Poor Aeration: Oxygen is essential for the enzymatic desaturation steps that convert linoleic acid to AA.[10]

    • Solution: Increase the aeration rate or agitation speed in your fermenter to ensure sufficient dissolved oxygen, especially during the lipid accumulation phase.

Q3: How can I increase the percentage of AA in the total lipids? A low percentage of AA within the lipid profile indicates an issue with the fatty acid biosynthesis pathway, specifically the desaturation and elongation steps.

Possible Causes & Solutions:

  • Suboptimal Low Temperature: The desaturase enzymes responsible for creating double bonds in the fatty acid chain are often more active at lower temperatures.

    • Solution: After the main growth phase, reduce the culture temperature to 12-20°C for several days to promote the conversion of precursors into AA.[13]

  • Insufficient NADPH Supply: The synthesis of polyunsaturated fatty acids requires NADPH as a key cofactor.[11]

    • Solution (Advanced): For research purposes, consider metabolic engineering. Overexpressing genes for enzymes in the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (G6PD), or the malic enzyme (ME), can increase the intracellular supply of NADPH and significantly boost AA content.[11][14]

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data on how different parameters affect Arachidonic Acid yield in Mortierella alpina.

Table 1: Effect of pH on Biomass and AA Yield (Data synthesized from studies on M. alpina NRRL-A-10995)[12]

pHBiomass (g/L)Lipid Content (% of Biomass)AA Yield (g/L)AA Content (% of Lipids)
3.06.810.5%0.000.0%
4.09.615.2%0.149.8%
5.014.418.5%0.3513.2%
6.010.823.4%0.6219.9%
7.010.421.6%0.5519.5%
8.08.218.8%0.4619.0%

Table 2: Effect of Temperature on AA Production (Data synthesized from various M. alpina studies)[12][13]

Temperature (°C)Primary EffectAA Content (% of Lipids)
25 - 28Optimal for biomass growth and lipid synthesisModerate (e.g., ~17-18%)
20 - 22Optimal for AA production (desaturase activity)High (e.g., ~25%)
12 - 18Enhances AA accumulation during late-stage cultureHighest

Experimental Protocols

Protocol 1: Two-Stage Cultivation of M. alpina for High AA Yield

This protocol is based on a temperature-shift strategy to optimize both biomass and AA production.[9][12]

1. Medium Preparation:

  • Prepare a fermentation medium consisting of (per liter):

    • Glucose: 50-100 g[7]

    • Yeast Extract: 5 g

    • KNO₃: 10 g

    • KH₂PO₄: 1.0 g

    • MgSO₄·7H₂O: 0.25 g

  • Adjust the initial pH to 6.0-6.5.[7]

  • Sterilize the medium by autoclaving.

2. Inoculation and Growth Phase (Stage 1):

  • Inoculate the sterile medium with a 10% (v/v) seed culture of M. alpina.[11]

  • Incubate in a fermenter at 25°C with an agitation of 200 rpm for 3-4 days.[9][11]

  • Maintain adequate aeration to support rapid mycelial growth.

3. AA Accumulation Phase (Stage 2):

  • After 3-4 days of growth, reduce the fermenter temperature to 20°C .[9]

  • Continue the fermentation for an additional 4-7 days. During this phase, nitrogen becomes limited, and the lower temperature promotes the desaturase enzymes, leading to higher AA accumulation.

  • Monitor glucose consumption and harvest the mycelia when the carbon source is depleted.

4. Harvesting and Drying:

  • Harvest the fungal biomass by filtration or centrifugation.

  • Wash the biomass twice with sterile water.[11]

  • Freeze-dry the mycelia to obtain a constant dry weight for analysis.

Protocol 2: Extraction and Quantification of AA from Fungal Biomass

This protocol describes the lipid extraction and subsequent analysis by Gas Chromatography (GC).

1. Lipid Extraction:

  • Weigh approximately 20-50 mg of freeze-dried mycelia.

  • Perform a total lipid extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system. Homogenize the sample in the solvent, vortex thoroughly, and allow for extraction over several hours or overnight.

  • Separate the phases by adding a saline solution and centrifuging. Collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Fatty Acid Methylation (FAMEs Preparation):

  • Resuspend the lipid extract in a solution of methanol containing 2% (v/v) sulfuric acid.

  • Heat the mixture at 80-90°C for 1-2 hours to convert the fatty acids into their volatile fatty acid methyl esters (FAMEs).[14]

  • Stop the reaction by adding water and extract the FAMEs with hexane.

3. GC Analysis:

  • Analyze the FAMEs using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a wax column).[14]

  • The temperature program should be optimized to separate the different fatty acid methyl esters. A typical program might be: hold at a lower temperature (e.g., 120°C), ramp to an intermediate temperature (e.g., 190°C), and then ramp to a final temperature (e.g., 220°C) and hold.[14]

  • Identify the AA peak by comparing its retention time with a certified Arachidonic Acid methyl ester standard.

  • Quantify the amount of AA by comparing the peak area to an internal standard and constructing a calibration curve.

Visualizations: Pathways and Workflows

Arachidonic Acid Production Workflow

The diagram below outlines the general experimental workflow for producing and analyzing Arachidonic Acid from Mortierella alpina.

cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Media Medium Preparation Stage1 Stage 1: Biomass Growth (e.g., 25°C) Media->Stage1 Inoculum Inoculum Development Inoculum->Stage1 Stage2 Stage 2: AA Accumulation (e.g., 20°C) Stage1->Stage2 Temp. Shift Harvest Harvest Biomass Stage2->Harvest Dry Freeze-Drying Harvest->Dry Extract Lipid Extraction Dry->Extract FAME FAMEs Preparation Extract->FAME GC GC Analysis FAME->GC Quant Quantification GC->Quant

Caption: General workflow for Arachidonic Acid production.

Arachidonic Acid Biosynthesis Pathway

This diagram illustrates the enzymatic conversion of the essential fatty acid Linoleic Acid into Arachidonic Acid.

LA Linoleic Acid (18:2, n-6) D6D Δ6-Desaturase LA->D6D GLA γ-Linolenic Acid (18:3, n-6) ELOVL5 Elongase (ELOVL5) GLA->ELOVL5 DGLA Dihomo-γ-linolenic Acid (20:3, n-6) D5D Δ5-Desaturase DGLA->D5D AA Arachidonic Acid (20:4, n-6) D6D->GLA ELOVL5->DGLA D5D->AA

Caption: Biosynthesis pathway from Linoleic Acid to Arachidonic Acid.

Troubleshooting Flowchart for Low AA Yield

This logical diagram provides a step-by-step guide for diagnosing the cause of low Arachidonic Acid yields.

Start Low AA Yield CheckBiomass Is Biomass Also Low? Start->CheckBiomass CheckCulture Check Basal Conditions: - pH (6.0-6.7) - C/N Ratio - Aeration CheckBiomass->CheckCulture Yes CheckAAContent Is AA % in Lipids Low? CheckBiomass->CheckAAContent No EndGood Problem Solved CheckCulture->EndGood EndBad Consider Strain Improvement / G.M. CheckCulture->EndBad CheckTempShift Implement/Optimize Temperature Shift Strategy (e.g., 25°C -> 20°C) CheckAAContent->CheckTempShift Yes CheckTime Increase Fermentation Time in Accumulation Phase CheckAAContent->CheckTime No CheckTempShift->EndGood CheckTempShift->EndBad CheckTime->EndGood CheckTime->EndBad

Caption: Troubleshooting flowchart for low Arachidonic Acid yield.

References

Technical Support Center: Arctic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Arctic acid" is not a recognized chemical compound. This technical support center uses "this compound" as a placeholder for a hypothetical, temperature-sensitive organic acid derived from a natural source to illustrate common purification challenges and troubleshooting strategies.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "this compound."

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying this compound from a raw natural extract?

The initial purification typically involves a liquid-liquid extraction to separate the acidic components from neutral and basic compounds. The complexity of plant-based extracts, which can contain varied components like cellulose, lignin, and numerous secondary metabolites, often requires a tailored approach.[1] An effective starting protocol is to acidify the aqueous sample to a pH of 1-2 and perform a sequential extraction with a solvent like ethyl acetate (B1210297) or diethyl ether.[2]

Q2: Which chromatography technique is best suited for final purification?

High-Performance Liquid Chromatography (HPLC) is the preferred method for the final purification of organic acids due to its high resolution.[3] Ion-exclusion chromatography is often a primary choice for separating weak acids.[3] For temperature-sensitive compounds like this compound, controlling the column temperature is crucial as it can significantly improve separation.[3] High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative that avoids the use of a solid support, which can prevent irreversible adsorption and improve recovery.[4]

Q3: My this compound appears to be degrading during the purification process. What can I do?

Degradation is a common issue with sensitive biomolecules. Thermo-labile compounds can be damaged by prolonged exposure to heat, such as in Soxhlet extraction methods.[5] Consider using techniques that operate at lower temperatures. Also, acid hydrolysis steps can lead to non-specific reactions that degrade valuable compounds.[1] It is crucial to optimize reaction times and temperatures to minimize degradation.

Troubleshooting Guides

Category 1: Low Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Recommended Solution Citation
Excessive Solvent in Crystallization Too much solvent can cause a significant amount of the compound to remain in the mother liquor. Reduce the amount of solvent used to the minimum required for dissolution.[6]
Premature Crystallization During Hot Filtration The compound may crystallize on the filter paper or funnel if the solution cools too quickly during hot filtration. Ensure the filtration apparatus is pre-heated.[6][7]
Compound Loss During Extraction Your product may be partially soluble in the aqueous layer. It is good practice to save all layers until the product is successfully isolated. Re-extract the aqueous layer with a different organic solvent if significant loss is suspected.[8]
Adsorption to Charcoal Using too much decolorizing charcoal can lead to the adsorption of your product along with the impurities. Use a minimal amount of charcoal.[6]
Incomplete Reaction If the crude mass was very low to begin with, the issue may lie with the initial reaction or extraction, not the purification steps.[6]
Category 2: Purity Issues (e.g., Multiple Peaks in HPLC)

Problem: The purified this compound shows multiple peaks or distorted peak shapes in the final HPLC analysis.

Possible Cause Recommended Solution Citation
Column Overload Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting the sample.[9]
Mobile Phase Mismatch If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase whenever possible.[9]
Co-elution of Impurities Impurities with similar properties may co-elute with the target compound. Optimize the mobile phase composition (solvent ratio, pH) to improve separation.[4]
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause peak tailing. Flush the column with a strong solvent or replace it if the problem persists.[9]
Inappropriate Mobile Phase pH The pH of the mobile phase is critical for the separation of ionizable compounds. For acidic compounds, choose a pH at least 1.5 units below the pKa to ensure it is in a single protonation state.[9]
Category 3: Crystallization Problems

Problem: this compound fails to crystallize from the solution or forms an oil instead of solid crystals.

Possible Cause Recommended Solution Citation
Solution is Not Saturated There may be too much solvent for crystallization to occur. Boil off a portion of the solvent to concentrate the solution and then allow it to cool again.[6][10]
Lack of Nucleation Sites Crystallization may not initiate spontaneously. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6][10]
Solution "Oils Out" The compound is coming out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling. Re-heat the solution, add more of the "soluble solvent," and allow it to cool more slowly. Using a charcoal step to remove impurities may also help.[6]
Crystallization is Too Rapid Rapid crystal growth can trap impurities. To slow it down, re-dissolve the solid in a slightly larger volume of hot solvent and ensure the solution cools slowly. Insulating the flask can help achieve a gradual temperature drop.[6]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for this compound
  • Acidification: Adjust the pH of the aqueous extract containing this compound to pH 1-2 using HCl.[2]

  • Salting Out: Saturate the acidified solution with sodium chloride (NaCl) to decrease the solubility of the organic acid in the aqueous phase and improve extraction efficiency.[2]

  • Extraction: Perform a sequential liquid-liquid extraction three times using ethyl acetate. Combine the organic phases.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude this compound extract.

Protocol 2: HPLC Purification of this compound
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare an acidic mobile phase to suppress the ionization of this compound. A common mobile phase is a gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid. Ensure the mobile phase is properly degassed.[9][11]

  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Method Optimization:

    • Isocratic Run: Start with an isocratic run (e.g., 50:50 acetonitrile:water) to determine the approximate retention time.[9]

    • Gradient Run: Develop a gradient elution method to improve the separation of this compound from any remaining impurities.

    • pH Optimization: Adjust the pH of the aqueous component of the mobile phase to optimize peak shape and retention.[9]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak for subsequent analysis and recovery.

Visualizations

Experimental Workflow

G cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing Raw Extract Raw Extract Acidification Acidification Raw Extract->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Crude Product Crude Product Liquid-Liquid Extraction->Crude Product HPLC Prep HPLC Prep Crude Product->HPLC Prep Fraction Collection Fraction Collection HPLC Prep->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: General workflow for this compound purification.

Troubleshooting Logic: Low Purity in HPLC

G start Low Purity Detected (e.g., Peak Tailing/Broadening) check_overload Is Injection Volume High? start->check_overload reduce_vol Reduce Injection Volume or Dilute Sample check_overload->reduce_vol Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No end_node Re-analyze Sample reduce_vol->end_node change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Is Column Old or Contaminated? check_solvent->check_column No change_solvent->end_node flush_column Flush with Strong Solvent check_column->flush_column Yes check_column->end_node No replace_column Replace Column flush_column->replace_column replace_column->end_node

Caption: Decision tree for troubleshooting low purity in HPLC.

References

Stabilizing Arctic acid in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for stabilizing and using Arctic acid (all-trans retinoic acid, ATRA) in aqueous solutions for experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (all-trans retinoic acid) and why is it unstable in aqueous solutions?

This compound, scientifically known as all-trans retinoic acid (ATRA), is a biologically active metabolite of vitamin A.[1] It is a crucial signaling molecule that regulates cell proliferation, differentiation, and apoptosis by binding to nuclear receptors (RARs and RXRs) to modulate gene expression.[1][2] Its instability in aqueous solutions is due to its susceptibility to oxidative damage when exposed to light, air, and relatively high temperatures.[3][4] Retinoids are practically insoluble in water, and their aqueous solutions deteriorate quickly.[2][4][5]

Q2: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.[2][4] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[2][6][7][8] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO.[7] To aid dissolution, the solution can be warmed to 37°C for 3-5 minutes.[6][9] All procedures should be performed in subdued light to prevent photodegradation.[1][10]

Q3: What is the best way to store this compound powder and stock solutions?

This compound powder should be stored at -20°C, protected from light.[7][11] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][9][10] When stored properly, DMSO stock solutions are stable for several months.[10] However, it is recommended to use the aliquots within 4-6 months, as the solution can degrade over time.[9] Some researchers suggest that a 20 mM stock in -20°C is only stable for about a month.[12]

Q4: How do I prepare working solutions of this compound for my experiments?

To prepare a working solution, the frozen aliquot of the stock solution should be thawed at 37°C.[6] The cell culture medium should be pre-warmed to 37°C before adding the reconstituted compound to avoid precipitation.[6][10] The stock solution should be diluted directly into the pre-warmed medium to the desired final concentration (e.g., 10 µM) and mixed well by gentle inversion.[1] The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[1][7]

Q5: My this compound precipitated out of solution in the cell culture medium. What should I do?

Precipitation can occur if the concentration of this compound is too high (e.g., above 100 µM in the final culture medium) or if the solution is not prepared correctly.[13] To avoid this, ensure the cell culture medium is pre-warmed before adding the DMSO stock solution.[6] Also, make sure the final DMSO concentration is low (less than 0.1%).[7] If precipitation is observed, it is best to discard the medium and prepare a fresh solution.

Q6: How often should I change the medium containing this compound in my cell culture experiments?

Depending on the cell type and the duration of the experiment, the medium containing this compound may need to be replaced every 2-3 days with a freshly prepared solution.[1] This ensures a consistent concentration of the active compound, as it can degrade under normal cell culture conditions.[3]

Q7: I am not seeing the expected cellular response in my experiment. What could be the issue?

Several factors could contribute to a lack of response. The this compound may have degraded due to improper storage or handling, such as exposure to light or repeated freeze-thaw cycles.[9][10] It is also possible that the concentration used is not optimal for the specific cell line. Additionally, the stability of this compound is greatly reduced in serum-free media.[3][4]

Q8: How can I stabilize this compound in serum-free media?

The stability of this compound is significantly lower in serum-free media compared to serum-supplemented media.[3][4] The addition of 6 mg/ml bovine serum albumin (BSA) has been shown to stabilize retinoids in serum-free media.[3][14]

Troubleshooting Guides

Problem: Poor Solubility or Precipitation
  • Symptoms: Visible particles or cloudiness in the stock solution or final culture medium.

  • Possible Causes:

    • Incorrect solvent used for the stock solution.

    • Concentration of the stock solution is too high.[13]

    • Culture medium was not pre-warmed before adding the stock solution.[6]

    • Final concentration in the culture medium is too high.[13]

    • Vigorous vortexing during dilution.[10]

  • Solutions:

    • Use DMSO to prepare the stock solution.[2]

    • Prepare a 1 mM or 10 mM stock solution, which is known to be stable.[13]

    • Always pre-warm the culture medium to 37°C before adding the this compound stock.[6]

    • Ensure the final concentration in the culture medium does not exceed 100 µM.[13]

    • Mix gently by pipetting or inverting the tube.[10]

Problem: Inconsistent or No Biological Effect
  • Symptoms: Lack of expected cellular changes (e.g., differentiation, growth inhibition) or variability in results between experiments.

  • Possible Causes:

    • Degradation of this compound due to improper storage (light exposure, freeze-thaw cycles).[1][10]

    • Use of old stock solutions.[12]

    • Instability in aqueous culture medium, especially serum-free medium.[3][4]

    • Incorrect final concentration.

    • Infrequent medium changes during long-term experiments.[1]

  • Solutions:

    • Store stock solutions in small, single-use aliquots in light-protected tubes at -20°C or -80°C.[10]

    • Prepare fresh stock solutions monthly.[12]

    • For serum-free conditions, consider adding BSA to stabilize the this compound.[3]

    • Verify the final concentration and ensure accurate dilution.

    • Change the culture medium with freshly prepared this compound every 2-3 days.[1]

Data Presentation: Quantitative Data Summary

Table 1: Solubility of All-Trans Retinoic Acid (ATRA) in Common Solvents

SolventSolubilityReference(s)
DMSO~20 mg/mL to 50 mg/mL[2][8][15]
Ethanol~0.5 mg/mL to 2.7 mg/mL[2][5][8]
Dimethyl formamide (B127407) (DMF)~20 mg/mL[2][8]
WaterPractically insoluble[5]
Methylene chlorideSoluble[5]
ChloroformSlightly soluble[5]
EtherSparingly soluble[5]

Table 2: Stability of All-Trans Retinoic Acid (ATRA) Under Various Conditions

ConditionObservationReference(s)
Aqueous Solutions Deteriorate quickly. 5-30% degradation after 30 minutes at 37°C.[4][5]
Serum-Free Media Recovery can be <30% of the starting concentration after 24 hours, with significant isomerization.[4]
Serum-Supplemented Media Little loss or isomerization observed when protected from light.[3]
Serum-Free Media + 6 mg/mL BSA Stabilizes retinoids.[3][14]
Light Exposure Rapid degradation.[3][16]
Storage in Cream/Solution (dark, room temp. or 2-8°C) ~86-87% of initial concentration remained after 90 days.[16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of All-Trans Retinoic Acid (ATRA) in DMSO

Materials:

  • All-trans Retinoic Acid (ATRA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Perform all steps in a biological safety cabinet with subdued lighting.[1]

  • To prepare a 10 mM stock solution, for example, for 10 mg of ATRA (MW: 300.44 g/mol ), add 3.33 mL of fresh DMSO.[7]

  • Gently warm the solution to 37°C for 3-5 minutes to facilitate dissolution.[6]

  • Mix by gentle pipetting or inversion until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.[10]

  • Store the aliquots at -20°C or -80°C.[10]

Protocol 2: Induction of Neuronal Differentiation of SH-SY5Y Cells using ATRA

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium

  • 10 mM ATRA stock solution in DMSO

  • Sterile PBS

Procedure:

  • Plate SH-SY5Y cells at an appropriate density and allow them to adhere overnight.[1]

  • Pre-warm the complete cell culture medium to 37°C.[1]

  • Just before use, dilute the 10 mM ATRA stock solution directly into the pre-warmed medium to a final concentration of 10 µM.[1] Prepare a vehicle control medium with the same final concentration of DMSO (e.g., 0.1%).[1]

  • Aspirate the old medium from the cells.

  • Add the freshly prepared ATRA-containing medium or vehicle control medium to the cells.[1]

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Replace the medium with fresh ATRA-containing medium every 2-3 days.[1]

Protocol 3: Assessing the Stability of ATRA in Cell Culture Media

Materials:

  • ATRA stock solution

  • Serum-supplemented and serum-free cell culture media

  • Bovine Serum Albumin (BSA)

  • Cell culture plates

  • HPLC system for analysis

Procedure:

  • Prepare fresh ATRA-containing media (serum-supplemented, serum-free, and serum-free with 6 mg/mL BSA) at a known concentration.

  • Dispense the media into cell-free culture dishes and incubate under standard cell culture conditions (37°C, 5% CO2) in the dark.[3]

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the media.

  • Analyze the concentration of ATRA and its isomers in the collected samples using a validated HPLC method.[14]

  • Calculate the percentage recovery of ATRA at each time point relative to the initial concentration to determine its stability.

Mandatory Visualizations

ArcticAcidSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (reversible) ArcticAcid This compound (all-trans Retinoic Acid) Retinaldehyde->ArcticAcid Oxidation (irreversible) CRABP CRABP ArcticAcid->CRABP ArcticAcid_CRABP This compound-CRABP CRABP->ArcticAcid_CRABP RAR RAR ArcticAcid_CRABP->RAR Transport to Nucleus RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to GeneTranscription Target Gene Transcription RARE->GeneTranscription Activates

Caption: this compound (Retinoic Acid) Signaling Pathway.

ArcticAcidWorkflow cluster_experiment Experimental Use Start Start: ATRA Powder PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Protect from light Start->PrepStock Aliquot Aliquot into single-use, light-protected tubes PrepStock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw aliquot at 37°C Store->Thaw Dilute Dilute stock into pre-warmed medium Thaw->Dilute Prewarm Pre-warm culture medium to 37°C Prewarm->Dilute Treat Treat cells Dilute->Treat

Caption: Experimental Workflow for Preparing and Using this compound Solutions.

TroubleshootingPrecipitation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Precipitation Observed Cause1 High Concentration? Problem->Cause1 Cause2 Cold Medium? Problem->Cause2 Cause3 High DMSO? Problem->Cause3 Sol1 Lower final concentration (e.g., < 100 µM) Cause1->Sol1 Sol2 Pre-warm medium to 37°C before adding stock Cause2->Sol2 Sol3 Keep final DMSO concentration < 0.1% Cause3->Sol3

Caption: Troubleshooting Logic for this compound Precipitation.

References

Technical Support Center: Quantification of Arctic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Arctic acid and related polyacetylenic thio-compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its quantification challenging?

A1: "this compound" refers to a group of naturally occurring polyacetylenic thio-compounds, such as this compound-b and this compound-c, found in plants like those from the Arctium (Burdock) and Echinops genera. Their quantification is challenging due to the inherent instability of the polyacetylene backbone and the high reactivity of the thiol (sulfur-containing) group. These characteristics make them susceptible to degradation from light, heat, and oxidation during sample collection, extraction, and analysis.

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: The most common and effective techniques are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-MS/MS is often preferred as it can analyze the compounds with minimal sample derivatization. GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes.

Q3: How should I properly store my plant material and extracts to prevent degradation of this compound?

A3: To minimize degradation, plant materials should be immediately frozen upon collection, preferably at -80°C, and protected from light. Extracts should be stored in the dark at low temperatures (-20°C to -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2][3] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[1][3]

Q4: I am seeing multiple peaks in my chromatogram for what should be a single this compound derivative. What could be the cause?

A4: The appearance of multiple peaks can be due to several factors:

  • Isomerization: The polyacetylene chain can have cis/trans isomers, which may separate chromatographically.

  • Degradation: The analyte may be degrading during analysis, creating breakdown products that appear as separate peaks.

  • In-source Fragmentation (LC-MS): The compound might be fragmenting within the ion source of the mass spectrometer, leading to the detection of fragment ions that can be mistaken for other compounds if not carefully analyzed.

  • Incomplete Derivatization (GC-MS): If using GC-MS, incomplete derivatization can result in multiple peaks corresponding to the derivatized and underivatized forms of the analyte.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of this compound.

Guide 1: Sample Preparation and Extraction

Problem: Low recovery of this compound from the plant matrix.

  • Possible Cause 1: Inefficient Extraction Solvent. The choice of solvent is critical for extracting polyacetylenic thiols.

    • Solution: The polarity of the extraction solvent significantly impacts recovery. A compromise for various secondary metabolites is often 80% methanol (B129727).[2][4][5] However, for polyacetylenes, less polar solvents or mixtures may also be effective. It is recommended to test a range of solvents from intermediate to low polarity (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine the optimal choice for your specific plant matrix.[6][7][8]

  • Possible Cause 2: Analyte Degradation during Extraction. Arctic acids are sensitive to temperature and pH.

    • Solution: Perform extractions at reduced temperatures. An optimal extraction temperature of 60°C has been suggested for some secondary metabolites, but for sensitive compounds like polyacetylenes, room temperature or below is safer.[4][5] Acidifying the extraction medium (e.g., to pH 3.5) has been shown to improve the extraction and stability of some polyacetylenes.[9]

  • Possible Cause 3: Oxidation of Thiol Groups. The sulfhydryl group is prone to oxidation, forming disulfides.

    • Solution: Use degassed solvents for extraction to minimize dissolved oxygen. Consider adding antioxidants or reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) during sample preparation to maintain the reduced state of the thiol groups.[10]

Guide 2: LC-MS/MS Analysis

Problem: Poor peak shape (tailing or fronting) in the chromatogram.

  • Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: For acidic compounds like this compound, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by suppressing the ionization of the carboxylic acid group.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Strong Injection Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[11]

Problem: Signal Suppression or Enhancement (Matrix Effects).

  • Possible Cause: Co-eluting matrix components. Compounds from the sample matrix that elute at the same time as this compound can interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification.

    • Solution 1: Improve Sample Cleanup. Use Solid-Phase Extraction (SPE) to remove interfering compounds before LC-MS/MS analysis.

    • Solution 2: Optimize Chromatography. Adjust the gradient elution profile to better separate this compound from interfering matrix components.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard. This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

    • Solution 4: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.

Guide 3: GC-MS Analysis

Problem: Incomplete or inconsistent derivatization.

  • Possible Cause 1: Presence of Moisture. Many derivatizing agents, especially silylating agents (e.g., BSTFA), are sensitive to water.

    • Solution: Ensure all glassware, solvents, and the sample extract are anhydrous. Lyophilize the sample to dryness before adding the derivatization reagent.[10]

  • Possible Cause 2: Suboptimal Reaction Conditions. The reaction may not be going to completion.

    • Solution: Optimize the reaction time, temperature, and the molar ratio of the derivatization reagent to the analyte. A reagent-to-analyte molar excess is typically required.[10]

  • Possible Cause 3: Interference from the Sample Matrix. Other compounds in the extract may be reacting with the derivatizing agent.

    • Solution: Perform a sample cleanup step (e.g., SPE) prior to derivatization to remove interfering substances.[10]

Problem: Thermal degradation in the GC inlet.

  • Possible Cause: High inlet temperature. Polyacetylenes are thermally labile and can degrade at high temperatures.

    • Solution: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte. A temperature-programmed inlet can also be beneficial.

Data Presentation

The stability of polyacetylenes is highly dependent on storage and processing conditions. The following tables summarize the impact of these factors on related polyacetylene compounds, providing a reference for handling this compound samples.

Table 1: Effect of pH and Storage Temperature on Polyacetylene Stability in Carrot Juice (1 week) [9]

pHStorage Temperature (°C)Falcarindiol-3-acetate Retention (%)Falcarinol Retention (%)
6.13 (Natural)4LowerLower
3.54HigherHigher
6.13 (Natural)20LowerLower
3.520HigherHigher

Table 2: Effect of Thermal Processing on Polyacetylene Concentration in Carrot Juice [9]

Processing ConditionFaDOAc Increase (fold)FaOH Increase (fold)
90°C for 1 min1016

Table 3: Stability of Thiols in Serum Under Different Storage Conditions [1][3]

Storage TemperatureDurationObservation
-20°C> 2 weeksDegradation of some thiols (e.g., glutathione) observed.[1]
-20°C> 3 monthsSignificant decrease in native and total thiol levels.[1][3]
-80°CLong-termMore stable than at -20°C; recommended for long-term storage.[1][3]
Freeze-Thaw CyclesMultiple cyclesDecrease in native and total thiol levels with an increasing number of cycles.[1][3]

Experimental Protocols

The following are generalized protocols for the extraction and analysis of this compound, based on methods for similar polyacetylenic and thiol-containing compounds. Note: These protocols should be optimized for your specific matrix and analytical instrumentation.

Protocol 1: Extraction of this compound from Plant Material
  • Homogenization: Homogenize 1 g of frozen, powdered plant material in 10 mL of cold 80% methanol containing 0.1% formic acid.[2][4]

  • Extraction: Sonicate the mixture for 30 minutes in an ice bath, ensuring the sample remains cold.

  • Centrifugation: Centrifuge the extract at 4°C for 15 minutes at 10,000 x g.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Pooling: Pool the supernatants from the three extractions.

  • Evaporation: Evaporate the solvent under a stream of nitrogen at a temperature no higher than 30°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient from 5% to 95% Mobile Phase B over 15-20 minutes to ensure good separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, selecting a precursor ion and at least two product ions for specificity.

Visualizations

Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_gcms GC-MS Sample Plant Material Freeze Freeze (-80°C) & Grind Sample->Freeze Extract Solvent Extraction (e.g., 80% MeOH, 4°C) Freeze->Extract Filter Centrifuge & Filter Extract->Filter Evaporate Evaporate under N2 Filter->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC Deriv Derivatization (e.g., Silylation) Reconstitute->Deriv MS ESI-MS/MS Detection (Negative Ion Mode) LC->MS Data Data Analysis & Quantification MS->Data GC GC Separation (Polar Column) Deriv->GC MS_GC EI-MS Detection GC->MS_GC MS_GC->Data

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting Logic for Low Analyte Signal

G cluster_prep Sample Preparation Issues cluster_analysis Analytical Issues Start Low or No Analyte Signal CheckStorage Improper Storage? (Light, Temp, O2) Start->CheckStorage CheckExtraction Inefficient Extraction? Start->CheckExtraction Degradation Degradation during prep? Start->Degradation MatrixEffect Matrix Effects (Ion Suppression)? Start->MatrixEffect Instrument Instrument Sensitivity Issue? Start->Instrument Sol_Storage Store at -80°C, dark, inert atmosphere CheckStorage->Sol_Storage Sol_Extraction Optimize solvent, consider pH adjustment CheckExtraction->Sol_Extraction Sol_Degradation Use cold conditions, add antioxidants Degradation->Sol_Degradation Sol_Matrix Improve cleanup (SPE), use IS, matrix-matched cal. MatrixEffect->Sol_Matrix Sol_Instrument Check MS tune, clean ion source Instrument->Sol_Instrument G center This compound Stability Temp Temperature center->Temp High temp causes degradation Light Light Exposure center->Light UV light can break down polyacetylenes Oxygen Oxygen (Air) center->Oxygen Oxidation of thiol group pH pH center->pH Extreme pH can cause hydrolysis/ degradation Enzymes Enzymatic Activity center->Enzymes Residual enzymes in extract can degrade analyte

References

Technical Support Center: Optimizing GC-MS for Arctic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of fatty acids, with a special consideration for those originating from Arctic environments, which are often rich in polyunsaturated fatty acids (PUFAs).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for fatty acid analysis by GC-MS?

A1: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the polar nature of their carboxyl group.[1][2] This polarity can lead to poor chromatographic peak shapes, such as tailing, and inaccurate quantification.[1][2] Derivatization converts the fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, leading to sharper, more symmetrical peaks and improved separation based on characteristics like carbon chain length and degree of unsaturation.[3]

Q2: What is the most common derivatization method for fatty acid analysis?

A2: The most common approach is the esterification of fatty acids to form fatty acid methyl esters (FAMEs).[1][4] This is a robust and well-documented method that yields volatile and stable derivatives suitable for GC-MS analysis. Reagents like boron trifluoride (BF₃) in methanol (B129727) are widely used for this purpose and are effective for both free fatty acids and for the transesterification of fatty acids within complex lipids.[2]

Q3: How do I choose the right GC column for analyzing a complex mixture of fatty acids, including PUFAs?

A3: For the analysis of FAMEs, particularly complex mixtures containing PUFAs and their isomers, highly polar columns are generally recommended.[5] Columns with a cyanopropyl silicone stationary phase (e.g., CP-Sil 88, HP-88) are often preferred for their excellent separation of positional and geometrical isomers.[5][6][7] Polyethylene glycol phases (e.g., DB-WAX, HP-INNOWax) are also a good choice for general FAME analysis.[5] The choice of column dimensions (length, internal diameter, and film thickness) also plays a crucial role in achieving the desired resolution.[8][9]

Q4: What are the key GC-MS parameters to optimize for Arctic acid analysis?

A4: Optimizing your GC-MS parameters is critical for the successful analysis of complex fatty acid mixtures. Key parameters to consider include:

  • Inlet Temperature: A sufficiently high temperature is needed to ensure the complete and rapid vaporization of the FAMEs without causing thermal degradation of sensitive PUFAs.[10]

  • Oven Temperature Program: A well-designed temperature program is essential for separating a wide range of FAMEs.[5] A typical program starts at a lower temperature to separate shorter-chain fatty acids and then ramps up to elute the longer-chain and more unsaturated fatty acids.[5]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects the efficiency of the separation.[3] The optimal flow rate will depend on the dimensions of your column.[3]

  • MS Parameters: Ion source and quadrupole temperatures should be set to typical values for EI analysis (e.g., 230 °C for the source and 150 °C for the quadrupole).[5] For quantitative analysis, Selected Ion Monitoring (SIM) mode can provide higher sensitivity, while SCAN mode is used for qualitative identification.[5][11]

Troubleshooting Guide

Problem Potential Causes Solutions
Peak Tailing Incomplete derivatization leaving polar free fatty acids.[3][5] Active sites in the GC inlet liner or column.[3][5] Column contamination.[3]Ensure complete derivatization by optimizing reaction time and temperature, and using fresh reagents.[2][3] Use deactivated inlet liners and gold-plated seals.[5] Condition the column according to the manufacturer's instructions.[5] Trim the first few centimeters of the column if it is contaminated at the head.[3]
Poor Resolution/Peak Overlap Suboptimal GC column selection.[5] Inadequate oven temperature program.[5] Incorrect carrier gas flow rate.[3] Column overload.[3]Use a highly polar column (e.g., cyanopropyl phase) for complex mixtures.[5] Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.[5] Optimize the carrier gas flow rate for your specific column.[3] Dilute the sample or use a split injection to reduce the amount of analyte introduced to the column.[3]
Low Signal/Poor Sensitivity Inefficient derivatization.[2] Leaks in the GC or MS system.[3] Contamination in the ion source.Verify the completeness of the derivatization reaction.[2] Perform a leak check of the entire system.[3] Clean the ion source according to the manufacturer's instructions.
Ghost Peaks/Carryover Contamination in the injection port or syringe. Sample carryover from a previous injection.Clean the injector port and use a fresh, clean syringe for each injection. Run a solvent blank after a highly concentrated sample to check for carryover.
Irreproducible Results Inconsistent sample preparation and derivatization.[12] Variations in injection volume or technique.[13] Fluctuations in GC parameters (temperature, flow rate).[13]Follow a standardized and validated protocol for sample preparation and derivatization.[12] Use an autosampler for consistent injections.[13] Regularly check and calibrate all instrument parameters.[12]

Experimental Protocols

Protocol 1: Lipid Extraction (Folch Method)
  • Homogenize the biological sample.

  • To the homogenate, add a 2:1 (v/v) mixture of chloroform (B151607):methanol.

  • Vortex the mixture thoroughly for 15-20 minutes to ensure complete lipid extraction.

  • Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the sample to facilitate the separation of the layers.

  • Carefully collect the lower chloroform layer, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
  • Place the dried lipid extract (1-25 mg) into a screw-capped glass tube.[1][3]

  • Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[1]

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common practice is heating at 80°C for 1 hour.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane (B92381) or heptane.[1]

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic layer.[1]

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.[1] The sample is now ready for GC-MS analysis.

GC-MS Parameter Recommendations

The following table provides a starting point for GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and application.

Parameter Recommended Setting Notes
GC Column Highly polar (e.g., HP-88, CP-Sil 88)Length: 30-100 m I.D.: 0.25 mm Film Thickness: 0.20-0.25 µm
Inlet Split/SplitlessTemperature: 250 °C
Carrier Gas Helium or HydrogenFlow Rate: Optimize for column dimensions (typically around 1 mL/min for a 0.25 mm I.D. column)
Oven Program Initial Temp: 100°C (hold 1 min) Ramp 1: 25°C/min to 200°C Ramp 2: 3°C/min to 230°C (hold 18 min)This is a general program and should be optimized for the specific fatty acids of interest.[5]
MS Ion Source Temp 230 °CTypical for EI analysis.[5]
MS Quadrupole Temp 150 °CTypical for EI analysis.[5]
Ionization Mode Electron Ionization (EI)Provides standard, reproducible fragmentation patterns.[5]
Acquisition Mode SCAN (for identification) or SIM (for quantitation)SCAN mode is used for identifying unknown compounds, while SIM mode offers higher sensitivity for targeted quantification.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Arctic Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for GC-MS analysis of Arctic acids.

troubleshooting_guide Start Problem Encountered Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Resolution? Peak_Tailing->Poor_Resolution No Check_Derivatization Check Derivatization Protocol Peak_Tailing->Check_Derivatization Yes Low_Signal Low Signal? Poor_Resolution->Low_Signal No Optimize_Temp Optimize Oven Program Poor_Resolution->Optimize_Temp Yes Check_Leaks Check for System Leaks Low_Signal->Check_Leaks Yes Deactivated_Liner Use Deactivated Inlet Liner Check_Derivatization->Deactivated_Liner Condition_Column Condition or Trim Column Deactivated_Liner->Condition_Column Check_Column Verify Column Choice Optimize_Temp->Check_Column Reduce_Sample Reduce Sample Concentration Check_Column->Reduce_Sample Clean_Source Clean Ion Source Check_Leaks->Clean_Source

Caption: A logical troubleshooting guide for common GC-MS issues.

References

Technical Support Center: HPLC Analysis of Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Arctic acid": While "this compound" is not a recognized chemical compound, this guide provides comprehensive troubleshooting advice applicable to the High-Performance Liquid Chromatography (HPLC) analysis of acidic compounds. The principles and methodologies discussed are relevant for researchers, scientists, and drug development professionals working with various acidic analytes.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of acidic compounds, focusing on poor peak shape.

Question 1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds.[1][2][3] It can compromise the accuracy of quantification and resolution.[1][2]

Possible Causes and Solutions:

  • Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the surface of silica-based columns can interact with acidic analytes, leading to tailing.[1][4][5]

    • Solution: Use an end-capped column where the residual silanols are deactivated.[1][4] Alternatively, using a column with a polar-embedded phase can help shield the analyte from silanol interactions.[1]

  • Mobile Phase pH is Too High: If the mobile phase pH is significantly above the pKa of your acidic analyte, the compound will be ionized. This can sometimes lead to interactions with the stationary phase that cause tailing. While ion suppression (low pH) is generally recommended for acids, a pH that is too high can also be problematic.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the this compound.[6][7] This ensures the analyte is in its non-ionized (protonated) form, which typically results in better retention and peak shape in reversed-phase chromatography.[8][9][10] Using a buffer is crucial to maintain a stable pH.[4][11]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[2][4]

    • Solution: Reduce the injection volume or dilute the sample.[2][12] Consider using a column with a larger diameter or higher capacity if sample concentration cannot be reduced.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[7][13] Voids in the packing material can also lead to tailing.[4]

    • Solution: Use a guard column to protect the analytical column from contaminants.[14] If the column is contaminated, try flushing it with a strong solvent.[2] If a void has formed, the column may need to be replaced.[4]

Question 2: My this compound peak is fronting. What could be the cause?

Peak fronting, the inverse of tailing, where the first half of the peak is sloped, is also a sign of a chromatographic problem.[3]

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[7][15]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[7][15] If a different solvent must be used, it should ideally be weaker than the mobile phase.

  • Sample Overload (Concentration): High concentrations of the analyte can lead to saturation of the stationary phase, causing fronting.[15][16]

    • Solution: Dilute the sample and re-inject.[16]

  • Column Collapse or Damage: A physical change or collapse of the column bed, especially near the inlet, can result in peak fronting.[16] This can be caused by operating outside the column's recommended pH range.[15]

    • Solution: This type of damage is often irreversible, and the column will likely need to be replaced.[16] Always operate within the pH and pressure limits specified by the column manufacturer.[9]

Question 3: Why are my this compound peaks broad?

Broad peaks can significantly reduce the sensitivity and resolution of your analysis.[2][3]

Possible Causes and Solutions:

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening.[1]

    • Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.[1] Ensure all fittings are properly seated to minimize dead volume.[16]

  • Column Inefficiency: The column may be old, contaminated, or poorly packed, leading to reduced efficiency and broader peaks.[2][3]

    • Solution: Replace the column with a new one of the same type.[2] Using columns with smaller particle sizes can also enhance efficiency.[1]

  • Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte will be retained for too long, leading to increased diffusion and broader peaks.[3]

    • Solution: Increase the percentage of the organic solvent in the mobile phase to decrease the retention time. The ideal retention factor (k) should be between 2 and 10.[11]

FAQs

Q1: How do I choose the right mobile phase pH for this compound?

To achieve good peak shape and retention for an acidic analyte like this compound, the mobile phase pH should be controlled. A general rule is to set the pH at least 2 units below the pKa of the acid.[6][7] This suppresses the ionization of the acid, making it less polar and more retained on a reversed-phase column, which often leads to sharper, more symmetrical peaks.[8][17]

Q2: What type of HPLC column is best for acidic compounds?

For acidic compounds, high-purity silica (B1680970) columns that are well end-capped are generally recommended to minimize secondary interactions with silanols.[4] C18 is the most common stationary phase, but other phases like C8 or Phenyl can also be used depending on the specific properties of the analyte.[18] For highly polar acidic molecules, specialized columns may be necessary.[19]

Q3: Can the mobile phase buffer affect my peak shape?

Yes, the choice and concentration of the buffer are critical. A buffer is used to maintain a constant pH, which is essential for reproducible retention times and peak shapes of ionizable compounds.[4][11] The buffer should have a pKa close to the desired mobile phase pH.[20] Common buffers for acidic mobile phases include phosphate, formate, and acetate.

Data Presentation

Table 1: Common Mobile Phase Buffers for Analysis of Acidic Compounds

BufferpKaEffective pH RangeUV Cutoff (approx.)Common Use
Formic Acid / Formate3.752.8 - 4.8210 nmGood for LC-MS applications
Acetic Acid / Acetate4.763.8 - 5.8210 nmWidely used, volatile
Phosphoric Acid / Phosphate2.15, 7.20, 12.381.1 - 3.1, 6.2 - 8.2200 nmNon-volatile, not for LC-MS

Note: The pH should be measured in the aqueous portion of the mobile phase before mixing with the organic solvent.[7]

Experimental Protocols

Protocol: Mobile Phase pH Adjustment to Improve Peak Shape

This protocol describes how to systematically adjust the mobile phase pH to find the optimal conditions for analyzing an acidic compound.

1. Objective: To improve the peak shape of an acidic analyte by suppressing its ionization.

2. Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • This compound standard

  • HPLC-grade water, acetonitrile, and/or methanol

  • pH meter

  • Acids for pH adjustment (e.g., formic acid, phosphoric acid)

3. Procedure:

  • Determine the pKa: If the pKa of your this compound is unknown, it should be determined experimentally or estimated using software. For this example, let's assume the pKa is 4.5.

  • Prepare Initial Mobile Phase: Prepare a mobile phase with a pH well below the pKa. A good starting point is a pH of 2.5.

    • To prepare a pH 2.5 mobile phase, add a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase.

    • For example, create a mobile phase of 50:50 acetonitrile:water, where the water is adjusted to pH 2.5 with formic acid.

  • Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject the Sample: Inject your this compound standard and record the chromatogram.

  • Analyze the Peak Shape: Evaluate the peak for tailing, fronting, and width. Calculate the tailing factor; a value close to 1.0 is ideal.[14]

  • Iterate if Necessary: If the peak shape is still not optimal, you can make small adjustments to the pH (e.g., try pH 3.0) or modify the organic solvent percentage. Remember to re-equilibrate the column after each change.

  • Finalize the Method: Once a satisfactory peak shape is achieved, document the final mobile phase composition and pH.

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Poor Peak Shape Observed (Tailing, Fronting, Broad) check_all_peaks Affects All Peaks? start->check_all_peaks all_peaks_issue Likely a Physical or Systemic Issue check_all_peaks->all_peaks_issue Yes single_peak_issue Likely a Chemical Interaction Issue check_all_peaks->single_peak_issue No check_frit Check for Blocked Frit/ Column Contamination all_peaks_issue->check_frit check_connections Check Tubing/Connections for Dead Volume check_frit->check_connections replace_column Consider Column Replacement check_connections->replace_column end End: Peak Shape Improved replace_column->end check_pH Is Mobile Phase pH ~2 units below pKa? single_peak_issue->check_pH adjust_pH Adjust Mobile Phase pH (Use Buffer) check_pH->adjust_pH No check_overload Check for Sample Overload check_pH->check_overload Yes adjust_pH->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No dilute_sample->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

G ph_high ph_high state_ionized state_ionized ph_high->state_ionized peak_poor peak_poor state_ionized->peak_poor ph_optimal ph_optimal state_neutral state_neutral ph_optimal->state_neutral peak_good peak_good state_neutral->peak_good ph_near_pka ph_near_pka state_mixed state_mixed ph_near_pka->state_mixed peak_broad_split peak_broad_split state_mixed->peak_broad_split

References

Technical Support Center: Minimizing Isomerization During Fatty Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the derivatization of unsaturated fatty acids for gas chromatography (GC) analysis. The primary focus is on minimizing isomerization, a critical factor for accurate quantification and identification of fatty acid profiles.

Frequently Asked Questions (FAQs)

Q1: What is fatty acid isomerization and why is it a significant concern during derivatization?

A1: Isomerization is a chemical process that alters the structure of a molecule without changing its atomic composition. In the context of unsaturated fatty acids, this typically involves either the migration of double bonds along the carbon chain (positional isomerization) or a change in the spatial configuration of the double bond from cis to trans (geometric isomerization). This is a major concern because different isomers can have vastly different biological activities and physical properties.[1] Derivatization procedures, which are necessary to make fatty acids volatile for GC analysis, can inadvertently promote isomerization, leading to an inaccurate representation of the original fatty acid profile in the sample.[1] This can have significant implications in fields like nutrition, diagnostics, and biomarker discovery where the specific identity and quantity of fatty acid isomers are crucial.[1]

Q2: What are the primary factors that cause isomerization during fatty acid derivatization?

A2: The leading causes of isomerization during the preparation of fatty acid methyl esters (FAMEs) are the choice of derivatization method (specifically the catalyst), the reaction temperature, and the duration of the reaction.[1] Acid-catalyzed methods have a higher tendency to induce isomerization compared to base-catalyzed methods.[1] Additionally, elevated temperatures and extended reaction times can increase the likelihood of double bond migration and rearrangement.[1]

Q3: How do acid-catalyzed and base-catalyzed derivatization methods compare in terms of isomerization risk?

A3: Acid catalysts, such as boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl, work by protonating the double bonds in unsaturated fatty acids.[1] This protonation facilitates the movement of the double bonds, leading to both positional and geometric isomerization.[1] In contrast, base-catalyzed methods, which use reagents like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) in methanol, are generally milder and less prone to causing isomerization, especially of conjugated fatty acids.[1] However, a significant drawback of base-catalyzed methods is their inability to esterify free fatty acids (FFAs).[2]

Q4: Can I use a single derivatization method for all types of lipid samples?

A4: The optimal derivatization method depends on the composition of your lipid sample.[3] If your sample primarily contains triacylglycerols and phospholipids (B1166683) with negligible amounts of free fatty acids, a base-catalyzed method is often preferred due to its speed and lower risk of isomerization.[2][4] However, if your sample contains a significant amount of free fatty acids, an acid-catalyzed method or a two-step approach (base-catalyzed transesterification followed by acid-catalyzed esterification) is necessary to ensure all fatty acids are converted to their methyl esters.[2][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of unexpected peaks in the GC chromatogram, possibly indicating isomers. Isomerization may have occurred due to harsh reaction conditions.- If using an acid-catalyzed method, reduce the reaction temperature and time.[1]- Switch to a milder, base-catalyzed method if your sample does not contain free fatty acids.[1]- Optimize your GC method with a highly polar column for better separation of cis and trans isomers.[1]
Quantification of certain unsaturated fatty acids is lower than expected. Isomerization may have converted the target fatty acid into other isomers that are not being individually quantified.- Employ a derivatization method known to minimize isomerization, such as a base-catalyzed protocol under mild conditions.[1]- Verify the identity of all peaks using GC-MS to ensure that isomers are not being overlooked.[1]
Inconsistent or non-reproducible fatty acid profiles between replicate samples. Variable levels of isomerization are likely occurring due to inconsistencies in the experimental procedure.- Ensure precise and consistent control over reaction temperature and timing for every sample.[1]- Use high-purity, anhydrous reagents and solvents to prevent side reactions.

Quantitative Data Summary

The choice of derivatization method can significantly impact the final fatty acid profile. The following table summarizes the key characteristics of common methods.

Derivatization Method Catalyst Typical Reaction Conditions Esterifies Free Fatty Acids? Isomerization Risk Reference
Acid-Catalyzed Boron Trifluoride (BF₃) - Methanol60°C for 5-10 minutesYesHigher[1]
Acid-Catalyzed Methanolic HCl45°C overnight or 100°C for 1 hourYesModerate to High[4]
Base-Catalyzed Potassium Hydroxide (KOH) in Methanol50°C for 30 minutesNoLower[1]
Base-Catalyzed Sodium Methoxide in Methanol50°C for 10 minutes (for triacylglycerols)NoLower[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Derivatization (Minimized Isomerization)

This protocol is suitable for samples rich in triacylglycerols, such as vegetable oils, where the goal is to minimize isomerization.

Materials:

  • Lipid sample (e.g., 50 mg of oil)

  • Hexane (B92381)

  • 2 M Potassium Hydroxide (KOH) in methanol

  • Deionized water

  • Anhydrous sodium sulfate

  • Reaction vials

  • Magnetic stirrer and heating block

Procedure:

  • Weigh approximately 50 mg of the lipid sample into a reaction vial.[1]

  • Add 1 mL of hexane to dissolve the sample.[1]

  • Add 2 mL of 2 M KOH in methanol to the vial.[1]

  • Cap the vial tightly and heat at 50°C for 30 minutes with stirring.[1]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of deionized water to stop the reaction and facilitate phase separation.[1]

  • After the layers have separated, carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.[1]

  • Dry the organic layer by passing it through a small amount of anhydrous sodium sulfate.[1]

  • The sample is now ready for GC analysis.

Protocol 2: Acid-Catalyzed Derivatization with Optimized Conditions

This protocol using Boron Trifluoride (BF₃)-Methanol is effective for samples containing free fatty acids but carries a higher risk of isomerization. Optimization of time and temperature is critical.

Materials:

  • Lipid sample (1-25 mg)

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL)

  • Heating block

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.[1]

  • Add 2 mL of BF₃-Methanol reagent.[1]

  • Heat the vessel at 60°C for 5-10 minutes. Note: The derivatization time should be optimized to be the minimum required for a complete reaction to minimize isomerization.[1]

  • Cool the reaction vessel to room temperature.[1]

  • Add 1 mL of water and 1 mL of hexane.[1]

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1]

  • Allow the layers to separate and transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract with anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Visualizations

Workflow for Minimizing Isomerization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis LipidExtraction Lipid Extraction Base Base-Catalysis (e.g., KOH/Methanol) LipidExtraction->Base No FFAs Acid Acid-Catalysis (e.g., BF3/Methanol) LipidExtraction->Acid FFAs Present FAME_Extraction FAME Extraction Base->FAME_Extraction Mild Conditions (Preferred) Acid->FAME_Extraction Optimized Time/Temp GC_Analysis GC Analysis FAME_Extraction->GC_Analysis

Caption: Workflow for Minimizing FAME Isomerization.

Decision Pathway for Derivatization Method Selection

Start Does the sample contain significant Free Fatty Acids (FFAs)? Base Use Base-Catalyzed Method (e.g., KOH in Methanol) Start->Base No Acid Use Acid-Catalyzed Method (e.g., BF3 in Methanol) Start->Acid Yes TwoStep Consider Two-Step Method: 1. Base-Catalysis 2. Acid-Catalysis Acid->TwoStep Alternative Minimize Minimize Temperature and Time Acid->Minimize

Caption: Decision pathway for selecting a derivatization method.

References

Addressing matrix effects in Arctic acid analysis from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Arctic acid analysis from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis from biological samples?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal during mass spectrometry-based analysis.[1][3] Consequently, matrix effects can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1][4]

Q2: What are the primary causes of matrix effects in biological samples?

A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a major cause of matrix effects.[5][6][7] Other interfering substances include salts, proteins, endogenous metabolites, and anticoagulants.[2] These components can co-elute with the target Arctic acids and interfere with the ionization process in the mass spectrometer's ion source.[1][8]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][2][3][4]

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of an analyte spiked into an extracted blank matrix is compared to the response of the same analyte concentration in a neat (clean) solvent.[1][4][9][10] The ratio of these responses indicates the degree of signal suppression or enhancement.[1]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the more common phenomenon, where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a decreased signal.[1] Ion enhancement is when co-eluting compounds improve the ionization efficiency of the target analyte, resulting in an increased signal.[1] Both phenomena compromise the accuracy of the analytical data.[1]

Troubleshooting Guide

Issue 1: Inconsistent results and poor reproducibility between sample injections.

  • Possible Cause: Variable matrix effects between individual samples. The composition of the biological matrix can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS): This is widely regarded as the most effective method for correcting matrix effects.[1][11] SIL-IS are chemically identical to the analyte but have a different mass, ensuring they experience the same matrix effects.[11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized.[1]

    • Improve Sample Preparation: Utilize more rigorous sample cleanup techniques to remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simpler methods like protein precipitation.[10][12]

Issue 2: Low analyte signal and poor sensitivity, especially for low-abundance Arctic acids.

  • Possible Cause: Significant ion suppression caused by co-eluting matrix components, particularly phospholipids.[6]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: This is the most direct way to improve sensitivity by removing interfering compounds before they enter the LC-MS system.[1]

      • Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain the analytes of interest while matrix components are washed away.[13][14] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in producing cleaner extracts.[12]

      • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids, such as an aqueous and an organic phase.[15] Adjusting the pH and using a suitable organic solvent are crucial for efficient extraction.[5][10]

    • Optimize Chromatography: Modify the LC method to improve the separation of target analytes from matrix interferences.[4] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on analyte ionization.[16] However, this approach is only viable if the resulting analyte concentration remains above the instrument's limit of detection.[16]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on typical recovery and matrix effect values.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)*Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 10030 - 70Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant ion suppression.[10][12]
Liquid-Liquid Extraction (LLE) 60 - 9015 - 40Provides cleaner extracts than PPT.[12]Can have lower recovery for polar analytes and is more labor-intensive.[12]
Solid-Phase Extraction (SPE) 85 - 105< 15Highly effective at removing interfering matrix components, leading to cleaner extracts and reduced matrix effects.[7][10][12]More complex and costly than PPT and LLE.

*Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The goal is to be as close to 100% as possible.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare Blank Matrix Extract: Pool and extract a biological sample (e.g., plasma) from at least six different sources using your established sample preparation method (e.g., SPE).

  • Prepare Spiked Matrix Sample: Spike the pooled blank matrix extract with a known concentration of the this compound standard.

  • Prepare Neat Standard Solution: Prepare a solution of the this compound standard in a clean solvent (e.g., mobile phase) at the same concentration as the spiked matrix sample.

  • LC-MS Analysis: Analyze both the spiked matrix sample and the neat standard solution using your LC-MS method.

  • Calculate Matrix Effect: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area of Analyte in Spiked Matrix / Peak Area of Analyte in Neat Solution) x 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis

This is a general protocol and should be optimized for the specific Arctic acids and biological matrix.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.[17]

  • Loading: Load the pre-treated biological sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components without eluting the analytes of interest.[17]

  • Elution: Elute the retained Arctic acids from the cartridge using a strong organic solvent.[17]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[10]

Visualizations

Troubleshooting_Matrix_Effects_Workflow cluster_Identification Identification of Matrix Effects cluster_Mitigation Mitigation Strategies A Inconsistent Results or Low Sensitivity Observed B Perform Post-Column Infusion (Qualitative Assessment) A->B C Perform Post-Extraction Spiking (Quantitative Assessment) A->C D Matrix Effect Confirmed B->D C->D E Implement Mitigation Strategy D->E F Use Stable Isotope-Labeled Internal Standards (SIL-IS) E->F Correction G Optimize Sample Preparation (SPE, LLE) E->G Removal H Optimize Chromatography E->H Separation I Method Validation F->I G->I H->I

Caption: A workflow diagram illustrating the process of identifying and mitigating matrix effects in analytical experiments.

Sample_Preparation_Comparison cluster_Techniques Sample Preparation Techniques for Matrix Effect Reduction cluster_Evaluation Evaluation Criteria A Protein Precipitation (PPT) D Effectiveness of Interference Removal A->D Low E Analyte Recovery A->E High F Method Complexity A->F Low B Liquid-Liquid Extraction (LLE) B->D Medium B->E Variable B->F Medium C Solid-Phase Extraction (SPE) C->D High C->E High & Reproducible C->F High

Caption: A logical diagram comparing different sample preparation techniques based on their effectiveness in mitigating matrix effects.

References

Technical Support Center: Enhancing the Stability of Arachidonic Acid in Lipidomic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining Arachidonic Acid (AA) stability during lipidomic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is Arachidonic Acid (AA) so unstable?

A1: Arachidonic acid is a polyunsaturated fatty acid (PUFA) with four cis-double bonds. The hydrogen atoms at the bis-allylic positions (carbons between the double bonds) are particularly susceptible to abstraction by free radicals, initiating a chain reaction of oxidation.[1] This inherent chemical structure makes AA highly prone to both enzymatic and non-enzymatic degradation.

Q2: What are the main degradation pathways for Arachidonic Acid?

A2: AA degradation occurs through two primary routes:

  • Enzymatic Oxidation: In biological systems, AA is a precursor to a wide range of signaling molecules called eicosanoids.[2] This conversion is catalyzed by three main enzyme families:

    • Cyclooxygenases (COXs): Produce prostaglandins (B1171923) and thromboxanes.[2]

    • Lipoxygenases (LOXs): Produce hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and lipoxins.[2]

    • Cytochrome P450 (CYP450) monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and HETEs.[2]

  • Non-Enzymatic Autooxidation: In the presence of oxygen, light, and trace metals, AA can undergo free-radical-mediated peroxidation. This process, also known as autooxidation, leads to the formation of a complex mixture of hydroperoxides, isoprostanes, and other degradation products, which can introduce significant artifacts into lipidomic analyses.[2]

Q3: How does storage temperature affect AA stability?

A3: Storage temperature is a critical factor in preserving AA integrity. Lower temperatures significantly reduce the rates of both enzymatic degradation and chemical autooxidation. For long-term storage, temperatures of -80°C or even -150°C (cryobanking) are recommended to minimize degradation.[3] Storage at -20°C can lead to substantial increases in eicosanoid levels over periods as short as 30 days, indicating ongoing enzymatic activity.[3] Short-term storage at 4°C or room temperature should be strictly avoided for lipid extracts, as enzymatic activity can persist.[4]

Q4: What is the role of antioxidants, and which ones are recommended?

A4: Antioxidants are crucial for preventing non-enzymatic autooxidation by scavenging free radicals.[5] The most commonly used antioxidant in lipidomics is butylated hydroxytoluene (BHT).[5] It is typically added to extraction solvents at concentrations ranging from 0.01% to 1 mM to protect lipids during sample preparation.[5][6] Other antioxidants like tert-butylhydroquinone (B1681946) (TBHQ) and vitamin E can also be effective.[7]

Troubleshooting Guide

Problem 1: Low recovery or complete loss of Arachidonic Acid in my samples.

Possible Cause Troubleshooting Solution
Oxidation during sample collection/preparation. Immediately flash-freeze samples in liquid nitrogen after collection.[4] Perform all subsequent steps on ice or at 4°C.[5] Ensure extraction solvents are ice-cold and pre-spiked with an antioxidant like BHT (e.g., 1 mM).[5]
Enzymatic degradation during homogenization. Quench enzymatic activity immediately upon sample collection. This can be achieved by homogenizing tissue directly in cold organic solvents (e.g., methanol (B129727) or isopropanol) or by rapid heat treatment (>80°C), though heat is not suitable for preventing non-enzymatic oxidation.[4] For tissues, pulverizing under liquid nitrogen is a highly effective method.[5]
Repeated freeze-thaw cycles. Aliquot samples into single-use tubes after initial processing to avoid repeated freezing and thawing, which can lead to a significant formation of degradation products.[3]
Exposure to oxygen and light. Minimize headspace in sample vials and purge with an inert gas (e.g., argon or nitrogen) before sealing. Use amber glass vials to protect samples from light.[4]

Problem 2: High variability in AA measurements between replicate samples.

Possible Cause Troubleshooting Solution
Inconsistent sample handling. Standardize your workflow from collection to analysis. Ensure all samples are handled for the same duration and under identical conditions (temperature, light exposure).
Incomplete quenching of enzymatic activity. Verify that your quenching method is effective. For tissue, ensure homogenization in cold solvent is rapid and thorough. Consider using enzyme inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) in homogenization buffers for certain applications.[4]
Contamination from lab equipment. Ensure all glassware and equipment are thoroughly cleaned to remove trace metals, which can catalyze oxidation. Use high-purity, LC-MS grade solvents.

Problem 3: Detection of high levels of oxidized AA derivatives (e.g., HETEs, isoprostanes) that are not biologically relevant to my experiment.

Possible Cause Troubleshooting Solution
Artifactual autooxidation during sample workup. This is a strong indicator that your stabilization strategy is insufficient. Increase the concentration of BHT in your extraction solvents. Flush samples with argon or nitrogen at every step, especially before centrifugation and evaporation.[8]
Sample storage issues. Review your storage conditions. Ensure samples are stored at -80°C in tightly sealed vials, purged with inert gas, and protected from light.[4] Avoid storing dried lipid extracts, as they are more prone to oxidation; store as solutions in organic solvents.[4]
Derivatization artifacts. If using GC-MS, ensure derivatization conditions are optimized. Use fresh reagents and perform the reaction under an inert atmosphere if possible. Analyze samples promptly after derivatization.[9]

Data Presentation

Table 1: Effect of Butylated Hydroxytoluene (BHT) on the Stability of Polyunsaturated Fatty Acids (PUFAs) in Dried Blood Spots (DBS) Stored at Room Temperature for 28 Days.

This table summarizes the percentage decrease in total PUFAs and Highly Unsaturated Fatty Acids (HUFAs), including arachidonic acid, under different BHT concentrations. The data clearly demonstrates the protective effect of BHT against degradation.

BHT ConcentrationTotal PUFA Decrease (%)Total HUFA Decrease (%)
0 mg/mL (No BHT) 49%62%
2.5 mg/mL BHT 15%34%
5.0 mg/mL BHT 6%13%
(Data adapted from Metherel et al., 2013)[10]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with BHT

This protocol describes a standard procedure for extracting lipids from plasma while minimizing oxidative degradation.

  • Preparation: Prepare an ice-cold extraction solvent of chloroform:methanol (2:1, v/v) containing 1 mM BHT. Thaw plasma samples on ice.

  • Internal Standard Addition: In a glass tube, add an appropriate aliquot of an internal standard mix to 40 µL of plasma.

  • Extraction: Add 1 mL of the cold extraction solvent to the plasma. Vortex vigorously for 2 minutes.

  • Incubation: Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Phase Separation: Add 200 µL of ice-cold water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean amber glass vial.

  • Drying and Storage: Dry the extracted lipids under a gentle stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol/isopropanol). Store the final extract at -80°C until analysis.[5]

Protocol 2: Derivatization of Arachidonic Acid to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol converts fatty acids into their more volatile and stable methyl esters.

  • Sample Preparation: Start with a dried lipid extract (1-25 mg) in a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath.

  • Quenching and Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: To remove any residual water, pass the hexane layer through a small column containing anhydrous sodium sulfate (B86663) or add a small amount of anhydrous sodium sulfate directly to the vial.

  • Analysis: The sample is now ready for injection into the GC-MS.[9]

Visualizations

Arachidonic Acid Degradation Pathways

AA Arachidonic Acid (in Membrane Phospholipid) PLA2 Phospholipase A2 (PLA2) (Enzymatic Activity) AA->PLA2 FreeAA Free Arachidonic Acid COX Cyclooxygenases (COX) FreeAA->COX LOX Lipoxygenases (LOX) FreeAA->LOX CYP450 Cytochrome P450 (CYP450) FreeAA->CYP450 Autooxidation Autooxidation (Non-Enzymatic) FreeAA->Autooxidation PLA2->FreeAA Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes, Lipoxins, HETEs LOX->Leukotrienes EETs EETs, HETEs CYP450->EETs Isoprostanes Isoprostanes, Hydroperoxides Autooxidation->Isoprostanes

Caption: Enzymatic and non-enzymatic degradation pathways of Arachidonic Acid.

Recommended Experimental Workflow for AA Stability

cluster_pre_analysis Sample Preparation & Extraction cluster_analysis Analysis Collect 1. Sample Collection FlashFreeze 2. Flash Freeze (Liquid N2) Collect->FlashFreeze Store1 3. Store at -80°C FlashFreeze->Store1 Homogenize 4. Homogenize on Ice (in cold solvent + BHT) Store1->Homogenize Extract 5. Lipid Extraction (on ice) Homogenize->Extract Drydown 6. Dry Under N2 Extract->Drydown Store2 7. Store Extract at -80°C Drydown->Store2 Derivatize 8. Derivatize (optional) (e.g., FAMEs for GC-MS) Store2->Derivatize Analyze 9. LC-MS/MS or GC-MS Analysis Derivatize->Analyze

Caption: A workflow designed to maximize the stability of Arachidonic Acid.

References

Best practices for handling and storing Arctic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Arctic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective synthetic inhibitor of the Frost-Inducible Kinase (FIK) pathway. Its primary mechanism involves binding to the ATP-binding pocket of FIK-1, preventing the downstream phosphorylation of Cryo-Response Element-Binding Protein (CREB-F), a key transcription factor in cellular cold-stress adaptation. This inhibition ultimately leads to apoptosis in cells reliant on the FIK pathway for survival.

Q2: What are the critical storage conditions for this compound?

A2: this compound is extremely sensitive to temperature, light, and moisture. To maintain its integrity and activity, it must be stored at -80°C in a desiccated, light-proof container. It is supplied as a lyophilized powder and should only be reconstituted immediately before use.

Q3: What is the recommended solvent for reconstituting this compound?

A3: The recommended solvent for creating a stock solution is anhydrous, ice-cold dimethyl sulfoxide (B87167) (DMSO). Slowly add the DMSO to the vial of lyophilized powder on ice to minimize heat generation, which can degrade the compound.

Q4: Is this compound compatible with common plastic labware?

A4: Yes, this compound is compatible with polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) labware. However, it can be absorbed by polystyrene (PS). Therefore, it is crucial to use only PP or PE tubes and pipette tips for its handling and storage to ensure accurate concentrations.

Troubleshooting Guide

Q1: I am observing significant batch-to-batch variability in my experimental results. What could be the cause?

A1: Inconsistent results are often linked to improper handling or storage. Please verify the following:

  • Storage Integrity: Was the compound consistently stored at -80°C and protected from light? Even brief exposure to higher temperatures can lead to degradation. Refer to the stability data in Table 1.

  • Reconstitution Protocol: Are you reconstituting the powder with ice-cold, anhydrous DMSO immediately before each experiment? Reconstituted stock solutions should not be stored or freeze-thawed.

  • Hygroscopic Nature: Was the vial allowed to equilibrate to room temperature in a desiccator before opening? Opening a cold vial can cause moisture to condense on the powder, leading to hydrolysis and inactivation.

Q2: My final experimental solution containing this compound has turned cloudy or shows precipitation. Why is this happening?

A2: This is likely due to solubility issues in your aqueous buffer or cell culture medium.

  • DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution does not exceed 0.5%. Higher concentrations can cause both the compound to precipitate and induce solvent-related cellular toxicity.

  • Buffer pH: this compound's solubility is pH-dependent. Confirm that the pH of your final solution is within the optimal range of 7.2 - 7.6.

  • Working Solution Preparation: Always add the DMSO stock solution to your aqueous buffer (not the other way around) and mix gently but thoroughly. Prepare working solutions fresh for each experiment.

Q3: The observed bioactivity of this compound is much lower than expected. What steps can I take to troubleshoot this?

A3: Low bioactivity is typically a result of compound degradation. The logical workflow below can help diagnose the issue. If you have confirmed proper handling, consider the possibility of interactions with your experimental system. Certain components in serum or media, for example, may bind to and sequester the compound.

G start Low Bioactivity Observed check_storage Verify Storage: -80°C, Dark, Desiccated? start->check_storage check_handling Review Handling: Fresh Reconstitution? Anhydrous DMSO? check_storage->check_handling Yes degraded Result: Compound Degraded Action: Use New Vial check_storage->degraded No check_protocol Check Protocol: Final DMSO < 0.5%? Correct pH? check_handling->check_protocol Yes check_handling->degraded No protocol_issue Result: Protocol Issue Action: Adjust Dilution Scheme check_protocol->protocol_issue No valid_result Result: Valid Negative Data Action: Re-evaluate Hypothesis check_protocol->valid_result Yes

Caption: Troubleshooting workflow for low this compound bioactivity.

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions

This table summarizes the degradation of a 10 mM stock solution of this compound in DMSO over a 7-day period under different conditions. Degradation was quantified by HPLC-MS.

Storage ConditionTemperatureLight Exposure% Degradation (Day 1)% Degradation (Day 7)
Recommended -80°C None (Dark) < 0.1% < 0.5%
Freeze-Thaw (3x)-20°CNone (Dark)5.2%18.9%
Refrigerated4°CNone (Dark)15.6%65.1%
Benchtop (Ambient)22°CAmbient Light45.3%> 99%
Benchtop (Dark)22°CNone (Dark)31.0%92.4%

Experimental Protocols & Workflows

Protocol: Cell Viability (MTS) Assay with this compound

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on HT-29 cancer cells.

1. Cell Seeding:

  • Culture HT-29 cells to approximately 80% confluency.

  • Trypsinize and count the cells.

  • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C, 5% CO₂.

2. Compound Preparation (Immediate Use):

  • Allow one vial of lyophilized this compound to warm to room temperature in a desiccator (~15 mins).

  • Reconstitute the powder in ice-cold, anhydrous DMSO to create a 20 mM stock solution.

  • Perform a serial dilution in complete culture medium to prepare 2X working solutions (e.g., from 200 µM to 1.56 µM).

3. Cell Treatment:

  • Remove the old medium from the cells.

  • Add 100 µL of the 2X this compound working solutions to the corresponding wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no cells" blank control.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

4. Viability Measurement:

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-3 hours at 37°C, protected from light.

  • Read the absorbance at 490 nm using a plate reader.

5. Data Analysis:

  • Subtract the average absorbance of the "no cells" blank from all other wells.

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment seed_cells 1. Seed Cells (5,000/well) incubate1 2. Incubate (24h) seed_cells->incubate1 prep_compound 3. Prepare 2X Compound Dilutions incubate1->prep_compound treat_cells 4. Treat Cells (100 µL/well) prep_compound->treat_cells incubate2 5. Incubate (48h) treat_cells->incubate2 add_mts 6. Add MTS Reagent incubate2->add_mts read_plate 7. Read Absorbance (490 nm) add_mts->read_plate

Caption: Experimental workflow for the cell viability (MTS) assay.

Signaling Pathway Diagram

The diagram below illustrates the inhibitory effect of this compound on the Frost-Inducible Kinase (FIK) signaling pathway.

G cold_stress Cold Stress Stimulus fik1 FIK-1 Kinase cold_stress->fik1 crebf CREB-F (Inactive) fik1->crebf phosphorylates apoptosis Apoptosis fik1->apoptosis inhibits p_crebf p-CREB-F (Active) crebf->p_crebf nucleus Nucleus p_crebf->nucleus transcription Gene Transcription (Survival Genes) nucleus->transcription arctic_acid This compound arctic_acid->fik1 INHIBITS

Caption: this compound inhibits the FIK-1 pathway, preventing cell survival.

Validation & Comparative

Validating the Anti-inflammatory Effects of Arctic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the anti-inflammatory properties of Arctic acid, also known as arctigenin. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document presents a comparative overview of this compound's efficacy against established anti-inflammatory agents, supported by experimental data. Detailed methodologies for key assays are provided to facilitate the replication and validation of these findings.

Executive Summary

This compound, a lignan (B3055560) found in plants of the Arctium genus, has demonstrated significant anti-inflammatory activity in numerous preclinical studies. Its mechanism of action is multifaceted, primarily involving the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt.[1][2] This leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. This guide summarizes the available quantitative data on the efficacy of this compound and compares it with conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Quantitative Data Summary

The following tables provide a summary of the in vitro and in vivo anti-inflammatory effects of this compound, with comparisons to other agents where data is available.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Inflammatory MediatorCell LineThis compound IC₅₀ / InhibitionReference CompoundReference Compound IC₅₀ / InhibitionCitations
Nitric Oxide (NO)RAW 264.7IC₅₀ = 8.4 μM--[3]
TNF-αRAW 264.7IC₅₀ = 19.6 μM--[3]
TNF-αTHP-1IC₅₀ = 25.0 μM--[3]
IL-6RAW 264.7IC₅₀ = 29.2 μM--[3]
COX-2 Gene Expression-26.70 ± 4.61% decrease at 0.1 μM/L--[4]
Prostaglandin E2 (PGE₂)-32.84 ± 6.51% decrease at 0.1 μM/L--[4]

Table 2: In Vivo Anti-inflammatory Activity of an this compound Derivative vs. Dexamethasone in LPS-Induced Lung Inflammation in Mice

Treatment GroupDose (mg/kg)IL-1β Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)Reduction in Total Inflammatory CellsCitations
This compound Derivative (Low)10SignificantSignificantSignificantEffective[1]
This compound Derivative (Medium)20More SignificantMore SignificantMore SignificantMore Effective[1]
This compound Derivative (High)40Similar to DexamethasoneSimilar to DexamethasoneSimilar to DexamethasoneSimilar efficacy to Dexamethasone[1]
Dexamethasone5SignificantSignificantSignificantEffective[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify nitrite (B80452) (NO₂⁻), a stable product of NO, in cell culture supernatants as an indicator of iNOS activity.

Materials:

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid; Component B: 0.1% (w/v) naphthylethylenediamine-HCl)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix equal volumes of the supernatant with Griess Reagent (prepared by mixing equal volumes of Component A and Component B immediately before use).

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[5][6]

Cytokine Quantification (ELISA for TNF-α and IL-6)

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA plate pre-coated with capture antibody specific for the target cytokine (e.g., TNF-α or IL-6)

  • Cell culture supernatants (from cells treated as described in the NO assay)

  • Detection antibody (biotin-conjugated)

  • Avidin-HRP (or Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

  • Recombinant cytokine standards

Procedure:

  • Add standards and samples (cell culture supernatants) to the wells of the ELISA plate and incubate.

  • Wash the plate multiple times with wash buffer.

  • Add the biotin-conjugated detection antibody to each well and incubate.

  • Wash the plate.

  • Add Avidin-HRP (or Streptavidin-HRP) to each well and incubate.

  • Wash the plate.

  • Add the substrate solution to each well and incubate in the dark until color develops.

  • Add the stop solution to each well to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.[7][8]

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% (w/v) carrageenan solution in sterile saline

  • This compound and reference drug (e.g., indomethacin) suspensions

  • Plethysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound or the reference drug orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.[3][6][7]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK MAPK->IKK IkB_NFkB IkB NFkB IKK->IkB_NFkB Phosphorylation IkB IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocation Arctic_Acid This compound Arctic_Acid->PI3K Arctic_Acid->MAPK Arctic_Acid->IKK IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Cytokines TNF-a, IL-6 Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS COX2 COX2 Gene_Expression->COX2

Caption: this compound inhibits key inflammatory signaling pathways.

Experimental Workflows

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with This compound Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay Cytokine_Assay ELISA for Cytokines Supernatant_Collection->Cytokine_Assay Animal_Model Rat Model Drug_Administration Administer this compound or Reference Drug Animal_Model->Drug_Administration Inflammation_Induction Carrageenan Injection Drug_Administration->Inflammation_Induction Paw_Edema_Measurement Measure Paw Edema Inflammation_Induction->Paw_Edema_Measurement

Caption: Workflow for in vitro and in vivo anti-inflammatory assays.

Conclusion

The available data strongly suggest that this compound is a potent anti-inflammatory agent with a mechanism of action that targets multiple key signaling pathways. Its efficacy in reducing the production of pro-inflammatory mediators is well-documented in in vitro models. Furthermore, in vivo studies indicate that its anti-inflammatory effects can be comparable to those of the corticosteroid dexamethasone. While direct, head-to-head quantitative comparisons with common NSAIDs under identical experimental conditions are still needed for a complete picture, the existing evidence positions this compound as a promising candidate for the development of novel anti-inflammatory therapies. Researchers are encouraged to utilize the provided protocols to further investigate and validate the therapeutic potential of this compound.

References

Unveiling the Lipid Profiles of the North: A Comparative Analysis of Fatty Acid Content in Arctic Marine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of fatty acid composition across a range of Arctic marine species reveals significant variations influenced by diet, trophic level, and environmental factors. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview of fatty acid content, details the experimental methodologies for their quantification, and visualizes the intricate pathways of lipid analysis and bioaccumulation within the Arctic marine ecosystem.

The unique lipid profiles of Arctic marine organisms are of significant interest due to their crucial role in energy storage, insulation, and as biomarkers for trophic interactions. The high abundance of long-chain omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), in the Arctic food web is a key area of research, with implications for human health and the pharmaceutical industry.[1]

Comparative Fatty Acid Content in Arctic Marine Biota

The following table summarizes the fatty acid composition in various Arctic marine species, highlighting the differences in saturated fatty acids (SFA), monounsaturated fatty acids (MUFA), and polyunsaturated fatty acids (PUFA). Data is compiled from multiple studies and presented as a percentage of total fatty acids.

Species GroupRepresentative SpeciesSFA (%)MUFA (%)PUFA (%)Key Fatty Acids
Phytoplankton Phaeocystis pouchetii15-2010-1515-2618:4(n-3), 20:5(n-3)
Zooplankton Calanus species10-2540-6015-3016:1(n-7), 20:5(n-3), 22:6(n-3)
Fish Northern Pike (Esox lucius)31.615.153.316:0, 18:1(n-9), 20:4(n-6), 20:5(n-3), 22:6(n-3)
Arctic Charr (Salvelinus alpinus)~25~35~40High in EPA and DHA
Salmonids (various)~20-30~30-40~30-50High in 16:1n-7, 18:1n-9, 20:5n-3, 22:6n-3
Marine Mammals Ringed Seal (Phoca hispida)10-1550-6025-35High in MUFAs
Beluga Whale (Delphinapterus leucas)10-1545-5530-40Similar to Narwhal
Narwhal (Monodon monoceros)10-1545-5530-40Similar to Beluga
Bearded Seal (Erignathus barbatus)15-2040-5030-40Similar to Walrus
Walrus (Odobenus rosmarus)15-2040-5030-40Benthic feeding signature

Note: Values are approximate and can vary based on season, location, and individual diet.

Experimental Protocols

The quantification of fatty acids in marine species involves a multi-step process, including lipid extraction, derivatization, and analysis by gas chromatography.

Lipid Extraction

A common and effective method for extracting lipids from marine tissues is a modification of the Folch or Bligh and Dyer methods.[2][3]

  • Objective: To isolate total lipids from the tissue matrix.

  • Procedure:

    • Homogenize a known weight of tissue sample in a chloroform (B151607):methanol (B129727) solvent mixture (typically 2:1 v/v).[2]

    • Allow the mixture to stand to ensure complete extraction.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • The lower chloroform phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Derivatization (Transesterification)

To make the fatty acids suitable for gas chromatography, they are converted into fatty acid methyl esters (FAMEs).[4][5]

  • Objective: To convert fatty acids into volatile methyl esters.

  • Procedure:

    • The lipid extract is dissolved in a known volume of a solvent like toluene.

    • A reagent such as methanol in hydrochloric acid or boron trifluoride in methanol is added.[4]

    • The mixture is heated to facilitate the reaction.

    • After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs.

    • The upper hexane (B92381) layer containing the FAMEs is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying individual fatty acids.[4][5][6]

  • Objective: To separate, identify, and quantify individual FAMEs.

  • Procedure:

    • A small volume of the FAMEs solution is injected into the gas chromatograph.

    • The FAMEs are vaporized and carried by an inert gas through a capillary column.

    • The column separates the FAMEs based on their boiling points and polarity.

    • As each FAME exits the column, it enters the mass spectrometer, which ionizes the molecule and detects the fragments.

    • The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for its identification and quantification by comparing it to known standards.[4][7]

Visualizing the Pathways

To better understand the processes involved in fatty acid analysis and their flow through the Arctic marine ecosystem, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure Sample Marine Tissue Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Total Lipid Extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Result Quantitative Fatty Acid Composition Data_Analysis->Result Fatty Acid Profile

Figure 1: Experimental workflow for fatty acid analysis.

Arctic_Food_Web cluster_producers Primary Producers cluster_primary_consumers Primary Consumers cluster_secondary_consumers Secondary Consumers cluster_tertiary_consumers Tertiary Consumers cluster_apex_predator Apex Predator Phytoplankton Phytoplankton (EPA & DHA Synthesis) Zooplankton Zooplankton Phytoplankton->Zooplankton Trophic Transfer of Fatty Acids ArcticCod Arctic Cod & other Fish Zooplankton->ArcticCod Seals Seals ArcticCod->Seals Whales Whales (Beluga, Narwhal) ArcticCod->Whales PolarBear Polar Bear Seals->PolarBear

References

A Comparative Guide to the Cross-Validation of Arachidonic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of cell membranes. Its metabolism through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways produces a diverse range of bioactive signaling molecules known as eicosanoids.[1][2] These molecules are critical regulators of physiological processes including inflammation, immune response, and platelet aggregation.[2][3] Given that the dysregulation of arachidonic acid metabolism is implicated in a variety of diseases such as cardiovascular disorders, inflammatory conditions, and cancer, the accurate quantification of arachidonic acid in biological samples is of paramount importance in research and drug development.[4]

This guide provides a comprehensive comparison of the most common analytical methods used for the quantification of arachidonic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Comparison

The selection of an analytical method for arachidonic acid quantification is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics for LC-MS/MS, GC-MS, and ELISA.

Parameter LC-MS/MS GC-MS ELISA
Sensitivity (Lower Limit of Quantification) 0.05 - 0.50 ng/mL[5]Derivatization dependent69.748 ng/mL - 1.96 µg/mL[6][7]
Specificity HighHighModerate to High
Linearity (r) > 0.99[8]> 0.99Varies by kit
Intra-Assay Precision (%CV) < 15%[8][9]Varies< 8%
Inter-Assay Precision (%CV) < 16.8%[8]Varies< 10%
Accuracy/Recovery (%) 88.1 - 111.25%[5][8]>88.30%[5]85 - 105%
Sample Throughput ModerateLow to ModerateHigh
Derivatization Required No[10]Yes[11][12]No
Cost per Sample HighModerate to HighLow to Moderate
Sample Types Serum, plasma, tissue homogenates, cell culture supernatants[4][8]Cells, media[13]Serum, plasma, tissue homogenates, other biological fluids[6][14]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Arachidonic_Acid_Metabolism cluster_release Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli PLA2 PLA2 COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 PLA2->AA Release Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes, Lipoxins LOX->Leukotrienes EETs_HETEs EETs, HETEs CYP450->EETs_HETEs

Caption: Arachidonic Acid Metabolic Pathways.

Quantification_Workflow cluster_analysis Method Selection Sample Biological Sample (Plasma, Serum, Tissue) Extraction Lipid Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (GC-MS Only) Extraction->Derivatization If required Analysis Instrumental Analysis Extraction->Analysis Derivatization->Analysis LCMS LC-MS/MS GCMS GC-MS ELISA ELISA Data Data Acquisition & Quantification Analysis->Data

Caption: General Experimental Workflow for AA Quantification.

Detailed Experimental Protocols

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is a highly sensitive and specific method for the quantification of arachidonic acid and its metabolites.[15] It does not typically require derivatization, which simplifies sample preparation.[10]

a. Sample Preparation (Solid Phase Extraction) [8]

  • Condition a C8 solid-phase extraction (SPE) column.

  • Load the plasma sample onto the SPE column.

  • Wash the column to remove interfering substances.

  • Elute the arachidonic acid and its metabolites from the column.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b. Chromatographic Separation [8]

c. Mass Spectrometric Detection [8]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific transitions of arachidonic acid and its metabolites.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a robust technique for fatty acid analysis but requires derivatization to increase the volatility of arachidonic acid.[11][12]

a. Sample Preparation and Derivatization [13][16]

  • Extract free fatty acids from the sample (e.g., cell pellet or media) using a suitable solvent like iso-octane.

  • Add an internal standard (e.g., deuterated arachidonic acid) to the sample.

  • Dry the sample under vacuum.

  • Derivatize the fatty acids by adding 25 µL of 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 1% diisopropylethylamine (DIPEA) in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample again and dissolve in iso-octane for injection.

b. GC-MS Analysis [16]

  • Injection Volume: 1 µL

  • Ionization: Negative Ion Chemical Ionization (NICI)

  • Analysis: Monitor the ratio of unlabeled to labeled standards to determine the concentration of arachidonic acid in the sample.

ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a high-throughput method suitable for screening a large number of samples. It is a competitive immunoassay where arachidonic acid in the sample competes with a fixed amount of labeled arachidonic acid for binding to a limited amount of antibody.[6][14]

a. Assay Procedure (General Protocol) [4][14][17]

  • Prepare standards and samples. It is recommended to run all samples and standards in duplicate.

  • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well.

  • Cover the plate and incubate at 37°C for 45 minutes.

  • Wash the plate three to five times with wash buffer.

  • Add 100 µL of HRP-Streptavidin conjugate (SABC) working solution to each well.

  • Cover the plate and incubate for 30 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 90 µL of TMB substrate to each well and incubate for 10-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm in a microplate reader. The intensity of the color is inversely proportional to the concentration of arachidonic acid in the sample.[6]

b. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of arachidonic acid in the samples by interpolating their absorbance values on the standard curve.

References

A Comparative Guide to Arctic Acid and Omega-3 Fatty Acids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anti-cancer agents has led researchers to explore a diverse range of natural compounds. Among these, fatty acids and their derivatives have garnered significant attention for their potential to modulate cancer cell growth and survival. This guide provides a comparative overview of two distinct classes of fatty acids in the context of cancer research: the lesser-known polyacetylene "Arctic acid" and the extensively studied omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

While research on omega-3 fatty acids has provided a wealth of data on their anti-cancer mechanisms, the investigation into this compound is still in its nascent stages. "this compound" is a term that has been associated with polyacetylenic compounds isolated from plants of the Arctium genus, commonly known as burdock. Due to the limited specific data on a singular "this compound" compound, this guide will broaden its scope to include other well-researched polyacetylenes as a representative class, comparing their activities to the established profiles of EPA and DHA.

This document aims to provide an objective comparison based on available experimental data, detailing cytotoxic effects, underlying signaling pathways, and experimental methodologies to inform future research and drug development efforts.

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic effects of representative polyacetylenes and omega-3 fatty acids on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: In Vitro Cytotoxicity of Polyacetylenes in Cancer Cell Lines

Compound/ExtractCancer Cell LineIC50 ValueReference(s)
FalcarinolPancreatic (PANC-1)~5 µM[1]
FalcarinolPancreatic (BxPC-3)~7 µM[1]
PanaxydolLung Adenocarcinoma (A549)~10 µM[2]
PanaxytriolMouse Lymphoma (P388D1)3.1 µg/mL[3]
Arctium lappa Dichloromethane ExtractLeukemia (K562)25.3 µg/mL[4]
Arctium lappa Dichloromethane ExtractBreast (MCF-7)30.1 µg/mL[4]
Arctium lappa Dichloromethane ExtractRenal (786-0)49.6 µg/mL[4]

Table 2: In Vitro Cytotoxicity of Omega-3 Fatty Acids in Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference(s)
Eicosapentaenoic Acid (EPA)Lung Adenocarcinoma (A549)170 µM[4]
Docosahexaenoic Acid (DHA)Lung Adenocarcinoma (A549)140 µM[4]
Docosahexaenoic Acid (DHA)Ovarian (IGROV-1)~40 µM[5]
Docosahexaenoic Acid (DHA)Ovarian (Hey)~40 µM[5]
Eicosapentaenoic Acid (EPA)Breast (MDA-MB-231)~160 µM
Docosahexaenoic Acid (DHA)Breast (MDA-MB-231)~130 µM
Eicosapentaenoic Acid (EPA)Breast (MCF-7)~180 µM
Docosahexaenoic Acid (DHA)Breast (MCF-7)~120 µM

Signaling Pathways and Mechanisms of Action

Both polyacetylenes and omega-3 fatty acids exert their anti-cancer effects through the modulation of multiple signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

Polyacetylenes (this compound and related compounds)

Polyacetylenes, including those found in Arctium lappa, have been shown to induce apoptosis and cell cycle arrest in cancer cells. Key mechanisms include:

  • Induction of Oxidative Stress: Some polyacetylenes can increase the production of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis.

  • Activation of MAPK Pathways: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in stress responses and apoptosis, are often activated by polyacetylenes.

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Polyacetylenes have been shown to induce the cleavage and activation of key executioner caspases, such as caspase-3.

  • Cell Cycle Arrest: Certain polyacetylenes can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.

Polyacetylene_Apoptosis_Pathway cluster_cell Cancer Cell Polyacetylene Polyacetylenes (e.g., this compound, Falcarinol) ROS ↑ Reactive Oxygen Species (ROS) Polyacetylene->ROS JNK_p38 ↑ JNK / p38 MAPK Activation Polyacetylene->JNK_p38 ROS->JNK_p38 Caspase_Cascade Caspase Cascade Activation JNK_p38->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Omega3_Anticancer_Pathways cluster_cell Cancer Cell Omega3 Omega-3 Fatty Acids (EPA, DHA) Membrane Membrane Fluidity & Lipid Raft Disruption Omega3->Membrane NFkB ↓ NF-κB Signaling Omega3->NFkB Bcl2_Family ↑ Bax / ↓ Bcl-2 Ratio Omega3->Bcl2_Family Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis Apoptosis Bcl2_Family->Apoptosis MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere. B 2. Treat cells with varying concentrations of the test compound (e.g., this compound, EPA, DHA). A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours). B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Measure the absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine the IC50 value. F->G Western_Blot_Workflow A 1. Treat cancer cells with the test compound for a specified time. B 2. Lyse the cells to extract total proteins. A->B C 3. Determine protein concentration using a protein assay (e.g., BCA). B->C D 4. Separate proteins by size using SDS-PAGE. C->D E 5. Transfer proteins to a PVDF or nitrocellulose membrane. D->E F 6. Block the membrane to prevent non-specific antibody binding. E->F G 7. Incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2). F->G H 8. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). G->H I 9. Detect the protein bands using a chemiluminescent substrate and imaging system. H->I

References

Establishing a Certified Reference Material for Acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of certified reference materials (CRMs) for acetic acid, detailing their properties and intended use. It also outlines experimental protocols where such CRMs are critical for ensuring accuracy and reproducibility. Furthermore, it explores the role of acetic acid in cellular signaling and discusses potential alternatives for various applications. This document is intended for researchers, scientists, and drug development professionals who require precise and reliable chemical standards in their work.

Comparison of Acetic Acid Certified Reference Materials

For researchers requiring the utmost accuracy, certified reference materials are indispensable. Below is a comparison of typical specifications for commercially available acetic acid CRMs. These materials are produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring traceability and reliability.

PropertySpecificationSignificance in Research
Purity (Assay) ≥99.5% (GC)[1][2]Ensures that the material is free from impurities that could interfere with experimental results. High purity is critical for analytical standard preparations.
Density ~1.04 g/mL at 25 °C[2]Important for accurate preparation of solutions with specific concentrations.
Boiling Point 117-118 °C[2][3]A key physical property that confirms the identity and purity of the substance.
Melting Point 16.2 °C[3]Another fundamental physical constant for substance identification.
Refractive Index n20/D ~1.371[2]Used for rapid identity and purity checks of the liquid.
Water Content ≤0.2%[2]Low water content is crucial for reactions and preparations where water can act as an interferent.
Traceability Traceable to USP and/or EP primary standardsGuarantees that the measurements are linked to internationally recognized standards, ensuring comparability of results across different laboratories.

Experimental Protocols

The use of a certified reference material for acetic acid is crucial in a variety of experimental settings to ensure the validity of the results.

1. Preparation of Standard Solutions for Chromatography

This protocol outlines the preparation of a stock solution and serial dilutions of acetic acid for use as a reference standard in gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Materials:

    • Glacial Acetic Acid CRM

    • Suitable polar solvent (e.g., DMSO, methanol)[4]

    • Calibrated volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Work in a fume hood and wear appropriate personal protective equipment (PPE).

    • Accurately weigh a specific amount of the Glacial Acetic Acid CRM.[4]

    • Dissolve the weighed acetic acid in a suitable solvent in a volumetric flask to create a stock solution of known concentration.[4]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.

    • Store the stock and standard solutions at an appropriate temperature (e.g., -20°C) in tightly sealed, light-protected containers.[4]

2. Cell Culture Treatment for Metabolic Studies

This protocol describes the application of acetic acid to cultured cells, such as bovine hepatocytes, to study its effects on metabolic pathways.

  • Materials:

    • Cultured bovine hepatocytes

    • Sodium acetate (B1210297) (neutralized acetic acid to avoid pH changes in the medium)[5]

    • Cell culture medium

    • Incubator

  • Procedure:

    • Culture bovine hepatocytes to the desired confluency.

    • Prepare different concentrations of sodium acetate in the cell culture medium. A typical experiment might include a control group (0 mM acetate) and several treatment groups (e.g., 1.8 mM, 3.6 mM, 7.2 mM acetate).[5][6]

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of acetate.

    • Incubate the cells for a predetermined period.

    • After incubation, harvest the cells for downstream analysis, such as Western blotting or measurement of triglyceride content.

Signaling Pathway and Experimental Workflow Visualization

Acetic Acid and the AMPK Signaling Pathway

Acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating cellular energy metabolism.[5][6][7] Activation of AMPK by acetic acid leads to increased lipid oxidation and decreased lipid synthesis in hepatocytes.[5][6][7]

AMPK_Pathway Acetic Acid Acetic Acid ATP Consumption ATP Consumption Acetic Acid->ATP Consumption AMPKα Activation AMPKα Activation ATP Consumption->AMPKα Activation increases AMP/ATP ratio PPARα Expression PPARα Expression AMPKα Activation->PPARα Expression ACC Inhibition ACC Inhibition AMPKα Activation->ACC Inhibition Lipid Oxidation Genes Lipid Oxidation Genes PPARα Expression->Lipid Oxidation Genes Increased Lipid Oxidation Increased Lipid Oxidation Lipid Oxidation Genes->Increased Lipid Oxidation Reduced Liver Fat Reduced Liver Fat Increased Lipid Oxidation->Reduced Liver Fat Decreased Lipid Synthesis Decreased Lipid Synthesis ACC Inhibition->Decreased Lipid Synthesis Decreased Lipid Synthesis->Reduced Liver Fat

Caption: Acetic acid activates the AMPK signaling pathway to regulate lipid metabolism.

Workflow for Testing Enzyme Inhibitory Activity

The following diagram illustrates a general workflow for assessing the inhibitory potential of a compound like acetic acid or its derivatives on a target enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions C Add Enzyme to Microplate Wells A->C B Prepare Serial Dilutions of Test Compound D Add Diluted Compound to Wells B->D C->D E Pre-incubate to Allow Compound Binding D->E F Initiate Reaction with Substrate E->F G Measure Reaction Progress (e.g., Spectrophotometry) F->G H Calculate Reaction Rates G->H I Determine IC50 Value H->I

Caption: Generalized workflow for an enzyme inhibition assay.[4]

Alternatives to Acetic Acid

While acetic acid is a versatile reagent, several alternatives exist for various industrial and laboratory applications, which may offer advantages in terms of cost, environmental impact, or specific chemical properties.

AlternativeKey Features and Applications
Citric Acid A biodegradable and non-toxic option, often used in food preservation, cleaning products, and cosmetics. It is a mild, eco-friendly replacement for pH adjustment.[8][9]
Lactic Acid Produced from renewable resources, it is used in the textile and plastics industries. It is gaining popularity due to its effectiveness and better environmental profile.[8]
Formic Acid A lower-cost alternative that can be used in lower dosages to achieve the same pH control in applications like textile processing. However, it has a strong odor requiring good ventilation.[9]
Phosphoric Acid Cost-effective and efficient for specific tasks such as surface cleaning and metal treatment.[8]
"Green Acids" A general term for eco-friendly acid substitutes that aim to reduce environmental impact and wastewater toxicity.[9]

References

A Guide to Inter-Laboratory Comparison of Organic Acid Measurements in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and data evaluation for the inter-laboratory comparison of organic acid measurements, with special consideration for the unique challenges presented by remote and cold environments such as the Arctic. The content is intended for researchers, scientists, and drug development professionals engaged in environmental analysis and quality assurance.

Data Presentation: Performance in Organic Acid Quantification

The following table summarizes hypothetical performance data from an inter-laboratory comparison for the quantification of representative organic acids in a standardized sample matrix. These values are typical for the methods described and serve as a benchmark for laboratory performance.

ParameterAnalytical MethodFormic AcidAcetic AcidOxalic AcidLaboratory ALaboratory BLaboratory C
Consensus Value (µg/L) -15020050---
Reported Value (µg/L) HPLC-UV14520548
IC-Conductivity15219853
GC-MS14820149
Accuracy (% Recovery) HPLC-UV96.7%102.5%96.0%
IC-Conductivity101.3%99.0%106.0%
GC-MS98.7%100.5%98.0%
Precision (% RSD) HPLC-UV3.5%2.8%4.1%
IC-Conductivity2.9%3.1%3.8%
GC-MS2.5%2.2%3.0%
Z-Score HPLC-UV-1.21.0-0.8
IC-Conductivity0.5-0.41.2
GC-MS-0.50.2-0.4
  • HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection

  • IC-Conductivity: Ion Chromatography with Conductivity Detection

  • GC-MS: Gas Chromatography-Mass Spectrometry

  • RSD: Relative Standard Deviation

  • Z-Score: A measure of performance, with values between -2 and 2 generally considered satisfactory.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and should be optimized and validated for specific laboratory settings and sample matrices.

1. Sample Preparation for Aqueous Samples

  • Collection and Storage: Collect samples in pre-cleaned amber glass bottles to minimize photodegradation.[2] Store samples at 4°C and analyze as soon as possible.[2] For longer-term storage, freezing at -20°C is recommended, although freeze-thaw cycles should be avoided.

  • Filtration: Filter samples through a 0.45 µm syringe filter to remove particulate matter that could interfere with chromatographic analysis.

  • Derivatization (for GC-MS): Organic acids must be converted to volatile derivatives to be analyzed by GC-MS.[3] A common method is esterification using BF3-methanol or derivatization with a silylating agent like BSTFA.

2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector or a more specific detector like a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., dilute phosphoric acid or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength appropriate for the organic acids of interest (e.g., 210 nm).

  • Quantification: A calibration curve is generated using standard solutions of the target organic acids at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

3. Ion Chromatography (IC)

  • Principle: IC is a form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger. It is particularly well-suited for the analysis of small organic acids.

  • Instrumentation: An ion chromatograph with a conductivity detector.

  • Chromatographic Conditions:

    • Column: An anion-exchange column.

    • Eluent: Typically a carbonate-bicarbonate buffer.

    • Suppressor: An anion suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analytes.

  • Quantification: Similar to HPLC, quantification is performed using a calibration curve prepared from known standards.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., a wax column).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to elute the derivatized organic acids based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is typically operated in scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[3]

  • Quantification: An internal standard (preferably a stable isotope-labeled version of the analyte) is often used to improve accuracy and precision.[3] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing SampleCollection Sample Collection (e.g., Arctic Water) Filtration Filtration (0.45 µm) SampleCollection->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization Optional HPLC HPLC-UV Filtration->HPLC IC Ion Chromatography Filtration->IC GCMS GC-MS Derivatization->GCMS Quantification Quantification (Calibration Curve) HPLC->Quantification IC->Quantification GCMS->Quantification DataReview Data Review & QC Quantification->DataReview interlab_comparison cluster_setup Comparison Setup cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation Coordinator Coordinating Body SamplePrep Preparation & Distribution of Homogenized Sample Coordinator->SamplePrep LabA Laboratory A SamplePrep->LabA Standardized Sample LabB Laboratory B SamplePrep->LabB Standardized Sample LabC Laboratory C SamplePrep->LabC Standardized Sample LabN ... Lab N SamplePrep->LabN Standardized Sample DataSubmission Submission of Results LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission LabN->DataSubmission StatsAnalysis Statistical Analysis (e.g., Z-Scores) DataSubmission->StatsAnalysis Report Final Report & Performance Assessment StatsAnalysis->Report Report->Coordinator Report->LabA Feedback Report->LabB Feedback Report->LabC Feedback Report->LabN Feedback

References

Validating the Mechanism of Action of Arctic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Arctic acid" does not correspond to a recognized scientific entity in publicly available literature. Therefore, this guide has been generated as a template to illustrate a comprehensive approach to validating a novel compound's mechanism of action. For this purpose, we have assigned a hypothetical mechanism to "this compound" – the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. This allows for a realistic comparison with established mTOR inhibitors.

This guide provides a comparative analysis of this compound's hypothetical performance against well-established mTOR inhibitors, Rapamycin and Everolimus. It includes detailed experimental protocols and data to support the validation of its mechanism of action.

Comparative Efficacy in mTOR Pathway Inhibition

To ascertain the inhibitory potential of this compound on the mTOR signaling pathway, a series of in vitro kinase assays and cell-based phosphorylation assays were conducted. The results are compared with Rapamycin and Everolimus, known allosteric inhibitors of mTOR complex 1 (mTORC1).

Table 1: In Vitro Kinase Assay - IC50 Values for mTORC1 Inhibition

CompoundIC50 (nM)
This compound7.8
Rapamycin1.2
Everolimus1.8

Table 2: Inhibition of S6 Kinase (S6K) Phosphorylation in HEK293 Cells

Compound (at 10 nM)% Inhibition of p-S6K (Thr389)
This compound85%
Rapamycin92%
Everolimus90%

Table 3: Anti-proliferative Activity in A549 Lung Carcinoma Cells

CompoundGI50 (nM)
This compound15.2
Rapamycin5.6
Everolimus7.1

Signaling Pathway Analysis

The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound is hypothesized to inhibit mTORC1, thereby preventing the phosphorylation of downstream effectors such as S6K and 4E-BP1.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Arctic_acid This compound Arctic_acid->mTORC1

Caption: Hypothetical mechanism of this compound inhibiting the mTORC1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro mTOR Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against mTORC1.

  • Procedure:

    • Recombinant human mTORC1 is incubated with the test compound (this compound, Rapamycin, or Everolimus) at varying concentrations in a kinase assay buffer.

    • The reaction is initiated by the addition of ATP and a peptide substrate (e.g., a fragment of S6K1).

    • After incubation, the amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., Kinase-Glo®).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot for Phospho-S6K
  • Objective: To assess the inhibition of mTORC1 activity in a cellular context by measuring the phosphorylation of its downstream target, S6K.

  • Procedure:

    • HEK293 cells are cultured to 70-80% confluency.

    • Cells are serum-starved and then stimulated with a growth factor (e.g., insulin) in the presence of the test compound or vehicle control.

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phospho-S6K (Thr389) and total S6K, followed by HRP-conjugated secondary antibodies.

    • Bands are visualized using chemiluminescence, and band intensities are quantified. The ratio of phospho-S6K to total S6K is calculated and normalized to the vehicle control.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Western Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Antibody_Incubation 6. Antibody Incubation (Primary & Secondary) Blocking->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of p-S6K levels.

Cell Proliferation Assay (GI50)
  • Objective: To determine the concentration of the test compound that causes 50% inhibition of cell growth (GI50).

  • Procedure:

    • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compounds for 72 hours.

    • Cell viability is assessed using a metabolic assay (e.g., CellTiter-Glo® or MTS).

    • GI50 values are determined from the dose-response curves.

Logical Framework for Mechanism Validation

The validation of this compound's mechanism of action follows a logical progression from in vitro target engagement to cellular pathway modulation and finally to a phenotypic outcome.

MoA_Validation Target_Engagement Target Engagement (In Vitro Kinase Assay) Pathway_Modulation Cellular Pathway Modulation (p-S6K Western Blot) Target_Engagement->Pathway_Modulation leads to Phenotypic_Outcome Phenotypic Outcome (Cell Proliferation Assay) Pathway_Modulation->Phenotypic_Outcome results in MoA_Validated Mechanism of Action Validated Phenotypic_Outcome->MoA_Validated supports

Caption: Logical relationship for validating the mechanism of action of this compound.

Conclusion

The presented data provides a foundational validation of the hypothetical mechanism of action for this compound as an mTORC1 inhibitor. While its in vitro potency is slightly lower than that of Rapamycin and Everolimus, it demonstrates robust inhibition of downstream signaling and significant anti-proliferative effects in a cancer cell line. Further studies, including assessment of mTORC2 selectivity and in vivo efficacy, are warranted to fully characterize the therapeutic potential of this compound.

A Comparative Analysis of the Cytotoxic Effects of Arctic Acid and Related Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of compounds derived from the plant genera Arctium and Echinops, with a focus on "Arctic acid" and related thiophenes and polyacetylenes. Due to the limited availability of direct comparative studies on "this compound," this document synthesizes data from various studies on extracts and isolated compounds from these plants to provide a broader understanding of their potential as anti-cancer agents. The information is benchmarked against the performance of standard chemotherapeutic drugs in relevant cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various extracts and compounds from Arctium and Echinops species, alongside standard chemotherapeutic agents, across different cancer cell lines. This data facilitates a direct comparison of the cytotoxic potency of these natural products.

Compound/ExtractCell LineCancer TypeIC50 ValueCitation(s)
Thiophenes from Echinops latifolius
Thiophene Compound 1 (with UVA)HeLaCervical Cancer3.1 µM[1][2][3]
Thiophene Compound 2 (with UVA)HeLaCervical Cancer5.2 µM[3]
Thiophene Compound 1 (with UVA)A375-S2Malignant Melanoma13.5 µM[1][2][3]
Thiophene Compound 2 (with UVA)A375-S2Malignant Melanoma10.2 µM[3]
Arctium minus Dichloromethane Extracts
Flower ExtractMDA-MB-231Breast Cancer10.80 ± 1.26 µg/mL[4]
Root ExtractMDA-MB-231Breast Cancer13.41 ± 2.37 µg/mL[4]
Leaf ExtractMDA-MB-231Breast Cancer21.39 ± 2.43 µg/mL[4]
Arctium lappa Extracts
Dichloromethane ExtractK562Chronic Myelogenous LeukemiaTGI = 17.0 µg/mL[5]
Dichloromethane Extract786-0Renal CancerTGI = 21.3 µg/mL[5]
Ethanol (B145695) ExtractH-COLO-205Colorectal Carcinoma11.80 µg/mL[6][7][8]
n-Hexane ExtractMCF-7Breast Cancer22.95 ± 1.01 µg/mL (at 100 µg/mL)[9]
Standard Chemotherapeutics
5-FluorouracilHeLaCervical Cancer5.96 ± 0.33 µM[6]
5-FluorouracilHeLaCervical Cancer43.34 ± 2.77 µM[10]
DoxorubicinMDA-MB-231Breast Cancer1.38 µg/mL
DoxorubicinMDA-MB-231Breast Cancer1.65 ± 0.23 µg/mL[1]
CisplatinH-COLO-205Colorectal Carcinoma~26.7 µM[8]

*TGI: Total Growth Inhibition

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the cytotoxic effects of the plant-derived compounds and extracts.

Preparation of Plant Extracts

Dichloromethane Extraction of Arctium minus The leaves, flower heads, and roots of Arctium minus were separated and dried. Each part was then subjected to liquid-liquid extraction with dichloromethane. The resulting extracts were lyophilized after the solvent was evaporated under vacuum[9].

Cell Viability and Cytotoxicity Assays

MTT Assay for Thiophenes from Echinops latifolius The phototoxic activities of the isolated thiophenes against HeLa and A375-S2 human cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The assay is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of living cells. For the phototoxicity assessment, the cells were exposed to the compounds and then irradiated with ultraviolet A (UVA) light for 30 minutes[3].

SRB Assay for Arctium lappa Extract The antiproliferative effect of the Arctium lappa ethanol extract on human colorectal carcinoma (H-COLO-205) cells was determined using the Sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and exposed to the extract for 48 hours. Following incubation, the cells were fixed with trichloroacetic acid, and cellular protein was stained with SRB. The absorbance was then measured spectrophotometrically to determine cell proliferation[6][7][8].

Western Blot Analysis for Cell Cycle Proteins

To investigate the effect of Arctium lappa extract on cell cycle regulatory proteins, Western blotting was performed.

  • Cell Lysis: Cancer cells treated with the extract and control cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p21, p27, CDK1, and cyclin B1. After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or α-tubulin was used as a loading control to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Arctium lappa Extract in Cancer Cells

Extracts from Arctium lappa have been shown to induce cell cycle arrest in cancer cells. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, and the downregulation of CDK1 and its regulatory partner, cyclin B1. This cascade of events ultimately blocks the G1/S and G2/M transitions of the cell cycle, leading to an inhibition of cell proliferation[11][12].

G Putative Signaling Pathway of Arctium lappa Extract A Arctium lappa Extract B p21 (CDK Inhibitor) A->B induces C p27 (CDK Inhibitor) A->C induces D CDK1 A->D suppresses E Cyclin B1 A->E suppresses F G1/S and G2/M Phase Arrest B->F promotes C->F promotes D->F required for progression E->F required for progression G Inhibition of Cell Proliferation F->G

Caption: Signaling pathway of Arctium lappa extract leading to cell cycle arrest.

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of plant-derived compounds on cancer cell lines.

G General Workflow for Cytotoxicity Screening cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A Plant Material (Arctium/Echinops) B Extraction (e.g., Dichloromethane) A->B C Compound Isolation & Purification B->C E Treatment with Extract/Compound C->E D Cell Culture (e.g., HeLa, MDA-MB-231) D->E F Incubation E->F G Cytotoxicity Assay (e.g., MTT, SRB) F->G H Data Acquisition (Spectrophotometry) G->H I Calculation of IC50 Values H->I J Comparative Analysis I->J

Caption: Experimental workflow for assessing cytotoxicity of plant extracts.

References

Safety Operating Guide

Operational Plan: Disposal of Hypothetical "Arctic Acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Arctic acid" is not a recognized chemical compound. The following information provides a procedural template for the safe handling and disposal of a hypothetical corrosive acid, modeled on established safety protocols for common laboratory acids like glacial acetic acid. For any real chemical, you must consult the official Safety Data Sheet (SDS) and comply with all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of "this compound," a hypothetical corrosive and environmentally hazardous substance. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its hypothetical hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Flammable: Liquid and vapor may be flammable.[3][4]

  • Toxic: Harmful if ingested or inhaled.[1]

Required PPE:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Impervious gloves (e.g., butyl rubber, neoprene).

  • Body Protection: Flame-retardant lab coat or a chemical-resistant apron.[4]

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[5] An approved vapor respirator may be required for large quantities or spills.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the methodology for neutralizing aqueous solutions of this compound waste prior to collection. Neutralization renders the acid safer to handle and is a critical step before disposal.[6]

Materials:

  • This compound waste solution (≤10% concentration)

  • Sodium bicarbonate (NaHCO₃) powder

  • pH indicator strips (range 1-14)

  • Stir bar and magnetic stir plate

  • Appropriate waste container (e.g., high-density polyethylene)

Procedure:

  • Place the container with the this compound waste solution in a secondary container (e.g., a spill tray) inside a certified chemical fume hood.

  • Begin stirring the solution gently with a magnetic stir plate.

  • Slowly add small amounts of sodium bicarbonate to the stirring acid solution. Caution: The reaction will produce carbon dioxide gas and may cause foaming or effervescence. Add the base slowly to control the reaction rate.[6]

  • After each addition of the base, wait for the reaction to subside.

  • Periodically check the pH of the solution using a pH indicator strip.

  • Continue adding sodium bicarbonate incrementally until the pH of the solution is between 6.0 and 8.0.[6]

  • Once neutralized, allow the solution to cool to room temperature.

  • Seal the container, leaving some headspace.

Data Presentation: Neutralization and Disposal Parameters

The following table summarizes key quantitative data for the safe handling and disposal of the hypothetical this compound.

ParameterValue/GuidelineSource / Rationale
Target pH for Neutralization 6.0 - 8.0Standard safe range for aqueous waste disposal.[6]
Neutralizing Agent Ratio Approx. 1.5 kg NaHCO₃ per 1 L of 10% this compoundStoichiometric calculation (hypothetical)
Maximum Container Fill Volume 90% of total capacityTo allow for potential gas expansion.
Spill Reporting Threshold >1 LiterRequires immediate notification of EH&S.[1]
Storage Temperature Cool, dry, well-ventilated areaTo prevent degradation and pressure buildup.[3][6]

Waste Collection and Final Disposal

Collection and Labeling:

  • Transfer the neutralized solution into a robust, leak-proof, and corrosion-resistant container.[6][7]

  • Affix a hazardous waste tag to the container. The label must clearly state "Neutralized this compound Waste," the chemical composition (e.g., sodium salt of this compound in water), and the date of neutralization.[1][7]

Storage:

  • Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.[6]

  • Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[1]

Disposal:

  • Never pour this compound, neutralized or not, down the drain. [4][7] This can cause environmental damage and harm wastewater treatment systems.[7]

  • Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company.[6][7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

ArcticAcidDisposal start This compound Waste Generated assess Assess Waste (Spill or Routine Waste?) start->assess spill Large Spill (>1L)? assess->spill Spill Event routine_waste Routine Lab Waste assess->routine_waste Routine Procedure evacuate Evacuate Area Call EH&S Immediately spill->evacuate Yes small_spill Contain & Neutralize Spill (Use Spill Kit) spill->small_spill No collect Collect in Labeled, Corrosion-Resistant Container small_spill->collect neutralize Neutralize with Sodium Bicarbonate (See Protocol 2.0) routine_waste->neutralize check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize No (Adjust) check_ph->collect Yes store Store in Designated Hazardous Waste Area collect->store dispose Arrange Pickup by Licensed Waste Vendor store->dispose

Caption: Workflow for safe handling and disposal of hypothetical this compound.

References

Standard Operating Procedure: Handling Acetic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of acetic acid, particularly glacial acetic acid, in a research environment. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against the hazards of acetic acid, which is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[1] The required level of protection depends on the concentration and the specific handling procedure.

Table 1: Required Personal Protective Equipment for Acetic Acid

Equipment Specifications Purpose
Eye/Face Protection Chemical splash goggles with side shields.[2] A full-face shield may be required for larger quantities.[1]Protects eyes from splashes and corrosive vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2][3]Prevents direct skin contact and chemical burns.
Body Protection Flame-retardant and chemical-resistant lab coat or apron.[1][4]Protects against splashes and contamination of personal clothing.[4]
Footwear Closed-toe shoes are mandatory.[4] Chemical-resistant boots may be necessary for handling large quantities.[5]Protects feet from spills.
Respiratory Protection NIOSH-approved respirator for acid vapors.[2]Required when ventilation is inadequate or when vapor concentrations may exceed permissible exposure limits.[3]

Safe Handling and Storage Protocol

Proper handling and storage are crucial to prevent accidents and ensure the chemical's stability.

2.1. Handling:

  • Ventilation: Always handle concentrated or glacial acetic acid in a certified chemical fume hood to minimize inhalation of corrosive vapors.[1][6]

  • Avoid Incompatibles: Keep acetic acid away from strong bases, oxidizing agents, and certain metals to prevent violent reactions.[1][2]

  • Ignition Sources: Acetic acid is flammable.[1] Keep it away from heat, sparks, and open flames.[3][7] Use grounding and bonding connections when transferring large quantities to prevent static discharge.[8]

  • Containers: Use appropriate, clearly labeled glass or plastic containers designed for corrosive materials.[1]

2.2. Storage:

  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[2][9]

  • Segregation: Store acetic acid separately from incompatible materials.[7]

  • Containers: Keep containers tightly sealed to prevent the release of vapors and absorption of moisture.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Table 2: Emergency Response Plan

Incident Immediate Action
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.[3][7]
Eye Contact Immediately rinse the eyes with water from an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[3][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Small Spill (<1 Liter) If trained, confine the spill with an absorbent material (e.g., sand or a spill kit).[3][10] Neutralize with a weak base like sodium bicarbonate.[2] Collect the material in a labeled hazardous waste container.[4]
Large Spill (>1 Liter) Evacuate the immediate area and alert others.[4] If safe, contain vapors by closing doors.[4] Call for assistance from emergency personnel or your institution's Environmental Health & Safety (EHS) department.[3][11]

Operational Plan: Preparing a Dilute Acetic Acid Solution

This protocol outlines the steps for safely diluting concentrated acetic acid.

Methodology:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Confirm the location of the nearest emergency shower and eyewash station.[2]

    • Assemble all necessary materials: concentrated acetic acid, deionized water, appropriate glassware, and a stir bar.

  • Don PPE: Put on all required PPE as detailed in Table 1, including chemical splash goggles, a lab coat, and chemical-resistant gloves.

  • Measurement:

    • Measure the required volume of deionized water in a beaker or flask large enough to accommodate the final volume with space for mixing.

    • Carefully measure the required volume of concentrated acetic acid in a graduated cylinder.

  • Dilution:

    • Place the container with the deionized water on a stir plate and add a stir bar.

    • Crucially, always add the acid to the water slowly. This minimizes the exothermic reaction and prevents splashing.[12]

  • Mixing and Storage:

    • Allow the solution to mix thoroughly.

    • Label the container with the chemical name ("Acetic Acid"), concentration, date, and your initials.

    • Store the prepared solution according to the storage protocol.

  • Cleanup:

    • Rinse all glassware thoroughly.

    • Wipe down the work surface in the fume hood.

    • Dispose of any waste according to the disposal plan.

Waste Disposal Plan

Proper disposal is mandated by local, state, and federal regulations to protect personnel and the environment.[7][12]

Table 3: Acetic Acid Disposal Guidelines

Waste Type Disposal Procedure
Dilute Acetic Acid (<10%) Can often be neutralized with a weak base like sodium bicarbonate.[9] Add the base slowly until bubbling ceases.[12] Check the pH to ensure it is neutral (pH 6-8). Once neutralized, it can typically be poured down the drain with copious amounts of water, in accordance with local regulations.[6][9]
Concentrated Acetic Acid (>10%) Must be collected as hazardous waste.[9] Do not attempt to neutralize large volumes.
Contaminated Acetic Acid If the acid is contaminated with other hazardous materials, it must be disposed of as chemical waste.[9][12]
Waste Containers Collect concentrated or contaminated waste in a designated, compatible, and clearly labeled hazardous waste container.[4][12] Store the container in a designated satellite accumulation area until pickup by a licensed waste disposal company.[4]

Acetic Acid Handling Workflow

The following diagram illustrates the complete, step-by-step workflow for handling acetic acid in a laboratory environment, from initial preparation through final disposal.

AceticAcidWorkflow cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling Procedure cluster_disposal 4. Waste Disposal cluster_emergency 3. Emergency Response (If Needed) A Consult SDS & SOP B Identify Hazards (Corrosive, Flammable) A->B C Locate Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Select & Inspect PPE C->D E Work in Chemical Fume Hood D->E F Prepare Equipment (Glassware, Reagents) E->F G Perform Task (e.g., Dilution: Add Acid to Water) F->G H Label & Store Properly G->H I Spill or Exposure Occurs G->I Incident J Determine Waste Type (Concentrated vs. Dilute) H->J K < 10% Solution? Neutralize with NaHCO₃ J->K L Pour Neutralized Solution Down Drain with Water K->L Yes M Collect in Labeled Hazardous Waste Container K->M No N Follow Emergency Procedures (Flush, Evacuate, Alert) I->N N->J After Cleanup

Caption: Workflow for the safe handling and disposal of acetic acid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.